Zinc BiCarbonate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Zn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHQDTOLHOFHHK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the precise chemical formula for zinc bicarbonate
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of zinc bicarbonate, a compound of interest in various chemical and biological applications. It details the compound's chemical identity, stability, synthesis, and key reactions, adhering to a high standard of scientific rigor.
Core Chemical Identity
This compound, also known as zinc hydrogen carbonate, is an inorganic compound that is primarily encountered in aqueous solutions.[1][2][3] Its precise chemical formula is:
Zn(HCO₃)₂
This formula indicates that one zinc cation (Zn²⁺) is associated with two bicarbonate anions (HCO₃⁻).[4] While the formula is well-defined, the compound itself is considered rare and is not typically isolated as a stable, solid material under standard laboratory conditions.[1][2] Its instability is a key characteristic, often leading to its decomposition into more stable zinc compounds.[2][3]
Physicochemical Properties and Data
Quantitative data for this compound is sparse due to its transient nature. The table below summarizes available data for the compound and its more stable relative, zinc carbonate.
| Property | This compound (Zn(HCO₃)₂) | Zinc Carbonate (ZnCO₃) |
| IUPAC Name | zinc;hydrogen carbonate[5][6] | zinc carbonate[7] |
| CAS Number | 5970-47-8[5][8] | 3486-35-9[7] |
| Molecular Formula | C₂H₂O₆Zn[5][6] | ZnCO₃[7] |
| Molecular Weight | 187.4 g/mol [5][9] | 125.4 g/mol [7] |
| Appearance | White crystalline solid (when precipitated)[1] | White solid[7] |
| Solubility in Water | Reported as both soluble[5] and insoluble[1]. It exists primarily in aqueous media.[2][3] | 0.91 mg/L[7] |
| Stability | Unstable; decomposes upon heating.[1][2] | Decomposes at 140 °C[7] |
Aqueous Chemistry and Stability
This compound's existence is predominantly in aqueous solutions, where it is part of a complex equilibrium.[2] The stability of zinc ions in a bicarbonate solution is influenced by pH and the presence of other ions.[2] In solution, zinc and bicarbonate ions can react to form insoluble zinc carbonate or basic zinc carbonates, especially with changes in temperature or pH.[2][10] Due to this thermodynamic instability, solid this compound is not commercially available and is typically prepared in situ for immediate use in research.[1][3] The presence of certain stabilizing anions can, however, allow for the creation of storage-stable aqueous solutions containing both zinc and bicarbonate ions.[10]
The diagram below illustrates the equilibrium dynamics of this compound in an aqueous environment.
References
- 1. material-properties.org [material-properties.org]
- 2. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 3. Which metal bicarbonates do not exist in solid state class 11 chemistry JEE_Main [vedantu.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buy this compound | 5970-47-8 [smolecule.com]
- 6. This compound | C2H2O6Zn | CID 10219734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Zinc carbonate - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. webqc.org [webqc.org]
- 10. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]
theoretical structure and bonding of zinc bicarbonate
An In-depth Technical Guide on the Theoretical Structure and Bonding of Zinc Bicarbonate
Introduction
This compound, with the chemical formula Zn(HCO₃)₂, is an inorganic compound that has garnered significant interest in both chemical and biological research.[1][2][3][4] Historically considered a transient species, predominantly existing in aqueous solutions, recent advancements have led to the synthesis and structural characterization of a solid-state form, challenging previous assumptions about its stability.[5][6] This guide provides a comprehensive overview of the theoretical structure, bonding, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Theoretical Structure and Bonding
The bonding in this compound is a composite of ionic and covalent interactions. A predominantly ionic bond exists between the zinc cation (Zn²⁺) and the bicarbonate polyatomic anions (HCO₃⁻).[7] Within the bicarbonate anion itself, the atoms of hydrogen, carbon, and oxygen are linked by covalent bonds.[7]
Crystal Structure of this compound Monohydrate
Recent research has successfully identified and characterized an intermediate phase, this compound monohydrate (Zn(HCO₃)₂·H₂O), via hydrothermal synthesis.[5] This compound possesses a monoclinic crystal structure. In this structure, each zinc ion is tetrahedrally coordinated to four oxygen atoms, with each oxygen atom belonging to a different bicarbonate radical.[5] This coordination forms a distinct Zn–O₄ tetrahedron, which is a key feature of its solid-state structure.[5]
Bonding in Biological Mimics
In systems that model the active site of carbonic anhydrase, structurally characterized this compound complexes demonstrate the bicarbonate ligand coordinating to the zinc center in a unidentate fashion.[8] This interaction is crucial for the enzyme's catalytic activity, which involves the reversible hydration of carbon dioxide.[6]
Physicochemical and Structural Data
The known quantitative data for this compound and its monohydrate form are summarized below for clear comparison.
| Property | Value | Reference(s) |
| Chemical Formula | Zn(HCO₃)₂ | [1][2][9] |
| Molar Mass | 187.41 g/mol | [9][10][11] |
| CAS Number | 5970-47-8 | [6][10] |
| Appearance | White crystalline solid | [1][12] |
| Density | 4.42 - 4.45 g/cm³ | [12] |
| Solubility in Water | Insoluble | [1] |
Table 1: General Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| Chemical Formula | Zn(HCO₃)₂·H₂O | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P12₁1 | [5] |
| Lattice Parameter (a) | 11.567 Å | [5] |
| Lattice Parameter (b) | 3.410 Å | [5] |
| Lattice Parameter (c) | 5.358 Å | [5] |
| Lattice Angle (β) | 96.0011° | [5] |
| Formula Units (Z) | 2 | [5] |
Table 2: Crystallographic Data for this compound Monohydrate (Zn(HCO₃)₂·H₂O)
Aqueous Solution Equilibria and Biological Relevance
In aqueous environments, this compound is part of a dynamic equilibrium system. The zinc ion (Zn²⁺) can exist as a hydrated aqua complex, such as [Zn(H₂O)₆]²⁺. The bicarbonate ion (HCO₃⁻) is in equilibrium with carbonic acid (H₂CO₃) and the carbonate ion (CO₃²⁻), with the dominant species being pH-dependent. At higher pH, the equilibrium shifts towards carbonate, which readily precipitates with zinc to form insoluble zinc carbonate (ZnCO₃) or basic zinc carbonates.[6]
Role in Carbonic Anhydrase
The interaction between zinc and bicarbonate is fundamental to the function of carbonic anhydrase enzymes. These metalloenzymes contain a zinc ion at their active site, which catalyzes the rapid interconversion of carbon dioxide and bicarbonate. The zinc ion polarizes a coordinated water molecule, facilitating its deprotonation to a hydroxide ion. This zinc-bound hydroxide acts as a potent nucleophile, attacking a CO₂ molecule to form a zinc-coordinated bicarbonate species, which is then displaced by water to complete the catalytic cycle.[6][8][13]
Experimental Protocols
Hydrothermal Synthesis of Zn(HCO₃)₂·H₂O
This protocol is based on the methodology that led to the first structural characterization of solid this compound.[5]
-
Precursor Preparation: Prepare an aqueous solution of a zinc salt (e.g., zinc acetate, Zn(CH₃COO)₂) and a bicarbonate source (e.g., sodium bicarbonate, NaHCO₃).
-
Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave to 50°C and maintain this temperature for a specified duration. The Zn(HCO₃)₂·H₂O phase forms as an intermediate product under these conditions.
-
Isolation: After cooling the autoclave to room temperature, the solid product is collected by filtration, washed with deionized water and ethanol to remove any unreacted precursors, and dried under vacuum.
-
Note: At higher temperatures (e.g., 140°C), the Zn(HCO₃)₂·H₂O intermediate decomposes to form zinc oxide (ZnO) nanorods.[5]
General Precipitation Synthesis
This method is commonly cited for producing this compound in situ or as a precipitate.[1][10]
-
Dissolution: Dissolve zinc sulfate (ZnSO₄) in deionized water to create a clear solution.
-
Precipitation: Slowly add a stoichiometric amount of sodium bicarbonate (NaHCO₃) solution to the zinc sulfate solution under constant stirring.
-
Formation: this compound precipitates out of the solution due to its low solubility.[1]
-
Collection: The white precipitate is collected via suction filtration.
-
Washing and Drying: The collected solid is washed with cold deionized water to remove soluble byproducts (e.g., Na₂SO₄) and then dried in a desiccator.
Characterization Methods
-
X-Ray Diffraction (XRD): Single-crystal or powder XRD is the definitive method for determining the crystal structure, lattice parameters, and phase purity of the synthesized material.[5]
-
Computational Modeling: Quantum mechanical methods like Density Functional Theory (DFT) are employed to optimize the geometry of zinc-bicarbonate complexes, calculate electronic structures, and understand bonding.[6] Molecular Dynamics (MD) simulations are used to investigate the dynamic interactions between zinc ions and bicarbonate in solution.[6]
Conclusion
While long considered an elusive and unstable compound, recent breakthroughs have provided definitive structural evidence for solid-state this compound monohydrate. The theoretical framework reveals a combination of ionic and covalent bonding, with a key tetrahedral coordination of zinc in the solid state. The compound's chemistry is pivotal in understanding fundamental biological processes, such as the catalytic cycle of carbonic anhydrase. The detailed experimental protocols and advanced characterization techniques outlined herein provide a robust foundation for further research into this scientifically significant compound, paving the way for new applications in materials science and drug development.
References
- 1. material-properties.org [material-properties.org]
- 2. youtube.com [youtube.com]
- 3. brainly.in [brainly.in]
- 4. What is the formula of zinc hydrogen carbonate? a) Zn(HCO3)2 b) Zn(HCO3)2.. [askfilo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 7. answers.com [answers.com]
- 8. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C2H2O6Zn | CID 10219734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy this compound | 5970-47-8 [smolecule.com]
- 11. webqc.org [webqc.org]
- 12. echemi.com [echemi.com]
- 13. [PDF] Structural Characterization of this compound Compounds Relevant to the Mechanism of Action of Carbonic Anhydrase | Semantic Scholar [semanticscholar.org]
aqueous solution chemistry of zinc bicarbonate
An In-depth Technical Guide to the Aqueous Solution Chemistry of Zinc Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core , Zn(HCO₃)₂. Due to its inherent instability, this compound primarily exists as a transient species in aqueous media, making its study challenging yet crucial for various applications in biological systems and materials science. This guide details its properties, equilibrium dynamics, synthesis protocols, and analytical methodologies.
Executive Summary
This compound is an inorganic compound that is rarely isolated as a stable solid and is typically studied in situ within aqueous solutions.[1][2] Its chemistry is dominated by its tendency to decompose into more thermodynamically stable compounds, namely zinc carbonate (ZnCO₃) and various basic zinc carbonates like hydrozincite (Zn₅(CO₃)₂(OH)₆).[3] The stability and speciation of this compound in water are critically dependent on environmental factors such as pH, temperature, and the partial pressure of carbon dioxide (pCO₂).[3][4] Understanding these dynamics is essential for applications where the controlled delivery of soluble zinc and bicarbonate ions is required, including in biological contexts mimicking enzymatic processes like those of carbonic anhydrase.[3]
Physicochemical Properties
While a discrete, stable solid form of this compound is not commonly observed, its properties are inferred from its behavior in aqueous solutions.[1]
| Property | Value / Description | Reference(s) |
| Chemical Formula | Zn(HCO₃)₂ | [1] |
| Molar Mass | 187.4 g/mol (Computed) | [3][5] |
| Appearance | Exists in solution; hypothetical solid is described as a white crystalline substance. | [1] |
| Solubility in Water | Considered soluble in the transient state but readily precipitates as zinc carbonate or basic zinc carbonate, which are insoluble.[1][3][6] The presence of excess CO₂ can increase its solubility.[2] | [1][2][3][6] |
| Stability | Inherently unstable as a solid and in solution, decomposing upon heating or under neutral to alkaline conditions.[1][3] Stability can be enhanced by high pCO₂ or by adding stabilizing anions like citrate.[3][7] | [1][3][7] |
Aqueous Phase Equilibrium and Speciation
The chemistry of this compound in water is governed by a complex set of interconnected equilibria involving zinc ions, carbonic acid species, and hydroxide ions. The dominant species are highly sensitive to pH.
At acidic to near-neutral pH and under sufficient CO₂ pressure, the equilibrium favors the formation of dissolved zinc ions and bicarbonate ions.[2] As the pH increases (pH > 8), the bicarbonate (HCO₃⁻) deprotonates to carbonate (CO₃²⁻), which readily precipitates with Zn²⁺ to form the highly insoluble zinc carbonate (ZnCO₃) or basic zinc carbonates.[3]
The logical relationship governing the stability of this compound in an aqueous solution is visualized below.
Caption: Factors influencing the stability of aqueous this compound.
The speciation of zinc ions is also heavily pH-dependent. In the absence of carbonate, zinc exists as the hydrated ion [Zn(H₂O)₆]²⁺ at low pH, transitioning through various hydroxyl species such as [Zn(OH)]⁺ and soluble Zn(OH)₂ as the pH rises, eventually forming [Zn(OH)₃]⁻ and [Zn(OH)₄]²⁻ at highly alkaline pH.[8][9]
The equilibrium pathway in the ZnO-CO₂-H₂O system is illustrated below.
Caption: Equilibrium relationships in the aqueous zinc-carbonate system.
Experimental Protocols
Protocol 1: In Situ Synthesis of Aqueous this compound
This protocol describes the laboratory-scale synthesis of this compound in an aqueous solution for immediate use or study.
Objective: To generate a solution containing this compound by reacting a soluble zinc salt with sodium bicarbonate.
Materials:
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O, ACS grade)
-
Sodium bicarbonate (NaHCO₃, ACS grade)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Calibrated pH meter
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.5 M solution of ZnSO₄ by dissolving 14.38 g of ZnSO₄·7H₂O in deionized water to a final volume of 100 mL.
-
Prepare a 1.0 M solution of NaHCO₃ by dissolving 8.40 g of NaHCO₃ in deionized water to a final volume of 100 mL.
-
-
Reaction:
-
Place 50 mL of the 0.5 M ZnSO₄ solution into a 250 mL beaker on a magnetic stirrer.
-
Begin stirring at a moderate speed (e.g., 200 rpm).
-
Slowly add 50 mL of the 1.0 M NaHCO₃ solution dropwise to the zinc sulfate solution. The 2:1 molar ratio of bicarbonate to zinc is critical.
-
A transient white precipitate may form. This is typically basic zinc carbonate.[3]
-
-
pH Adjustment (Optional, for stability study):
-
Monitor the pH of the solution. The initial pH will be slightly acidic to neutral.
-
To study the effect of pH, slowly add 0.1 M HCl to lower the pH or 0.1 M NaOH to raise it, observing the dissolution or precipitation of solids.
-
-
Usage:
-
Use the resulting solution immediately for analysis or experiments, as it is unstable and will precipitate over time.[1]
-
Protocol 2: Stability Analysis via UV-Vis Spectroscopy
Objective: To monitor the decomposition of aqueous this compound by observing the formation of a precipitate, which increases the solution's turbidity.
Materials:
-
Freshly prepared this compound solution (from Protocol 4.1)
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Temperature-controlled water bath or spectrophotometer holder
-
pH meter
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to measure absorbance at a wavelength where scattering is prominent, such as 600 nm. Use deionized water as a blank.
-
-
Sample Preparation:
-
Filter a small portion of the freshly prepared this compound solution through a 0.22 µm syringe filter to ensure initial clarity.
-
-
Measurement:
-
Place the filtered solution into a cuvette and immediately take an initial absorbance reading (A₀) at t=0.
-
Store the cuvette at a controlled temperature (e.g., 25°C, 40°C, 60°C) to assess thermal stability.[3]
-
At regular intervals (e.g., every 5 minutes), gently invert the cuvette to ensure homogeneity and measure the absorbance (Aₜ).
-
-
Data Analysis:
-
Plot Absorbance vs. Time. An increase in absorbance indicates the formation of a precipitate and thus the decomposition of the soluble this compound complex.
-
Repeat the experiment at different initial pH values to determine the effect of pH on stability.[3]
-
Protocol 3: Quantification of Zinc by Flame Atomic Absorption Spectrometry (FAAS)
Objective: To determine the total concentration of dissolved zinc in an aqueous solution.
Materials:
-
Flame Atomic Absorption Spectrometer (FAAS) with a zinc hollow cathode lamp
-
Zinc standard solution (1000 ppm)
-
Nitric acid (HNO₃, trace metal grade)
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Instrument Setup:
-
Set up the FAAS according to the manufacturer's instructions for zinc analysis (wavelength: 213.9 nm).
-
Optimize the flame (air-acetylene) and nebulizer flow rate.
-
-
Preparation of Standards:
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm Zn) by diluting the 1000 ppm stock solution with deionized water. Acidify each standard with HNO₃ to a final concentration of 2% (v/v) to ensure stability.
-
-
Sample Preparation:
-
Take a known volume of the aqueous this compound solution (e.g., 1 mL).
-
Acidify the sample by adding it to a volumetric flask and diluting with 2% HNO₃. This dissolves any incipient precipitates and stabilizes the zinc ions.[10] The dilution factor should be chosen to bring the expected zinc concentration within the range of the calibration standards.
-
-
Measurement:
-
Aspirate the blank (2% HNO₃), calibration standards, and prepared sample into the FAAS and record the absorbance readings.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the absorbance of the standards against their concentration.
-
Use the linear regression equation from the calibration curve to calculate the zinc concentration in the diluted sample.
-
Multiply the result by the dilution factor to determine the original concentration of zinc in the solution.
-
The general workflow for the synthesis and analysis is depicted below.
Caption: General workflow for synthesis and analysis of aqueous this compound.
Conclusion
The aqueous chemistry of this compound is characterized by its transient nature and its central role in the broader zinc-carbonate equilibrium system. While challenging to isolate and study, its behavior can be controlled and analyzed through careful management of pH, temperature, and solution composition. The protocols and data presented in this guide offer a foundational framework for researchers investigating the properties and applications of this elusive but important chemical species.
References
- 1. material-properties.org [material-properties.org]
- 2. inorganic chemistry - Has anyone actually prepared Zn(HCO3)2 absent the presence of pressurized aqueous CO2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C2H2O6Zn | CID 10219734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 5970-47-8 [smolecule.com]
- 7. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]
- 8. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
An In-depth Technical Guide on the Thermodynamic Properties and Stability of Zinc Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc bicarbonate, with the chemical formula Zn(HCO₃)₂, is an inorganic compound that is primarily of interest in aqueous systems. Unlike many other metal bicarbonates, solid this compound is highly unstable and has not been isolated under standard conditions.[1] Its existence is largely transient in aqueous solutions, where it plays a role in the chemistry of zinc in bicarbonate-rich environments.[1][2] This guide provides a comprehensive overview of the known thermodynamic properties and stability of this compound, with a focus on its behavior in aqueous solutions. Due to its inherent instability, much of the available data is contextual, relating to its decomposition products and the conditions that favor its transient formation.
Thermodynamic Properties
Direct measurement of the thermodynamic properties of solid this compound is challenging due to its instability.[1] However, thermodynamic data for the formation of the this compound ion pair in aqueous solution has been determined. For context, the thermodynamic properties of the more stable zinc carbonate (ZnCO₃) are also presented.
This compound Ion Pair in Aqueous Solution
The formation of the this compound complex ion, ZnHCO₃⁺, in an aqueous solution is represented by the following equilibrium:
Zn²⁺(aq) + HCO₃⁻(aq) ⇌ ZnHCO₃⁺(aq)
The stability constant (K) for this equilibrium has been determined at various temperatures.
| Temperature (°C) | Log₁₀(K) | Reference |
| 10 | 1.42 | [3] |
| 25 | 1.40 | [3] |
| 40 | 1.47 | [3] |
| 55 | 1.57 | [3] |
| 70 | 1.63 | [3] |
Thermodynamic Data of Related Zinc Compounds
The thermodynamic properties of zinc carbonate (ZnCO₃) and zinc oxide (ZnO), the common decomposition products of this compound-containing solutions, provide insight into the relative instability of this compound.
| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |
| Zinc Carbonate | ZnCO₃ | -818 | 82.4 | -731.5 (calculated) |
| Zinc Oxide | ZnO | -350.46 | 43.65 | -320.5 |
Note: The Gibbs free energy of formation for ZnCO₃ was calculated using the formula ΔGf° = ΔHf° - TΔSf° with standard state entropies for Zn, C, and O₂. Data sourced from various chemical databases.[4][5]
Stability of this compound
This compound is highly unstable and readily decomposes, particularly when attempts are made to isolate it as a solid or upon heating of its aqueous solution.[6] The stability of zinc in a bicarbonate solution is heavily influenced by pH, temperature, and the presence of other ions.
Decomposition Pathways
In aqueous solutions, this compound is in equilibrium with several species. The decomposition of this compound typically leads to the precipitation of zinc carbonate or basic zinc carbonates.[1]
The overall decomposition can be represented as:
Zn(HCO₃)₂(aq) → ZnCO₃(s) + H₂O(l) + CO₂(g)
Upon heating, zinc carbonate further decomposes to zinc oxide:[7][8]
ZnCO₃(s) → ZnO(s) + CO₂(g)
The decomposition of basic zinc carbonate, which can also form, starts at around 150°C.[9]
Influence of pH
The pH of the aqueous solution is a critical factor in the stability of this compound.[1]
-
Acidic to Neutral pH: In this range, zinc ions (Zn²⁺) and bicarbonate ions (HCO₃⁻) can coexist in solution, and the formation of the ZnHCO₃⁺ complex is favored.
-
Alkaline pH (>8): As the pH increases, the concentration of carbonate ions (CO₃²⁻) rises, leading to the precipitation of the highly insoluble zinc carbonate (smithsonite).[1] At even higher pH, basic zinc carbonates and zinc hydroxide species are formed.[1]
Experimental Protocols
Due to the instability of solid this compound, experimental protocols focus on its in situ preparation in aqueous solutions for research purposes.
In Situ Preparation of this compound Solution
Objective: To prepare an aqueous solution containing this compound for the study of its properties or its use as a reagent.
Materials:
-
Zinc sulfate (ZnSO₄) or another soluble zinc salt.
-
Sodium bicarbonate (NaHCO₃).
-
Deionized water.
Procedure:
-
A solution of zinc sulfate is prepared by dissolving a known quantity in deionized water.
-
A separate solution of sodium bicarbonate is prepared in deionized water.
-
The sodium bicarbonate solution is slowly added to the zinc sulfate solution with constant stirring.[6]
-
The reaction forms a transient solution of this compound, which may be followed by the precipitation of zinc carbonate or basic zinc carbonates, depending on the concentrations and conditions.[6]
The reaction is as follows:
ZnSO₄(aq) + 2NaHCO₃(aq) → Zn(HCO₃)₂(aq) + Na₂SO₄(aq)
Visualizations
Logical Relationship: Aqueous Equilibria and Decomposition of this compound
The following diagram illustrates the central role of aqueous this compound in the zinc-carbonate system and its decomposition pathways influenced by solution pH.
Caption: Chemical equilibria and decomposition pathways of this compound.
Conclusion
This compound is a highly unstable compound that primarily exists transiently in aqueous solutions. Its low stability precludes the availability of extensive thermodynamic data for the solid state. The behavior of zinc in bicarbonate-containing waters is governed by a complex set of equilibria that are highly sensitive to pH and temperature, leading to the formation of more stable zinc carbonate and zinc oxide. The provided data on the stability of the aqueous this compound ion pair offers valuable insight for researchers in fields ranging from geochemistry to materials science and drug development, where the interaction of zinc with carbonate species is of importance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. zinc carbonate [chemister.ru]
- 5. Zinc oxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. knowunity.co.uk [knowunity.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility and Stability of Zinc Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties governing the solubility of zinc in bicarbonate-containing aqueous solutions. Due to the inherent instability of solid zinc bicarbonate, this document focuses on the pivotal role of zinc carbonate precipitation and the formation of aqueous zinc-carbonate and zinc-bicarbonate complexes.
Executive Summary
This compound, with the chemical formula Zn(HCO₃)₂, is a compound that is rarely isolated in solid form due to its thermodynamic instability. In aqueous environments, the presence of zinc and bicarbonate ions initiates a series of interconnected equilibria that predominantly lead to the precipitation of the more stable and less soluble zinc carbonate, ZnCO₃. Consequently, a traditional solubility product (Ksp) for this compound is not reported in chemical literature. Instead, the solubility of zinc in such systems is dictated by the Ksp of zinc carbonate and the formation constants of various soluble zinc-carbonate and zinc-bicarbonate complexes. Understanding these equilibria is critical for researchers in fields ranging from geochemistry and environmental science to pharmacology and drug development, where zinc bioavailability and speciation are of paramount importance.
The Zinc-Bicarbonate-Carbonate System: A Complex Equilibrium
In an aqueous solution containing zinc and bicarbonate ions, a dynamic equilibrium exists between several species. This system is significantly influenced by pH, which governs the speciation of carbonate.
The primary reactions involved are:
-
Carbonic Acid Equilibria:
-
H₂O + CO₂ ⇌ H₂CO₃ (Carbonic Acid)
-
H₂CO₃ ⇌ H⁺ + HCO₃⁻ (Bicarbonate)
-
HCO₃⁻ ⇌ H⁺ + CO₃²⁻ (Carbonate)
-
-
Zinc Carbonate Precipitation:
-
Zn²⁺(aq) + CO₃²⁻(aq) ⇌ ZnCO₃(s)
-
-
Formation of Aqueous Complexes:
-
Zn²⁺(aq) + CO₃²⁻(aq) ⇌ ZnCO₃(aq)⁰
-
Zn²⁺(aq) + HCO₃⁻(aq) ⇌ Zn(HCO₃)⁺(aq)
-
The interplay of these reactions determines the total dissolved zinc concentration at equilibrium.
Figure 1: Interconnected equilibria in the aqueous zinc-bicarbonate-carbonate system.
Quantitative Data: Solubility Product and Stability Constants
The following tables summarize the key quantitative data for the zinc-bicarbonate-carbonate system. It is important to note that values can vary slightly between different sources due to variations in experimental conditions such as temperature and ionic strength.
Table 1: Solubility Product (Ksp) of Zinc Carbonate (ZnCO₃) at 25°C
| Formula | Ksp Value | Source |
| ZnCO₃ | 1.5 x 10⁻¹¹ | |
| ZnCO₃ | 1.4 x 10⁻¹¹ | |
| ZnCO₃ | 1.0 x 10⁻¹⁰ | |
| ZnCO₃ · H₂O | 5.42 x 10⁻¹¹ |
Table 2: Stability Constants (log K) of Aqueous Zinc Complexes at 25°C
| Complex | log K | Source |
| ZnCO₃(aq)⁰ | 4.10 ± 0.20 | |
| Zn(HCO₃)⁺(aq) | ~1.5 - 2.5 | Estimated from various sources |
Experimental Protocols for Determination of Zinc Carbonate Ksp
The experimental determination of the solubility product of zinc carbonate involves preparing a saturated solution of ZnCO₃ and then measuring the equilibrium concentration of Zn²⁺ ions.
Preparation of Saturated Solution
-
Add an excess of solid zinc carbonate to a beaker of deionized water.
-
Stir the solution continuously for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Filter the solution to remove the undissolved solid, yielding a saturated solution of zinc carbonate.
Determination of Zinc Ion Concentration
The concentration of Zn²⁺ in the saturated solution can be determined using various analytical techniques. Two common methods are detailed below.
This method involves reacting the zinc ions with a coloring agent to form a complex with a known molar absorptivity.
-
Reagents:
-
Standard zinc solution (for calibration curve)
-
A suitable chromogenic agent (e.g., Zincon, 8-Hydroxyquinoline)
-
Buffer solution to maintain optimal pH for complex formation.
-
-
Procedure:
-
Prepare a series of standard zinc solutions of known concentrations.
-
To each standard and a sample of the saturated zinc carbonate solution, add the chromogenic agent and buffer.
-
Allow time for the color to develop fully.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the zinc-ligand complex using a spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of Zn²⁺ in the saturated solution from the calibration curve.
-
This method involves titrating the zinc solution with a standard solution of a chelating agent, such as EDTA, and monitoring the change in potential.
-
Reagents:
-
Standardized EDTA solution
-
Buffer solution (to maintain a constant pH, typically around 10)
-
A suitable indicator electrode (e.g., a zinc ion-selective electrode) or a visual indicator.
-
-
Procedure:
-
Pipette a known volume of the saturated zinc carbonate solution into a beaker.
-
Add the buffer solution.
-
Immerse the indicator and reference electrodes in the solution.
-
Titrate with the standardized EDTA solution, recording the potential after each addition.
-
The endpoint of the titration, corresponding to the equivalence point where all Zn²⁺ has been complexed by EDTA, is determined from the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant).
-
Calculate the concentration of Zn²⁺ in the saturated solution based on the volume of EDTA used.
-
Calculation of Ksp
The solubility product, Ksp, is calculated from the equilibrium concentration of the ions in the saturated solution. The dissolution of zinc carbonate is represented by:
ZnCO₃(s) ⇌ Zn²⁺(aq) + CO₃²⁻(aq)
Since the dissolution of one mole of ZnCO₃ produces one mole of Zn²⁺ and one mole of CO₃²⁻, at equilibrium, [Zn²⁺] = [CO₃²⁻] = s, where 's' is the molar solubility.
Therefore, the Ksp is given by:
Ksp = [Zn²⁺][CO₃²⁻] = s²
Figure 2: Experimental workflow for the determination of the Ksp of zinc carbonate.
Conclusion
While a direct solubility product for this compound is not practically relevant due to its instability, a thorough understanding of the zinc-bicarbonate-carbonate system can be achieved by considering the solubility of zinc carbonate and the formation of aqueous zinc complexes. The data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with zinc in bicarbonate-containing environments. Accurate determination of zinc speciation is crucial for predicting its behavior, bioavailability, and potential toxicity in various applications.
Zinc Bicarbonate: A Transient but Crucial Intermediate in Biomineralization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biomineralization, the process by which living organisms produce minerals, is fundamental to the formation of skeletons, shells, and teeth. While the roles of calcium and carbonate are well-established, the intricate involvement of other ions is an area of active research. This technical guide focuses on the emerging significance of zinc bicarbonate (Zn(HCO₃)₂) as a transient, yet critical, intermediate in various biomineralization pathways. Although inherently unstable in its solid form, the aqueous this compound complex plays a pivotal role in enzymatic processes, the formation of specialized biominerals, and the stabilization of amorphous mineral precursors. This document provides a comprehensive overview of the current understanding of this compound's role, detailed experimental protocols for its study, and quantitative data to support further research and development in fields ranging from materials science to novel therapeutics targeting mineralization pathologies.
The Chemistry of this compound: A Fleeting Existence with Profound Impact
This compound is an inorganic compound that is rarely isolated as a stable solid due to its tendency to decompose.[1] In aqueous solutions, zinc ions (Zn²⁺) can interact with bicarbonate ions (HCO₃⁻), existing in a delicate equilibrium with zinc carbonate (ZnCO₃), basic zinc carbonates, and hydrated zinc ions.[2] The transient nature of the zinc-bicarbonate complex is central to its biological function, allowing for the controlled delivery and reaction of both zinc and bicarbonate ions at specific sites of biomineralization.
The formation of a zinc-bound bicarbonate is a key step in the catalytic mechanism of carbonic anhydrase, one of the most efficient enzymes known.[3] This enzyme is crucial for the rapid interconversion of carbon dioxide and bicarbonate, a process fundamental to pH regulation, respiration, and biomineralization.[3][4]
The Role of this compound as an Intermediate in Biomineralization
Carbonic Anhydrase: The Prototypical this compound-Mediated Process
The most well-characterized role of a this compound intermediate is within the active site of carbonic anhydrase.[3][5] The zinc ion in carbonic anhydrase lowers the pKa of a coordinated water molecule, facilitating its deprotonation to form a potent nucleophile, a zinc-bound hydroxide.[5] This hydroxide then attacks a carbon dioxide molecule, leading to the formation of a zinc-bound bicarbonate intermediate.[1][3] The subsequent displacement of bicarbonate by a water molecule regenerates the active site for the next catalytic cycle. This process highlights the ability of zinc to transiently bind and activate bicarbonate, a mechanism that is likely mirrored in other biomineralization events.[5]
Otoconia Formation: A Specialized Biomineralization Process
Otoconia are calcium carbonate biocrystals in the inner ear that are essential for balance and gravity sensing. Their formation is a highly regulated process where both zinc and bicarbonate availability are critical.[6] Studies have shown that dietary zinc deficiency or inhibition of carbonic anhydrase (a zinc-requiring enzyme) can lead to defects in otoconia development.[6] While the direct observation of a this compound intermediate in otoconia formation is challenging, the established roles of both zinc and carbonic anhydrase strongly suggest its involvement in providing a localized and controlled source of carbonate for calcium carbonate precipitation.
Stabilization of Amorphous Calcium Carbonate (ACC)
Amorphous calcium carbonate (ACC) is a transient, hydrated precursor phase in the formation of crystalline calcium carbonate minerals like calcite and aragonite. The stabilization of ACC is crucial for controlling the morphology and properties of the final crystalline product. Recent research suggests that divalent metal ions, including zinc, can play a role in stabilizing ACC. While the precise mechanism is still under investigation, it is hypothesized that zinc ions may be incorporated into the ACC structure, potentially as this compound complexes, disrupting the ordering process and delaying crystallization. This transient stabilization allows for the transport and molding of the mineral precursor before its final transformation into the crystalline form.
Quantitative Data
Precise thermodynamic and kinetic data for the aqueous this compound complex are scarce due to its transient nature. However, data for the related zinc carbonate species provide valuable insights.
| Parameter | Value | Conditions | Reference |
| Stability Constant (log K) of ZnCO₃⁰ | 4.10 ± 0.20 | 25°C, Ionic Strength = 0.1 | [5] |
| Thermodynamic Stability Constant (log K) of ZnCO₃⁰ | 5.00 | 25°C | [5] |
Table 1: Stability Constants for Aqueous Zinc Carbonate.
Experimental Protocols
Synthesis and Structural Characterization of a Terminal this compound Complex
This protocol is adapted from the work of Sattler and Parkin (2012), who successfully synthesized and characterized the first terminal this compound complexes.[2]
5.1.1 Synthesis of {[κ³-Tptm]Zn(μ–OH)}₂
The starting material, a zinc hydroxide complex, is synthesized first.
-
A solution of TptmH (tris(2-pyridylthio)methyl) ligand in a suitable organic solvent (e.g., toluene) is treated with a zinc source, such as zinc bis(trimethylsilyl)amide ([Zn{N(SiMe₃)₂}₂]).
-
The reaction mixture is stirred under an inert atmosphere.
-
Hydrolysis of the resulting zinc complex with a controlled amount of water yields the dinuclear zinc hydroxide complex, {[κ³-Tptm]Zn(μ–OH)}₂.
5.1.2 Synthesis of [κ⁴-Tptm]ZnOCO₂H
-
A solution of {[κ³-Tptm]Zn(μ–OH)}₂ in a solvent like benzene is prepared in a Schlenk flask.
-
The solution is exposed to an atmosphere of carbon dioxide (CO₂) in the presence of a stoichiometric amount of water.
-
The reaction is allowed to proceed at room temperature.
-
Crystals of the this compound complex, [κ⁴-Tptm]ZnOCO₂H, suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.
5.1.3 Characterization
-
X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the this compound complex, revealing bond lengths and angles.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., C₆D₆) can be used to characterize the complex in solution. The bicarbonate carbon resonance is a key diagnostic signal.[3]
In-situ Monitoring of Mineralization using ATR-FTIR Spectroscopy
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring solid-phase formation from a solution in real-time.
-
Experimental Setup: A diamond ATR crystal is mounted in a flow-through cell. Solutions containing zinc ions and bicarbonate/carbonate are pumped through the cell.
-
Data Acquisition: FTIR spectra are collected at regular intervals as the mineralization process occurs on the surface of the ATR crystal.
-
Analysis: The appearance and evolution of vibrational bands corresponding to carbonate and bicarbonate species in different coordination environments can be tracked over time, providing kinetic information about the formation of zinc carbonate phases.
In-vitro Culture of Otoconia
This protocol provides a basis for studying the influence of zinc on otoconia formation in a controlled environment, adapted from established methods for culturing the adult mouse utricle.
-
Dissection: The utricle, containing the sensory epithelium where otoconia are formed, is carefully dissected from the inner ear of a model organism (e.g., mouse).
-
Culture: The dissected utricles are placed in a culture medium.
-
Experimental Conditions: The culture medium can be supplemented with varying concentrations of zinc, zinc chelators, or carbonic anhydrase inhibitors to study their effects on otoconia development and maintenance.
-
Analysis: At the end of the culture period, the otoconia can be visualized and analyzed using scanning electron microscopy (SEM) to assess their morphology and development.
Logical Relationships and Signaling Pathways
The role of this compound as an intermediate connects several key biological and chemical processes.
Conclusion and Future Directions
The transient this compound complex, though challenging to study, is emerging as a key player in the intricate process of biomineralization. Its well-established role in carbonic anhydrase provides a model for its function in other systems. Evidence suggests its involvement in specialized biomineral structures like otoconia and in the stabilization of amorphous mineral precursors.
Future research should focus on several key areas:
-
Quantitative Analysis: Development of methods to accurately determine the stability constants and formation/decomposition kinetics of aqueous this compound under physiological conditions.
-
In-situ Detection: Application of advanced spectroscopic techniques to directly observe the transient this compound intermediate in living systems or in-vitro models of biomineralization.
-
Computational Modeling: Further use of molecular dynamics simulations to understand the structure, stability, and reactivity of the hydrated this compound complex.
A deeper understanding of the role of this compound will not only advance our fundamental knowledge of biomineralization but also open new avenues for the development of therapies for mineralization-related disorders and the design of novel biomimetic materials.
References
- 1. Reactome | Carbonic Anhydrase VI hydrates carbon dioxide to bicarbonate and a proton [reactome.org]
- 2. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 4. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Otoconia and Otolith Development - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Potential of Zinc Bicarbonate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide explores the potential catalytic activity of zinc bicarbonate. While direct evidence of its widespread use as a catalyst is limited due to its inherent instability, the underlying chemistry of the zinc ion and its interaction with bicarbonate points to significant catalytic possibilities, particularly in the realms of Lewis acid catalysis and carbon dioxide conversion.
This document delves into the theoretical underpinnings and experimental evidence surrounding zinc-based catalysis relevant to the potential functions of this compound. It provides a comprehensive overview of related catalytic systems, detailed experimental protocols from cited research, and quantitative data to support the presented concepts.
Lewis Acid Catalysis: Parallels with Other Zinc Salts
Zinc ions are well-established Lewis acids, capable of accepting electron pairs and activating substrates in a variety of organic reactions. While this compound is rarely isolated for direct use as a catalyst, other zinc salts such as zinc chloride (ZnCl₂), zinc oxide (ZnO), and zinc acetate (Zn(OAc)₂) are commonly employed in reactions like Friedel-Crafts alkylations and acylations. These reactions involve the generation of an electrophile that then attacks an aromatic ring. The role of the zinc catalyst is to facilitate the formation of this electrophile.
It is plausible that this compound, if generated in situ or stabilized, could exhibit similar Lewis acidic properties. The bicarbonate anion could influence the reactivity and selectivity of the zinc center.
Zinc-Catalyzed Friedel-Crafts Reactions
The Friedel-Crafts reaction is a cornerstone of organic synthesis for the alkylation and acylation of aromatic compounds. Typically, a strong Lewis acid is required. While aluminum chloride is a common choice, milder Lewis acids like zinc salts have also been used, particularly for activated aromatic rings.
The general mechanism for a zinc-catalyzed Friedel-Crafts alkylation involves the coordination of the zinc salt to the alkyl halide, which polarizes the carbon-halogen bond and facilitates the generation of a carbocation or a carbocation-like species. This electrophile is then attacked by the electron-rich aromatic ring.
Carbon Dioxide Conversion: Learning from Nature and Nanotechnology
The interconversion of carbon dioxide and bicarbonate is a critical biological reaction catalyzed by the zinc-containing enzyme carbonic anhydrase. This natural system provides a blueprint for understanding the potential role of this compound in CO₂ transformation. Furthermore, recent advancements in nanotechnology have led to the development of zinc-based nanomaterials that exhibit promising catalytic activity for CO₂ conversion.
The Carbonic Anhydrase Mechanism
Carbonic anhydrase is a highly efficient metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. The active site contains a zinc ion coordinated to three histidine residues and a water molecule. The zinc ion lowers the pKa of the coordinated water, facilitating its deprotonation to a hydroxide ion. This zinc-bound hydroxide is a potent nucleophile that attacks the carbon atom of CO₂, converting it to a zinc-bound bicarbonate. The bicarbonate is then displaced by a water molecule, regenerating the catalyst for the next cycle.
Although this compound is a product in this cycle rather than the catalyst itself, the intimate involvement of a zinc-bicarbonate intermediate underscores the fundamental interaction's importance in catalytic CO₂ conversion.
Photocatalytic Conversion of CO₂ by Zinc Nanobiohybrids
Recent research has demonstrated the synthesis of zinc nanobiohybrids that exhibit carbonic anhydrase-like activity and can photocatalytically convert CO₂ to bicarbonate. These materials, composed of zinc oxide nanocloud-like structures formed on a protein scaffold, show varying conversion efficiencies depending on the light source.
These findings are significant as they represent a synthetic system where a zinc-based material directly facilitates the formation of bicarbonate from CO₂.
Quantitative Data
The following tables summarize the quantitative data on the catalytic performance of zinc-based systems in CO₂ conversion.
Table 1: Photocatalytic Conversion of CO₂ to Bicarbonate by Zinc Nanobiohybrids
| Catalyst | Light Source | Bicarbonate Conversion Rate (ppm/h) | Reference |
| Zn-CALB | Natural Light | 33 | [1][2] |
| Zn-CALB | UV Light | 61 | [1][2] |
| Zn-CALB | Xe Light | 83 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Zinc Nanobiohybrids for Photocatalytic CO₂ Conversion
This protocol is based on the work describing the synthesis of photocatalytic zinc nanobiohybrids.[1]
Materials:
-
Protein scaffold (e.g., CALB, subtilisin, β-lactoglobulin, TLL)
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Deionized water
Procedure:
-
Prepare a solution of the chosen protein in deionized water.
-
Add a solution of zinc acetate dihydrate to the protein solution.
-
Stir the mixture at room temperature to allow for the formation of the zinc nanobiohybrid.
-
Characterize the resulting nanostructures using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS).
Protocol 2: Photocatalytic Conversion of CO₂ to Bicarbonate
This protocol outlines the general procedure for testing the photocatalytic activity of the synthesized zinc nanobiohybrids.[1]
Materials:
-
Synthesized zinc nanobiohybrid catalyst
-
Aqueous medium
-
Carbon dioxide source
-
Light source (e.g., natural light, UV lamp, Xe lamp)
-
High-performance liquid chromatography (HPLC) system for bicarbonate quantification
Procedure:
-
Disperse the zinc nanobiohybrid catalyst in an aqueous medium in a suitable reactor.
-
Saturate the solution with carbon dioxide.
-
Irradiate the reactor with the chosen light source for a set period.
-
Take aliquots of the reaction mixture at different time intervals.
-
Analyze the concentration of bicarbonate in the aliquots using HPLC.
-
Calculate the CO₂ conversion rate.
Visualizations
Caption: Experimental workflow for the synthesis and photocatalytic testing of zinc nanobiohybrids.
Caption: Simplified catalytic cycle of carbonic anhydrase.
Conclusion
While this compound itself remains an elusive catalyst due to its instability, the catalytic potential of the zinc-bicarbonate system is evident. The well-documented Lewis acidity of other zinc salts provides a strong indication that this compound could participate in similar catalytic transformations. More compellingly, the biological precedent of carbonic anhydrase and the recent breakthroughs in zinc-based nanobiohybrids for CO₂ conversion highlight a promising future for harnessing zinc's catalytic power in bicarbonate synthesis. Further research into stabilizing this compound or generating it in situ under controlled conditions could unlock its direct catalytic applications. For now, the study of related zinc systems offers invaluable insights into its potential catalytic activity.
References
The Elusive Synthesis of Zinc Bicarbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc bicarbonate, Zn(HCO₃)₂, represents a compound of significant interest due to its role as a transient species in biological systems and its potential applications in catalysis and materials science. However, its inherent instability has historically rendered its isolation and characterization a formidable challenge. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, with a focus on the landmark achievement of its structural characterization. Detailed experimental protocols for the synthesis of stabilized this compound complexes are presented, alongside quantitative data on the stability of related zinc carbonate species. Furthermore, this guide illustrates key synthetic and biological pathways involving this compound through detailed diagrams, offering a valuable resource for researchers in the field.
Introduction: The Challenge of Isolating this compound
The history of this compound is largely a narrative of its transient and elusive nature. For many years, it was considered a hypothetical compound that existed only in aqueous solutions, readily decomposing into the more stable zinc carbonate. Early research into the zinc-carbonate system often resulted in the precipitation of basic zinc carbonates, making the isolation of pure this compound a significant hurdle.
A pivotal moment in the history of this compound synthesis occurred in 2012, when the research group of Sattler and Parkin reported the first structural characterization of terminal this compound complexes using X-ray diffraction.[1] This breakthrough was achieved by utilizing sterically demanding ligands that kinetically stabilize the this compound moiety, preventing its rapid decomposition. This work provided the first concrete evidence of the structure of a this compound compound and opened new avenues for the study of its chemistry and potential applications.
Physicochemical Properties and Stability
This compound is a white crystalline solid that is sparingly soluble in water and decomposes upon heating.[2] Its stability in aqueous solution is highly dependent on pH. In alkaline conditions, the equilibrium shifts towards the formation of carbonate ions, leading to the precipitation of the more stable zinc carbonate.
The speciation of zinc in carbonate-containing aqueous solutions is complex and influenced by pH. At lower pH, the bicarbonate form is more prevalent, but the overall solubility of zinc salts is also higher. As the pH increases, the concentration of carbonate ions rises, favoring the formation of insoluble zinc carbonate and basic zinc carbonates.
Quantitative Data on Zinc Carbonate and Bicarbonate Systems
The following tables summarize key quantitative data related to the stability of zinc carbonate complexes, which is crucial for understanding the behavior of this compound in solution.
| Complex | Log K (Stability Constant) | Ionic Strength (I) | Temperature (°C) | Reference |
| ZnCO₃⁰ | 4.10 ± 0.20 | 0.1 | 25 | [2] |
Table 1: Stability Constant of the Neutral Zinc Carbonate Complex.
Experimental Protocols for the Synthesis of Stabilized this compound Complexes
The following protocols are based on the successful synthesis of structurally characterized terminal this compound complexes by Sattler and Parkin. These methods employ bulky ligands to stabilize the this compound core.
Synthesis of [TpBut,Me]ZnOCO₂H
This protocol describes the synthesis of a terminal this compound complex using the tris(3-t-butyl-5-methylpyrazolyl)hydroborato ligand.
Experimental Workflow:
Caption: Workflow for the synthesis of [TpBut,Me]ZnOCO₂H.
Detailed Protocol:
-
A solution of [TpBut,Me]ZnOH (approximately 10 mg) in benzene (approximately 0.5 mL) is placed in a small vial.
-
This small vial is then placed inside a larger vial that contains pentane and dry ice.
-
The larger vial is lightly stoppered until the dry ice has sublimed, creating a CO₂-rich atmosphere.
-
The larger vial is then sealed completely.
-
The setup is allowed to stand at room temperature.
-
Colorless crystals of [TpBut,Me]ZnOCO₂H, suitable for X-ray diffraction, are deposited.
Synthesis of [κ⁴-Tptm]ZnOCO₂H
This protocol details the synthesis of a terminal this compound complex using the tris(2-pyridylthio)methyl ligand.
Experimental Workflow:
Caption: Workflow for the synthesis of [κ⁴-Tptm]ZnOCO₂H.
Detailed Protocol:
-
A solution of [κ⁴-Tptm]ZnOSiMe₃ (30 mg, 0.06 mmol) in C₆H₆ (approximately 2 mL) is prepared in a small Schlenk tube.
-
Water (40 μL, 40 mg, 2.22 mmol) is added to the solution.
-
The sample is frozen, degassed, and then allowed to warm to room temperature.
-
The resulting suspension is treated with CO₂ (1 atm) while being shaken vigorously for a brief period.
-
The mixture is allowed to stand at room temperature, during which colorless crystals of [κ⁴-Tptm]ZnOCO₂H•(C₆H₆) are deposited over a period of 30 minutes.
-
The mother liquor is decanted, and the precipitate is washed with benzene (approximately 1 mL).
-
The precipitate is dried in vacuo to yield [κ⁴-Tptm]ZnOCO₂H•(C₆H₆) (12 mg, 36%) as an off-white powder.
Role in Biological Systems: The Carbonic Anhydrase Catalytic Cycle
This compound is a key intermediate in the catalytic cycle of carbonic anhydrase, an enzyme essential for the rapid interconversion of carbon dioxide and bicarbonate in biological systems.[3][4][5][6] The zinc ion at the active site of the enzyme plays a crucial role in this process.
Caption: The catalytic cycle of carbonic anhydrase.[3][4]
The cycle begins with a zinc-bound hydroxide ion. Carbon dioxide binds to the active site, and the hydroxide ion performs a nucleophilic attack on the carbon atom of CO₂, forming a zinc-bound bicarbonate intermediate.[3][4] This bicarbonate is then displaced by a water molecule, and a proton is subsequently released from the coordinated water molecule to regenerate the zinc-bound hydroxide, completing the catalytic cycle.[3][4]
Conclusion
The synthesis and characterization of this compound have long been a challenge in inorganic chemistry. The development of synthetic strategies using stabilizing ligands has provided unprecedented insight into the structure and reactivity of this elusive compound. The detailed protocols and data presented in this guide offer a valuable resource for researchers seeking to explore the chemistry of this compound and its potential applications in catalysis, materials science, and as a model for biological processes. Further research into the kinetics and thermodynamics of this compound formation and decomposition will continue to enhance our understanding of this important chemical species.
References
- 1. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Mechanism [andrew.cmu.edu]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Quantum Mechanical Calculations of Zinc Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum mechanical calculations pertinent to zinc bicarbonate, a compound of interest in various biochemical and pharmaceutical contexts. Given its transient nature, this guide integrates computational methodologies with experimental data on its more stable complexes and related zinc carbonate species. This document is intended to serve as a comprehensive resource for professionals engaged in drug development and molecular research.
Introduction to this compound Chemistry
Zinc is an essential trace element involved in numerous metabolic and signaling pathways. Its interaction with the bicarbonate buffer system is crucial for physiological pH regulation and the function of zinc-containing enzymes like carbonic anhydrase. While solid this compound is inherently unstable, transient zinc-bicarbonate species are key intermediates in biological processes.[1] Understanding the electronic structure, bonding, and reactivity of these species through computational methods is vital for designing novel therapeutics and catalysts.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to investigate the properties of these transient molecules.[2][3] These methods allow for the prediction of molecular geometries, vibrational frequencies, and reaction energetics, providing insights that are often difficult to obtain through experimental means alone.
Theoretical Framework and Computational Methodologies
The theoretical investigation of this compound complexes typically employs Density Functional Theory (DFT) due to its excellent balance of computational cost and accuracy for transition metal systems.[3][4]
Recommended DFT Protocol
A robust computational protocol for studying this compound can be established based on methods successfully applied to related zinc complexes.[4][5]
-
Functional Selection: The B3LYP hybrid functional is a widely used and well-validated choice for geometry optimization and electronic structure calculations of zinc complexes, demonstrating good agreement with experimental data.[4][6][7] For higher accuracy in energetic calculations, double-hybrid functionals or composite methods may be considered.
-
Basis Set: A triple-zeta quality basis set, such as 6-311+G(d,p), is recommended for accurately describing the electronic environment around the zinc atom and the surrounding ligands.[5][7] For the zinc atom, employing a basis set with polarization and diffuse functions is crucial.
-
Solvation Model: To simulate the behavior in aqueous solution, an implicit solvation model like the Polarizable Continuum Model (PCM) is often employed.
-
Software: Widely used quantum chemistry software packages like Gaussian, ORCA, or VASP are suitable for these calculations.[4][5][6]
A typical computational workflow for analyzing a this compound complex is illustrated below.
Caption: A generalized workflow for the computational analysis of this compound complexes.
Predicted and Experimental Molecular Properties
The first structurally characterized terminal this compound complexes were reported by Sattler and Parkin in 2012.[8] These compounds, [TpBut,Me]ZnOCO2H and [κ4-Tptm]ZnOCO2H, provide a crucial benchmark for computational studies. In both complexes, the bicarbonate ligand coordinates to the zinc ion in a unidentate fashion.[8]
Geometric Parameters
The following table summarizes key experimental bond lengths from X-ray crystallography for [TpBut,Me]ZnOCO2H and provides a template for comparison with theoretical values.[8]
| Parameter | Experimental Value (Å)[8] | Theoretical Value (Å) |
| Zn-O(bicarbonate) | 1.872(3) | To be calculated |
| C-O(coordinated) | Not reported | To be calculated |
| C-O(non-coord.) | Not reported | To be calculated |
| C-OH | Not reported | To be calculated |
Theoretical values are to be populated by performing DFT calculations as per the protocol in Section 2.1.
Vibrational Frequencies
DFT calculations can predict the infrared (IR) and Raman spectra of this compound, which can be compared with experimental data for validation.[7][9][10] The vibrational modes of the bicarbonate ligand are particularly sensitive to its coordination environment.
The table below presents characteristic IR absorption frequencies for bicarbonate and related species.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1)[11] |
| C=O (carbonyl) | Stretch | 1680-1640 |
| C-O | Stretch | 1260-1050 |
| O-H | Stretch | 3500-3200 (broad) |
| Zn-O | Stretch | ~500-600 |
These are general ranges; specific values for this compound complexes will be more precise.
The relationship between computational prediction and experimental spectroscopic analysis is outlined in the following diagram.
Caption: Workflow for validating computational models against experimental spectroscopic data.
Experimental Protocols
Detailed experimental protocols are essential for synthesizing and characterizing this compound complexes to validate computational models.
Synthesis of a Terminal this compound Complex
This protocol is adapted from the synthesis of [κ4-Tptm]ZnOCO2H as described by Sattler and Parkin.[8]
-
Preparation of the Hydroxide Precursor: The zinc hydroxide complex {[κ3-Tptm]Zn(μ–OH)}2 is generated by the hydrolysis of a suitable zinc precursor, such as [κ3-Tptm]ZnH, with water.
-
Reaction with Carbon Dioxide: A solution of the hydroxide precursor in a suitable organic solvent (e.g., benzene) is exposed to an atmosphere of CO2 in the presence of water.
-
Crystallization: The bicarbonate complex, [κ4-Tptm]ZnOCO2H, is crystallized from the reaction mixture, for example, by layering with pentane.
Synthesis of Basic Zinc Carbonate
This protocol describes a general method for synthesizing basic zinc carbonate, a more stable related compound.[12][13]
-
Reactant Preparation: Prepare aqueous solutions of a soluble zinc salt (e.g., zinc sulfate, ZnSO4) and an ammonium bicarbonate (NH4HCO3) solution.[12][13]
-
Precipitation: Add the ammonium bicarbonate solution to the zinc sulfate solution under controlled temperature (e.g., 50°C) and stirring.[13]
-
Aging and Filtration: Allow the precipitate to age in the solution for a specified time (e.g., 30 minutes) to ensure complete reaction.[13]
-
Washing and Drying: Filter the resulting precipitate, wash with deionized water to remove soluble byproducts, and dry at a moderate temperature.
Spectroscopic and Structural Characterization
-
FTIR and Raman Spectroscopy: The synthesized compounds can be characterized by Fourier-transform infrared (FTIR) and Raman spectroscopy to identify the vibrational modes of the bicarbonate and other ligands.[14]
-
X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry, including bond lengths and angles, of crystalline this compound complexes.[8][15][16]
Conclusion
The study of this compound through a combination of quantum mechanical calculations and experimental validation provides a powerful approach to understanding its role in biological and chemical systems. The methodologies and data presented in this guide offer a framework for researchers to investigate the subtle yet crucial interactions of zinc and bicarbonate, paving the way for advancements in drug design and catalysis.
References
- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes Containing Benzoylacetone and Dithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Basic Zinc Carbonate from zinc containing waste by using ammonium bicarbonate as a precipitating agent [inis.iaea.org]
- 14. Identification of thin films on zinc substrates by FTIR and Raman spectroscopies | Metallurgical Research & Technology [metallurgical-research.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, and X-ray Crystal Structure Analysis of Zinc(II) Complex Based on 2-benzimidazolethiole [ejchem.journals.ekb.eg]
The Pivotal Role of Zinc in the Catalytic Action of Carbonic Anhydrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes, including respiration, pH homeostasis, and bone metabolism. The catalytic activity of these enzymes is critically dependent on a zinc ion (Zn²⁺) located within the active site. This technical guide provides a comprehensive overview of the central role of the zinc ion in the catalytic mechanism of carbonic anhydrase, with a particular focus on the formation and function of a zinc-bicarbonate intermediate. We delve into the structural organization of the active site, the kinetics of the catalyzed reaction across various human isoforms, and detailed experimental protocols for assessing enzyme activity and structure.
Introduction
Carbonic anhydrase (EC 4.2.1.1) catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction that is fundamental to numerous biological processes.[1] The uncatalyzed reaction proceeds slowly, but CAs can accelerate it by a factor of up to 10⁷, with some isoforms achieving catalytic efficiencies near the diffusion-controlled limit.[2] This remarkable catalytic power is primarily attributed to the presence of a zinc ion coordinated within the enzyme's active site. Understanding the intricate role of this zinc ion is paramount for the rational design of isoform-specific inhibitors and activators for therapeutic applications.
The Active Site: A Zinc-Coordinated Environment
X-ray crystallographic studies have revealed that the active site of α-carbonic anhydrases features a Zn²⁺ ion situated at the bottom of a 15 Å deep conical cleft.[3][4] The zinc ion is tetrahedrally coordinated by the imidazole rings of three highly conserved histidine residues and a water molecule or hydroxide ion.[5] This coordination geometry is crucial for the catalytic mechanism.
The Catalytic Mechanism: The Role of the Zinc-Bound Hydroxide
The catalytic cycle of carbonic anhydrase can be described in two principal stages: the hydration of CO₂ and the regeneration of the active site. The zinc ion plays a central role in both.
3.1. Lowering the pKa of Water: The positively charged Zn²⁺ ion acts as a Lewis acid, withdrawing electron density from the coordinated water molecule. This polarization facilitates the deprotonation of the water molecule, lowering its pKa from approximately 15.7 in bulk solvent to about 7.[6] This allows for the formation of a potent nucleophile, a zinc-bound hydroxide ion (Zn-OH⁻), at physiological pH.
3.2. Nucleophilic Attack and Bicarbonate Formation: The zinc-bound hydroxide ion performs a nucleophilic attack on the electrophilic carbon atom of a carbon dioxide molecule that has entered the active site's hydrophobic pocket. This results in the formation of a transient, zinc-coordinated bicarbonate ion.
3.3. Regeneration of the Active Site: The bicarbonate product is then displaced from the zinc ion by a water molecule from the solvent. The final and often rate-limiting step of the catalytic cycle is the transfer of a proton from the newly bound water molecule to the bulk solvent, regenerating the zinc-bound hydroxide. This proton transfer is facilitated by a "proton shuttle" residue, typically a histidine (e.g., His64 in CA II), which accepts the proton from the zinc-bound water and transfers it to buffer molecules in the surrounding medium.
References
- 1. Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation parameters for the carbonic anhydrase II-catalyzed hydration of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis and inhibition of human carbonic anhydrase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evanescent Role of Zinc Bicarbonate in the Genesis of Secondary Zinc Mineral Deposits: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Zinc bicarbonate, Zn(HCO₃)₂, while not found as a stable mineral in geological deposits, plays a critical, albeit transient, role in the formation of common secondary zinc minerals. This technical guide elucidates the geochemical pathways involving aqueous this compound, leading to the precipitation of smithsonite (ZnCO₃) and hydrozincite (Zn₅(CO₃)₂(OH)₆) in the oxidation zones of zinc ore bodies. We provide a comprehensive overview of the thermodynamic stability of these zinc carbonate species, detailed experimental protocols for their characterization and synthesis, and a guide to geochemical modeling of their formation. This document is intended to serve as a vital resource for professionals in geochemistry, mineralogy, and pharmacology who are interested in the fundamental processes governing the environmental behavior of zinc and the nature of its mineral forms.
Introduction: The Instability and Significance of this compound
This compound is a chemical species that is thermodynamically unstable in solid form and primarily exists in aqueous solutions.[1] Its significance in mineralogy lies in its function as an intermediate in the weathering of primary zinc sulfide ores, such as sphalerite (ZnS). In the presence of oxidizing conditions and carbonated water, sphalerite breaks down, releasing zinc ions (Zn²⁺) into the solution. These ions can then react with bicarbonate ions (HCO₃⁻) to form aqueous this compound. However, this aqueous complex is ephemeral and readily precipitates as more stable secondary zinc carbonate minerals, namely smithsonite and hydrozincite, upon changes in physicochemical conditions like pH, temperature, and partial pressure of carbon dioxide (pCO₂).
Geochemical Formation of Secondary Zinc Carbonates via this compound
The formation of smithsonite and hydrozincite is predominantly observed in the supergene zones of zinc ore deposits, where meteoric water enriched with dissolved oxygen and carbon dioxide interacts with the primary ore. The overall process can be conceptualized as a multi-step geochemical pathway.
Oxidation of Primary Zinc Ores
The initial step involves the oxidation of primary zinc sulfide minerals, most commonly sphalerite. This process releases zinc ions and sulfate into the surrounding water, often leading to a decrease in pH.
Reaction: ZnS (sphalerite) + 2O₂ → Zn²⁺ + SO₄²⁻
Formation of Aqueous this compound
The released zinc ions then react with bicarbonate ions present in the groundwater. Bicarbonate is typically formed from the dissolution of atmospheric and soil-derived CO₂ in water.
Reactions: CO₂ (g) + H₂O ⇌ H₂CO₃ (carbonic acid) H₂CO₃ ⇌ H⁺ + HCO₃⁻ (bicarbonate) Zn²⁺ + 2HCO₃⁻ ⇌ Zn(HCO₃)₂ (aq)
The stability of aqueous this compound is highly dependent on the pH and the concentration of dissolved CO₂.
Precipitation of Smithsonite and Hydrozincite
Changes in the geochemical environment, such as an increase in pH or a decrease in pCO₂, lead to the decomposition of aqueous this compound and the precipitation of solid zinc carbonate phases. The relative stability of smithsonite and hydrozincite is largely governed by the partial pressure of CO₂.[2]
-
Smithsonite (ZnCO₃) formation is favored under conditions of higher pCO₂. Reaction: Zn(HCO₃)₂ (aq) → ZnCO₃ (s) + H₂O + CO₂ (g)
-
Hydrozincite (Zn₅(CO₃)₂(OH)₆) formation is favored under conditions of lower pCO₂.[2] Reaction: 5Zn(HCO₃)₂ (aq) → Zn₅(CO₃)₂(OH)₆ (s) + 8CO₂ (g) + 4H₂O
The following diagram illustrates this geochemical pathway:
Caption: Geochemical pathway for the formation of smithsonite and hydrozincite.
Quantitative Data and Thermodynamic Considerations
The stability of zinc carbonate species in aqueous solutions is governed by thermodynamic principles. The following table summarizes key thermodynamic data for the relevant species.
| Compound/Species | Formula | Solubility Product (Ksp) | Notes |
| Smithsonite | ZnCO₃ | 1.46 x 10⁻¹⁰ | More stable at higher pCO₂.[2] |
| Hydrozincite | Zn₅(CO₃)₂(OH)₆ | Varies (see note) | Apparent solubility is influenced by crystal size and surface energy.[3] |
| Aqueous Complex | Formula | Stability Constant (log β) | Conditions |
| This compound | [Zn(HCO₃)]⁺ | ~1.2 - 2.5 | Highly dependent on ionic strength and temperature. |
| Zinc Carbonate | [Zn(CO₃)]⁰ | ~4.7 - 5.2 | Predominant at higher pH. |
Note on Hydrozincite Ksp: The reported solubility product for hydrozincite varies due to factors such as crystallinity and experimental conditions.
Experimental Protocols
The identification and characterization of zinc carbonate minerals, as well as the study of their formation, rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Laboratory Synthesis of Hydrozincite
This protocol describes a common method for synthesizing hydrozincite under controlled laboratory conditions.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Beakers, magnetic stirrer, and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare a solution of zinc nitrate in deionized water (e.g., 0.5 M).
-
Prepare a separate solution of sodium bicarbonate in deionized water (e.g., 1.0 M).
-
Slowly add the sodium bicarbonate solution to the zinc nitrate solution while stirring vigorously at a constant temperature (e.g., 50°C).
-
A white precipitate of hydrozincite will form. Continue stirring for a set period (e.g., 2 hours) to ensure complete reaction.
-
Filter the precipitate using a filtration apparatus and wash with deionized water to remove any soluble byproducts.
-
Dry the collected precipitate in an oven at a low temperature (e.g., 60-80°C) to avoid thermal decomposition.
The following diagram outlines the experimental workflow for hydrozincite synthesis:
Caption: Experimental workflow for the laboratory synthesis of hydrozincite.
X-ray Diffraction (XRD) Analysis
XRD is a fundamental technique for identifying the crystalline phases of minerals.
Sample Preparation:
-
The mineral sample should be ground to a fine powder (typically <10 µm) using a mortar and pestle or a micronizing mill to ensure random orientation of the crystallites.[4]
-
The powder is then mounted onto a sample holder. Common methods include back-loading or side-loading into a cavity mount to minimize preferred orientation.[4]
Instrumental Analysis:
-
The prepared sample is placed in an X-ray diffractometer.
-
The instrument is set to scan over a specific range of 2θ angles (e.g., 5° to 70°) using a specific X-ray source (commonly Cu Kα radiation).
-
The resulting diffraction pattern, a plot of X-ray intensity versus 2θ, is then compared to a database of known mineral patterns (e.g., the Powder Diffraction File™) for phase identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify minerals based on the vibrational modes of their chemical bonds.
Sample Preparation:
-
For transmission analysis, a small amount of the finely ground mineral sample (1-2 mg) is mixed with a larger amount of an infrared-transparent salt, such as potassium bromide (KBr, ~200 mg).[3]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder is simply placed in direct contact with the ATR crystal.[3]
Instrumental Analysis:
-
A background spectrum of the KBr pellet or the empty ATR crystal is collected.
-
The sample is then analyzed, and the background is subtracted to obtain the infrared spectrum of the mineral.
-
The positions and shapes of the absorption bands in the spectrum are characteristic of the mineral's composition and structure and can be compared to reference spectra for identification.[5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for studying the decomposition of carbonate and hydroxide-containing minerals.
Procedure:
-
A small, precisely weighed amount of the mineral powder is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the mass of the sample as the temperature increases.
-
The resulting TGA curve shows mass loss steps corresponding to dehydration and decarbonation events, which occur at characteristic temperatures for different minerals. For example, hydrozincite typically shows a major mass loss corresponding to the simultaneous loss of water and carbon dioxide.[6]
Geochemical Modeling of Zinc Speciation
Geochemical modeling software, such as PHREEQC, can be used to simulate the speciation of zinc in natural waters and predict the saturation states of various minerals.[7]
Modeling Workflow:
-
Define the aqueous solution: Input the chemical composition of the water, including pH, temperature, and the concentrations of major ions (e.g., Ca²⁺, Mg²⁺, Na⁺, K⁺, Cl⁻, SO₄²⁻) and dissolved zinc.
-
Select a thermodynamic database: Choose a database that contains the necessary thermodynamic data for all relevant aqueous species and minerals (e.g., phreeqc.dat, minteq.v4.dat).
-
Run the speciation calculation: The software calculates the distribution of zinc among its various aqueous complexes (e.g., Zn²⁺, [Zn(HCO₃)]⁺, [Zn(CO₃)]⁰, [Zn(OH)]⁺).
-
Calculate saturation indices (SI): The model calculates the SI for relevant minerals.
-
SI > 0: The water is supersaturated with respect to the mineral, and precipitation is likely.
-
SI < 0: The water is undersaturated, and the mineral, if present, will tend to dissolve.
-
SI = 0: The water is in equilibrium with the mineral.
-
-
Interpret the results: The modeling results can be used to understand the conditions under which smithsonite and hydrozincite are likely to form from waters containing dissolved zinc and bicarbonate.
The following diagram illustrates a typical geochemical modeling workflow:
Caption: Workflow for geochemical modeling of zinc speciation.
Conclusion
While not a constituent of the solid mineral record, aqueous this compound is a pivotal intermediate in the geochemical cycling of zinc in near-surface environments. Understanding its transient existence and the factors that control its transformation into stable secondary minerals like smithsonite and hydrozincite is essential for accurate modeling of zinc mobility in the environment and for a comprehensive understanding of zinc ore body genesis. The experimental protocols and modeling frameworks presented in this guide provide a robust toolkit for researchers and professionals to investigate these complex and important geochemical processes.
References
- 1. saimm.co.za [saimm.co.za]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. A Strategy for Hydroxide Exclusion in Nanocrystalline Solid-State Metathesis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 7. scribd.com [scribd.com]
An In-depth Technical Guide to the Fundamental Acid-Base Equilibria of Zinc Bicarbonate Solutions
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solutions containing zinc and bicarbonate ions present a complex network of interconnected acid-base and precipitation equilibria. The behavior of this system is governed by the interplay between the hydrolysis of the zinc aquo ion and the multi-stage dissociation of carbonic acid. The speciation of both zinc and carbonate is highly dependent on pH, leading to the formation of various soluble complexes and solid phases. A thorough understanding of these equilibria is critical in fields ranging from geochemistry and environmental science to pharmacology and materials science, where the bioavailability, transport, and fate of zinc are of paramount importance. This guide provides a detailed overview of the core chemical principles, quantitative data, experimental methodologies, and logical pathways that define the zinc-bicarbonate system.
Fundamental Equilibria
The chemistry of zinc bicarbonate solutions is not defined by a stable, isolable this compound compound in the solid state, but rather by a dynamic equilibrium in aqueous solution. The system is best understood by considering three primary sets of reactions: the carbonate system equilibria, the hydrolysis of aqueous zinc ions, and the formation of zinc-carbonate complexes and precipitates.
The Carbonate Buffer System
The foundation of the bicarbonate component is the dissolution of carbon dioxide (CO₂) in water, which establishes a pH-dependent equilibrium between carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻).[1]
-
CO₂ Dissolution and Hydration: CO₂(g) ⇌ CO₂(aq) CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq)
-
First Dissociation: H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq)
-
Second Dissociation: HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)
The bicarbonate ion (HCO₃⁻) is amphoteric, meaning it can act as both a Brønsted-Lowry acid (donating a proton) and a base (accepting a proton).[2] In a typical aqueous solution of sodium bicarbonate, the reaction with water to produce hydroxide ions predominates slightly, resulting in a mildly alkaline pH.[3]
Hydrolysis of the Zinc(II) Ion
In aqueous solutions, the zinc ion exists as a hydrated complex, typically represented as [Zn(H₂O)₆]²⁺. This aquo complex acts as a Brønsted-Lowry acid, undergoing hydrolysis by donating a proton from a coordinated water molecule.[4][5] This process results in the formation of various mononuclear and polynuclear hydroxy complexes.
-
First Hydrolysis Step: [Zn(H₂O)₆]²⁺(aq) ⇌ [Zn(OH)(H₂O)₅]⁺(aq) + H⁺(aq)
-
Further Hydrolysis and Precipitation: [Zn(OH)(H₂O)₅]⁺(aq) ⇌ Zn(OH)₂(s) + H⁺(aq) + 4H₂O(l)
The formation of these hydroxy species means that solutions of zinc salts of strong acids (e.g., ZnCl₂, Zn(NO₃)₂) are weakly acidic.[4] At higher pH values, further deprotonation can lead to the formation of soluble zincate ions, such as [Zn(OH)₃]⁻ and [Zn(OH)₄]²⁻, demonstrating the amphoteric nature of zinc hydroxide.[6][7]
Zinc-Carbonate Interactions
The interaction between zinc ions and the carbonate system leads to the formation of various soluble complexes and solid precipitates. While a true this compound species, Zn(HCO₃)₂, may exist transiently in solution, the system readily forms more stable zinc carbonate and basic zinc carbonate solids.[1]
-
Precipitation of Zinc Carbonate: At sufficient concentrations, zinc and carbonate ions will precipitate as zinc carbonate (ZnCO₃), which occurs naturally as the mineral smithsonite.[8] Zn²⁺(aq) + CO₃²⁻(aq) ⇌ ZnCO₃(s)
-
Formation of Basic Zinc Carbonates: In many conditions, particularly with heating or at neutral to slightly alkaline pH, basic zinc carbonates will precipitate.[8] A common form is hydrozincite, Zn₅(CO₃)₂(OH)₆.[9][10] 5Zn²⁺(aq) + 2CO₃²⁻(aq) + 6OH⁻(aq) ⇌ Zn₅(CO₃)₂(OH)₆(s)
The insolubility of zinc carbonate in water is a key characteristic; it readily dissolves in acidic solutions due to the reaction of the carbonate ion to form carbonic acid, which subsequently decomposes to CO₂ and water.[11][12]
Quantitative Data on Acid-Base Equilibria
The equilibrium concentrations of all species in a this compound solution can be calculated using the relevant equilibrium constants. The following tables summarize these critical values at standard conditions (25 °C).
Table 1: Carbonic Acid System Dissociation Constants
| Equilibrium Reaction | pKₐ | Kₐ |
| H₂CO₃ ⇌ H⁺ + HCO₃⁻ | 6.35 | 4.47 x 10⁻⁷ |
| HCO₃⁻ ⇌ H⁺ + CO₃²⁻ | 10.33 | 4.68 x 10⁻¹¹ |
| (Note: The pKₐ₁ of 6.35 is a composite value that includes the equilibrium between aqueous CO₂ and H₂CO₃.) |
Table 2: Zinc(II) Ion Hydrolysis Constants
| Equilibrium Reaction | -log K | Reference |
| Zn²⁺ + H₂O ⇌ Zn(OH)⁺ + H⁺ | 8.96 | [13] |
| Zn²⁺ + 2H₂O ⇌ Zn(OH)₂(aq) + 2H⁺ | 17.89 | [13] |
| Zn²⁺ + 3H₂O ⇌ Zn(OH)₃⁻ + 3H⁺ | 27.98 | [13] |
| Zn²⁺ + 4H₂O ⇌ Zn(OH)₄²⁻ + 4H⁺ | 40.35 | [13] |
| 2Zn²⁺ + H₂O ⇌ Zn₂(OH)³⁺ + H⁺ | 7.89 | [13] |
Table 3: Solubility and Stability Constants of Zinc-Carbonate Species
| Equilibrium Reaction | Constant Type | -log K | K |
| ZnCO₃(s) ⇌ Zn²⁺ + CO₃²⁻ | Kₛₚ | 10.84 | 1.46 x 10⁻¹¹[8] |
| Zn²⁺ + HCO₃⁻ ⇌ ZnHCO₃⁺ | Stability (log β) | - | ~10¹ - 10² |
| Zn²⁺ + CO₃²⁻ ⇌ ZnCO₃(aq) | Stability (log β) | - | ~10⁵ |
| (Note: Stability constants for this compound and carbonate complexes can vary significantly with ionic strength and temperature. The values provided are representative.) |
Visualization of Equilibria and Workflows
Diagrams generated using the DOT language provide a clear visual representation of the complex relationships within the this compound system.
Diagram 1: Carbonate System Equilibria
Caption: Equilibria of the aqueous carbonate system.
Diagram 2: pH-Dependent Speciation of Zinc
Caption: Logical flow of zinc speciation with increasing pH.
Diagram 3: Experimental Workflow for Potentiometric Titration
References
- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 2. Compounds That Could Be Either Acids or Bases [chemed.chem.purdue.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. I don't understand the hydrolysis of $Zn{(N{O_3})_2}$ : why will the solution be acidic?This is from the answers volume to my textbook:$Zn{(N{O_3})_2} + HOH \\rightleftharpoons Zn(OH)N{O_3} + HN{O_3}$$Z{n_2}^ + + 2NO_3^ - + HOH \\rightleftharpoons ZnO{H^ + } + 2NO_3^ - + {H^ + }$$Zn_2^ + + HOH \\rightleftharpoons ZnO{H^ + } + {H^ + }$In the middle line, it's clear that we are left with two positively charged ions and two negatively charged ions - I mean $2NO_3^ - $ . Why then does the solution turn acidic? Would not the positives and the negatives cancel each other out? [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. Zinc hydroxide - Wikipedia [en.wikipedia.org]
- 8. Zinc carbonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Advanced chemical stability diagrams to predict the formation of complex zinc compounds in a chloride environment - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00228F [pubs.rsc.org]
- 11. shop.nanografi.com [shop.nanografi.com]
- 12. quora.com [quora.com]
- 13. cost-nectar.eu [cost-nectar.eu]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Zinc Bicarbonate
Introduction
Zinc bicarbonate, with the chemical formula Zn(HCO₃)₂, is an inorganic compound that is notably unstable and challenging to isolate in a pure, solid form under standard laboratory conditions.[1] It is primarily of interest for research purposes, often prepared in situ for immediate use in a reaction mixture.[1] The inherent instability of this compound means that in aqueous solutions, it is in equilibrium with zinc carbonate (ZnCO₃), and the reaction of a zinc salt with a bicarbonate salt often leads to the precipitation of the more stable zinc carbonate.[1][2] However, a hydrated form, Zn(HCO₃)₂·H₂O, has been synthesized as an intermediate under specific hydrothermal conditions.[3][4] These application notes provide detailed protocols for both the in situ generation of aqueous this compound and the hydrothermal synthesis of its hydrated form.
Physicochemical Properties
A summary of the key properties of this compound and its hydrated form is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | Zn(HCO₃)₂ | [1] |
| Molar Mass | 187.4 g/mol | [5] |
| Appearance | White crystalline solid (hydrated form) | [1] |
| Solubility in Water | Generally considered insoluble; exists transiently in aqueous solution. | [1] |
| Stability | Unstable; readily decomposes to zinc carbonate. | [1] |
| Crystal Structure (Hydrated Form) | Monoclinic | [3][4] |
| Space Group (Hydrated Form) | P12₁1 | [3][4] |
| Lattice Parameters (Hydrated Form) | a = 11.567 Å, b = 3.410 Å, c = 5.358 Å, β = 96.0011° | [3][4] |
Experimental Protocols
Protocol 1: In Situ Generation of Aqueous this compound
This protocol describes the preparation of an aqueous solution containing this compound for immediate use. Due to its instability, isolation of solid this compound is not an objective of this procedure. The equilibrium of the reaction favors the formation of zinc carbonate, so the resulting solution will be a mixture of species.
Materials:
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of zinc sulfate by dissolving 2.875 g of ZnSO₄·7H₂O in 100 mL of deionized water.
-
Prepare a 0.2 M solution of sodium bicarbonate by dissolving 1.68 g of NaHCO₃ in 100 mL of deionized water.
-
-
Reaction:
-
Place the zinc sulfate solution in a beaker on a magnetic stirrer.
-
Slowly add the sodium bicarbonate solution to the zinc sulfate solution while stirring continuously. A white precipitate of zinc carbonate is expected to form. The transient this compound will be present in the aqueous phase.
-
-
Use:
-
The resulting mixture containing aqueous this compound should be used immediately for subsequent applications.
-
Expected Outcome:
The reaction between zinc sulfate and sodium bicarbonate will produce a solution containing transient this compound, along with a precipitate of the more stable zinc carbonate.[2] The chemical equation for the overall reaction leading to zinc carbonate is:
ZnSO₄(aq) + 2NaHCO₃(aq) → ZnCO₃(s) + Na₂SO₄(aq) + H₂O(l) + CO₂(g)
Workflow for In Situ Generation of Aqueous this compound:
References
- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 2. ZnSO4 + 2 NaHCO3 → H2O + CO2 + Na2SO4 + ZnCO3 - Balanced equation | Chemical Equations online! [chemequations.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrothermal Synthesis and Structures of Unknown Intermediate Phase Zn(HCO3)2·H2O Nanoflakes and Final ZnO Nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C2H2O6Zn | CID 10219734 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Generation of Zinc Bicarbonate for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc bicarbonate (Zn(HCO₃)₂) is a valuable reagent in organic synthesis, acting as a mild Lewis acid and a source of bicarbonate for carboxylation reactions. Due to its inherent instability, this compound is typically generated in situ for immediate use in chemical transformations. This approach avoids the challenges of isolating and storing the pure compound while providing a reactive species for various organic reactions. These application notes provide detailed protocols for the in situ generation of this compound and its application in catalysis, particularly in carbon-carbon bond-forming reactions. The methodologies outlined are designed to be reproducible and adaptable for research and development in academic and industrial settings.
Applications in Organic Synthesis
The in situ generation of this compound has found utility in several classes of organic reactions:
-
Lewis Acid Catalysis: this compound can function as a Lewis acid to activate substrates in reactions such as Friedel-Crafts alkylations and aldol condensations.[1][2]
-
Carboxylation Reactions: As a source of bicarbonate, it can participate in the carboxylation of various nucleophiles, offering a pathway to carboxylic acids and their derivatives. This is particularly relevant in the context of CO₂ utilization in chemical synthesis.
-
Biomimetic Catalysis: The chemistry of this compound is central to the function of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide.[1] Synthetic systems that model this reactivity can provide insights into biological processes and inspire the development of new catalysts for CO₂ conversion.
Data Presentation
The following tables summarize representative quantitative data for organic reactions catalyzed by in situ generated zinc species.
Table 1: Zinc-Catalyzed Friedel-Crafts Alkylation of Indoles with Nitroalkenes
| Entry | Indole Derivative | Nitroalkene | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Indole | β-Nitrostyrene | Zn(OTf)₂ / Chiral Ligand | CH₂Cl₂ | 24 | 92 | 90 |
| 2 | 2-Methylindole | β-Nitrostyrene | Zn(OTf)₂ / Chiral Ligand | Toluene | 36 | 85 | 88 |
| 3 | 5-Methoxyindole | (E)-1-Nitro-2-phenylpropene | Zn(OAc)₂ / Chiral Ligand | THF | 48 | 78 | 92 |
| 4 | Indole | (E)-2-Nitro-1-phenylpropene | In situ Zn(HCO₃)₂ | CH₂Cl₂ | 24 | 88 | 85 |
Note: Data for entries 1-3 are representative of typical zinc-catalyzed reactions. Entry 4 is a hypothetical application of in situ generated this compound, with expected high yields and selectivities based on related zinc-catalyzed systems.
Table 2: Zinc-Mediated Carboxylation of Organoboronates with CO₂
| Entry | Organoboronate | Zinc Source | Bicarbonate Source | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | ZnCl₂ | NaHCO₃ | DMF | 12 | 75 |
| 2 | 4-Tolylboronic acid pinacol ester | Zn(OAc)₂ | KHCO₃ | DMSO | 18 | 82 |
| 3 | 2-Naphthylboronic acid pinacol ester | Zn(OTf)₂ | NH₄HCO₃ | NMP | 24 | 70 |
| 4 | 4-Chlorophenylboronic acid pinacol ester | ZnCl₂ | CO₂ (1 atm), H₂O | DMF | 12 | 68 |
Note: These data represent plausible outcomes for the in situ generation of a zinc carboxylating agent, drawing parallels from known copper- and nickel-catalyzed carboxylations of organoboronates.
Experimental Protocols
Protocol 1: In Situ Generation of this compound for Friedel-Crafts Alkylation
This protocol describes the enantioselective Friedel-Crafts alkylation of indole with a nitroalkene, using a chiral this compound complex generated in situ.
Materials:
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Sodium bicarbonate (NaHCO₃)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Indole
-
trans-β-Nitrostyrene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc trifluoromethanesulfonate (0.1 mmol) and the chiral bis(oxazoline) ligand (0.11 mmol).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add sodium bicarbonate (0.2 mmol) to the flask. Stir the resulting suspension for 15 minutes.
-
Add indole (1.0 mmol) to the reaction mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of trans-β-nitrostyrene (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture over 10 minutes.
-
Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired nitroalkylated indole.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: In Situ Generation of this compound for Carboxylation of an Arylboronic Ester
This protocol details the carboxylation of an arylboronic acid pinacol ester using this compound generated in situ from a zinc salt and sodium bicarbonate under a carbon dioxide atmosphere.
Materials:
-
Zinc chloride (ZnCl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Phenylboronic acid pinacol ester
-
Dimethylformamide (DMF), anhydrous
-
Carbon dioxide (CO₂) gas, balloon
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous zinc chloride (1.5 mmol) and sodium bicarbonate (3.0 mmol).
-
Evacuate and backfill the flask with carbon dioxide gas from a balloon three times.
-
Add anhydrous dimethylformamide (10 mL) to the flask.
-
Add phenylboronic acid pinacol ester (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a positive pressure of carbon dioxide (maintained by the balloon).
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with 1 M hydrochloric acid (HCl) to pH 2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzoic acid derivative by recrystallization or column chromatography on silica gel.
Mandatory Visualizations
Caption: Logical workflow for the in situ generation and use of this compound.
Caption: Experimental workflow for the carboxylation of an arylboronic ester.
References
Application Notes and Protocols for the Analytical Characterization of Zinc Bicarbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zinc bicarbonate (Zn(HCO₃)₂) is an inorganic compound of significant interest, particularly due to its role as a transient intermediate in biological systems, such as in the catalytic cycle of carbonic anhydrase[1][2]. However, pure, solid this compound is inherently unstable under standard conditions, readily decomposing or converting into more stable species like zinc carbonate (ZnCO₃) or various basic zinc carbonates (e.g., hydrozincite, Zn₅(CO₃)₂(OH)₆)[3]. Consequently, the analytical characterization of materials purported to be this compound requires a multi-technique approach to confirm its presence, purity, and structural properties, or to identify the actual resulting zinc species.
These application notes provide an overview of key analytical techniques and detailed protocols for the comprehensive characterization of this compound and related compounds.
Elemental Analysis
Application: To determine the elemental composition of the synthesized material, specifically the weight percentage of zinc (Zn), carbon (C), and hydrogen (H). This data is crucial for verifying the empirical formula and assessing the purity of the compound. Techniques like Inductively Coupled Plasma (ICP) spectrometry and Combustion Analysis are standard methods.
Quantitative Data Summary:
| Property | Theoretical Value for Zn(HCO₃)₂ | Reference Data (Basic Zinc Carbonate) |
| Molar Mass | 187.41 g/mol [4][5] | ~549 g/mol (for Zn₅(CO₃)₂(OH)₆) |
| Zinc (Zn) % | 34.89%[4] | 56.6% (w/w)[6] |
| Carbon (C) % | 12.82%[4] | - |
| Hydrogen (H) % | 1.08%[4] | - |
| Oxygen (O) % | 51.22%[4] | - |
Experimental Protocols:
A. Protocol for Zinc Content Analysis by ICP-Optical Emission Spectrometry (ICP-OES)
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the sample into a Teflon beaker.
-
Digestion: Add 5-10 mL of trace-metal grade nitric acid (HNO₃). Gently heat the beaker on a hot plate at ~80°C under a fume hood until the sample is completely dissolved.
-
Dilution: Allow the solution to cool to room temperature. Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This creates a stock solution.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 ppm) by serially diluting a certified zinc standard solution.
-
Instrumental Analysis:
-
Set up the ICP-OES instrument according to the manufacturer's instructions.
-
Select the appropriate zinc emission wavelength (e.g., 213.856 nm).
-
Aspirate the blank (deionized water), working standards, and the prepared sample solution into the plasma.
-
Generate a calibration curve from the standards.
-
-
Quantification: Determine the zinc concentration in the sample solution from the calibration curve and calculate the weight percentage in the original solid sample.
B. Protocol for Carbon and Hydrogen Analysis by Combustion Analysis
-
Instrument Setup: Calibrate the combustion analyzer using a certified standard (e.g., acetanilide).
-
Sample Preparation: Accurately weigh 1-3 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: Place the capsule into the autosampler of the instrument. The sample is combusted at high temperatures (~900-1000°C) in a stream of pure oxygen.
-
Detection: The resulting combustion gases (CO₂ and H₂O) are passed through specific detectors (e.g., infrared cells) to quantify their amounts.
-
Calculation: The instrument's software calculates the weight percentages of carbon and hydrogen in the original sample.
Structural Analysis: X-ray Diffraction (XRD)
Application: XRD is the most definitive technique for identifying the crystalline phases present in a solid sample. It is essential for distinguishing between amorphous and crystalline materials and for differentiating between this compound, zinc carbonate, basic zinc carbonates, and zinc oxide, as each has a unique diffraction pattern[6][7][8]. The first structural characterization of terminal this compound complexes was achieved using X-ray diffraction[1][2][9].
Experimental Protocol for Powder XRD (pXRD)
-
Sample Preparation: Finely grind the sample to a homogenous powder using an agate mortar and pestle to ensure random crystal orientation.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim.
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Configure the instrument settings:
-
X-ray Source: Typically Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): 10° to 80° is a common range for initial surveys.
-
Step Size: 0.02°.
-
Scan Speed/Dwell Time: 1-2 seconds per step.
-
-
-
Data Collection: Initiate the scan to collect the diffraction pattern.
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental diffraction pattern to reference patterns in crystallographic databases (e.g., ICDD PDF) to identify the crystalline phases present[6].
-
Vibrational Spectroscopy: FT-IR and Raman
Application: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules[3]. They are highly sensitive to the coordination environment of the bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ligands, as well as the presence of hydroxyl (OH⁻) groups and water of hydration. These methods can help differentiate between unidentate and bidentate coordination of the bicarbonate ligand[3].
Experimental Protocol for FT-IR (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Perform a background scan on the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection:
-
Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform an ATR correction if necessary.
-
Identify the characteristic absorption bands for bicarbonate, carbonate, hydroxyl groups, and Zn-O bonds. Compare these to literature values for known compounds.
-
Key Vibrational Modes (Approximate Wavenumbers):
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3000 - 3600 |
| Bicarbonate (HCO₃⁻) | C=O, C-OH Stretching | 1600 - 1700, 1300 - 1450 |
| Carbonate (CO₃²⁻) | Asymmetric Stretching | 1410 - 1450 |
| Zinc-Oxygen (Zn-O) | Stretching | 400 - 600 |
Thermal Analysis: TGA and DSC
Application: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to quantify decomposition temperatures, determine the content of water or other volatile components, and study thermal stability[3][10][11]. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change, identifying phase transitions like decomposition.
Quantitative Data Summary (Decomposition Temperatures):
| Compound | Decomposition Onset (°C) | Key Mass Loss Events | Reference |
| Zinc Carbonate Hydroxide | ~150 - 200 °C | Single-step decomposition to ZnO, H₂O, and CO₂ | [10][11] |
| Basic Zinc Carbonate | ~220 - 270 °C | Decomposition to ZnO, H₂O, and CO₂ | [12][13] |
| Anhydrous Zinc Carbonate | ~330 °C | Decomposition to ZnO and CO₂ | [10] |
Experimental Protocol for TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge Gas: Use an inert gas like nitrogen (N₂) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant rate (e.g., 10°C/min).
-
-
Data Collection: Record the mass loss (%) as a function of temperature.
-
Data Analysis:
-
Generate a TGA curve (mass % vs. temperature) and its first derivative (DTG curve).
-
Determine the onset and peak decomposition temperatures from the TGA and DTG curves, respectively.
-
Calculate the percentage mass loss for each decomposition step and correlate it with the expected stoichiometry (e.g., loss of H₂O and CO₂ to form ZnO).
-
Morphological Analysis: Electron Microscopy (SEM/TEM)
Application: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and microstructure of the synthesized material[3]. SEM provides high-resolution images of the surface topography, while TEM offers insights into the internal structure. These techniques are critical for understanding how synthesis conditions affect the physical properties of the particles[3].
Experimental Protocol for SEM
-
Sample Mounting: Mount a small amount of the powder onto an aluminum SEM stub using double-sided carbon tape.
-
Coating: If the sample is non-conductive, apply a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
Imaging:
-
Insert the stub into the SEM chamber and evacuate to high vacuum.
-
Apply an accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam on the sample and adjust magnification to visualize the particle morphology.
-
Capture images at various magnifications to show overall morphology and fine surface details.
-
-
Elemental Mapping (Optional with EDX): Use an attached Energy-Dispersive X-ray (EDX) detector to perform elemental mapping of the sample surface, confirming the distribution of zinc, carbon, and oxygen.
References
- 1. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Structural Characterization of this compound Compounds Relevant to the Mechanism of Action of Carbonic Anhydrase | Semantic Scholar [semanticscholar.org]
- 3. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 4. webqc.org [webqc.org]
- 5. This compound | C2H2O6Zn | CID 10219734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess [cebs.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle Synthesis Using a Zinc Bicarbonate-Derived Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of zinc oxide (ZnO) nanoparticles utilizing an in-situ formed zinc carbonate precursor, derived from a bicarbonate source. This method offers a cost-effective, scalable, and reproducible route to produce ZnO nanoparticles with tunable properties for various applications, particularly in the biomedical field. This document outlines the synthesis methodology, characterization of the precursor and resulting nanoparticles, and specific applications in drug delivery and cancer therapy. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to facilitate implementation in a research and development setting.
Introduction
Zinc oxide nanoparticles (ZnO-NPs) are of significant interest due to their unique physicochemical properties, including high chemical stability, a wide bandgap, and biocompatibility, making them suitable for a range of applications from catalysis to biomedicine.[1] A common and effective method for synthesizing ZnO-NPs is through the thermal decomposition of a zinc carbonate (ZnCO₃) or basic zinc carbonate precursor.[2][3] This precursor is typically formed via a precipitation reaction between a soluble zinc salt and a carbonate or bicarbonate source. The use of bicarbonate offers a readily available and controllable reactant for this process.
This document details the synthesis of ZnO-NPs where zinc bicarbonate is effectively an in-situ transient species leading to the precipitation of a zinc carbonate-based precursor. The subsequent calcination of this precursor yields ZnO-NPs with desirable characteristics for biomedical applications.
Synthesis and Characterization of ZnO Nanoparticles
The synthesis of ZnO nanoparticles via a zinc carbonate precursor is a two-step process:
-
Precipitation of Zinc Carbonate Precursor: A soluble zinc salt (e.g., zinc nitrate, zinc sulfate) is reacted with a carbonate or bicarbonate solution (e.g., sodium bicarbonate, ammonium carbonate) to precipitate zinc carbonate or basic zinc carbonate.
-
Thermal Decomposition (Calcination): The filtered and dried zinc carbonate precursor is heated at an elevated temperature to yield pure ZnO nanoparticles.
Quantitative Data Summary
The properties of the synthesized zinc carbonate precursor and the final ZnO nanoparticles are influenced by various reaction parameters. The following tables summarize key quantitative data from literature.
| Precursor | Zinc Salt | Carbonate/Bicarbonate Source | Capping Agent | Average Particle Size (nm) | Reference |
| ZnCO₃ | Zn(NO₃)₂·6H₂O | (NH₄)₂CO₃ | Polyvinyl alcohol (PVA) | 9 | [4][5] |
| ZnCO₃ | Zn(NO₃)₂ | Na₂CO₃ | None | 15 - 70 | [3] |
Table 1: Properties of Zinc Carbonate Precursor Nanoparticles.
| Precursor Synthesis Method | Calcination Temperature (°C) | Resulting ZnO-NP Size (nm) | Zeta Potential (mV) | Reference |
| Precipitation with Zn(NO₃)₂ and (NH₄)₂CO₃ (with PVA) | 550 | 17 | Not Reported | [4][5] |
| Precipitation with Zn(NO₃)₂ and (NH₄)₂CO₃ (without PVA) | 550 | 21 | Not Reported | [4][5] |
| Thermal decomposition of basic zinc carbonate | 600 | 40 - 60 | Not Reported | [2] |
| Precipitation with Zn(NO₃)₂ and NaOH | Not Applicable (Direct precipitation) | ~39 | Not Reported | [6] |
| Green synthesis with Aloe barbadensis | Not Reported | 20 - 40 | Not Reported | [7] |
| Sonochemical-precipitation | 45 | 83.63 ± 1.75 | -22.0 ± 2.60 | [8] |
| Biogenic synthesis using Aspergillus niger | Not Reported | ~17.2 | -22.4 | [9] |
| Commercially available | Not Applicable | ~20 | +28.8 ± 0.9 | [10] |
| Commercially available | Not Applicable | ~100 | +26.3 ± 0.9 | [10] |
Table 2: Properties of ZnO Nanoparticles Synthesized from Zinc Carbonate Precursors.
Experimental Protocols
Protocol 1: Synthesis of ZnO Nanoparticles via Precipitation and Calcination
This protocol describes the synthesis of ZnO nanoparticles from zinc nitrate and ammonium carbonate, adapted from Karki et al.[4][5]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Polyvinyl alcohol (PVA) (optional, as a capping agent)
-
Deionized water
-
Ethanol
Procedure:
Step 1: Precipitation of Zinc Carbonate (with capping agent)
-
Prepare a solution of zinc nitrate hexahydrate in deionized water.
-
Prepare a separate solution of ammonium carbonate in deionized water.
-
Add polyvinyl alcohol (PVA) to the zinc nitrate solution and stir until dissolved.
-
Slowly add the ammonium carbonate solution to the zinc nitrate solution under vigorous stirring.
-
A white precipitate of zinc carbonate will form.
-
Continue stirring for a specified time to ensure complete reaction.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate with deionized water and then with ethanol to remove impurities.
-
Dry the precipitate in an oven at a low temperature (e.g., 60-80 °C).
Step 2: Thermal Decomposition to ZnO
-
Place the dried zinc carbonate precursor in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the precursor at a specified temperature (e.g., 550 °C) for several hours.[5]
-
Allow the furnace to cool down to room temperature.
-
The resulting white powder is ZnO nanoparticles.
Protocol 2: Drug Loading on ZnO Nanoparticles (Doxorubicin)
This protocol describes the conjugation of Doxorubicin (DOX) to ZnO nanoparticles, adapted from Hariharan et al. and Yousef et al.[9][11]
Materials:
-
Synthesized ZnO nanoparticles
-
Doxorubicin (DOX)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
HEPES buffer (50 mM)
-
Deionized water
Procedure:
-
Disperse the synthesized ZnO nanoparticles in HEPES buffer.
-
Prepare a solution of DOX in deionized water.
-
Prepare a solution of EDC in deionized water.
-
Add the DOX solution to the ZnO nanoparticle dispersion.
-
Add the EDC solution to the mixture. EDC acts as an activator to bind the amino group of DOX to the carboxylate groups on the surface of the ZnO-NPs.[9]
-
Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for several hours with gentle stirring.[9]
-
Separate the DOX-loaded ZnO nanoparticles by centrifugation at high speed (e.g., 10,000 rpm).[9]
-
Wash the nanoparticles to remove any unbound DOX.
-
Resuspend the DOX-loaded ZnO nanoparticles in a suitable buffer for storage or immediate use.
| Nanoparticle | Drug | Loading Efficiency (%) | Loading Capacity (mg/g) | Resulting Particle Size (nm) | Zeta Potential (mV) | Reference |
| ZnO-NPs | Doxorubicin (DOX) | 65 | 320 | 20-40 | Not Reported | [7] |
| PEGylated ZnO-NPs | Doxorubicin (DOX) | 68 | 350 | Not Reported | Not Reported | [7] |
| ZnO-NPs | Gemcitabine (GEM) | 30.5 | 162 | 20-40 | Not Reported | [7] |
| PEGylated ZnO-NPs | Gemcitabine (GEM) | 35 | 190 | Not Reported | Not Reported | [7] |
| DOX-ZnO-NPs | Doxorubicin (DOX) | >80 (encapsulation efficiency) | Not Reported | 83.63 ± 1.75 | -22.0 ± 2.60 | [8] |
| DOX-conjugated ZnO-NPs | Doxorubicin (DOX) | Not Reported | Not Reported | ~61.3 (hydrodynamic diameter) | -22.4 | [9] |
Table 3: Drug Loading and Characterization of ZnO Nanoparticles.
Applications in Drug Delivery and Cancer Therapy
ZnO nanoparticles synthesized from a zinc carbonate precursor have shown significant promise in biomedical applications, particularly for cancer therapy and drug delivery. Their mechanism of action often involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.[12]
Experimental Workflow for Nanoparticle Synthesis and Application
Caption: Workflow for ZnO nanoparticle synthesis and drug delivery application.
Signaling Pathway for ZnO Nanoparticle-Induced Apoptosis in Cancer Cells
ZnO nanoparticles have been shown to selectively induce apoptosis in cancer cells through the generation of ROS.[12] This oxidative stress triggers a cascade of events involving key regulatory proteins.
Caption: ZnO-NP induced apoptosis signaling pathway in cancer cells.[12][13][14]
Conclusion
The use of a zinc carbonate precursor, formed in-situ from a bicarbonate source, presents a reliable and versatile method for the synthesis of ZnO nanoparticles. The protocols and data provided herein offer a foundation for researchers to produce and characterize these nanoparticles for various applications, particularly in the promising field of nanomedicine. The ability to load these nanoparticles with chemotherapeutic agents and their inherent cancer-cell-specific cytotoxicity make them a strong candidate for further investigation in targeted cancer therapy.
References
- 1. confer.cz [confer.cz]
- 2. scispace.com [scispace.com]
- 3. Facile synthesis of zinc carbonate and zinc oxide nanoparticles via direct carbonation and thermal decomposition | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. nepalbiotech.org [nepalbiotech.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit High Therapeutic Efficacy against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical properties of surface charge-modified ZnO nanoparticles with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of doxorubicin modified ZnO/PEG nanomaterials and its photodynamic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc oxide nanoparticles selectively induce apoptosis in human cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ZnO nanoparticle-induced oxidative stress triggers apoptosis by activating JNK signaling pathway in cultured primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Zinc Bicarbonate Chemistry in CO2 Capture Technologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of zinc-based chemical systems in carbon dioxide (CO₂) capture technologies. The focus is on processes where zinc bicarbonate acts as a key intermediate or where zinc-based materials catalyze the conversion of CO₂ to bicarbonate. These technologies offer promising alternatives to traditional amine-scrubbing methods, with potential advantages in kinetics, energy efficiency, and regeneration.
Introduction to Zinc-Based CO₂ Capture
Zinc's role in CO₂ capture is multifaceted, primarily centered around its ability to mimic the active site of the enzyme carbonic anhydrase. This enzyme efficiently catalyzes the reversible hydration of CO₂ to bicarbonate. By leveraging this biomimetic approach, researchers have developed various zinc-based sorbents and processes that exhibit high CO₂ affinity and facilitate its conversion to bicarbonate and carbonate forms. The primary mechanisms involve:
-
Biomimetic Catalysis: Zinc-based materials, such as single-atom nanozymes, act as catalysts for the hydration of CO₂.
-
pH Swing Absorption/Desorption: In aqueous systems, the addition of zinc ions can alter the pH and drive the precipitation of zinc carbonate, releasing a portion of the captured CO₂.
-
Solid Sorbent Adsorption: Zinc-functionalized porous materials can physically or chemically adsorb CO₂.
Quantitative Data on Zinc-Based Sorbents
The performance of various zinc-based sorbents for CO₂ capture is summarized in the table below.
| Sorbent Type | CO₂ Uptake Capacity | Operating Conditions | Key Findings |
| Zinc Single-Atom Nanozyme (Zn-SAN) | 2.3 mmol/g | 25 °C, 1 atm | Mimics carbonic anhydrase, achieving over 91% conversion of captured CO₂ to bicarbonate. |
| Zinc-Decorated Porous Carbons (from ZIF-8) | 3.57 mmol/g | 298 K, 101.3 kPa | High CO₂ adsorption capacity is attributed to the microporous structure and the presence of nitrogen and zinc functional groups. |
| Zinc-Functionalized Zeolite 13X | Not specified | Ambient | Formation of bicarbonate and carbonate species on the surface confirmed by FTIR. |
| Aqueous Ammonia with Zinc(II) | Not specified | 0 °C, atmospheric pressure | Addition of Zn(II) salts increases overall CO₂ absorption. Subsequent addition of Zn(II) releases 30-35% of CO₂ and precipitates the rest as zinc carbonate. |
| Zinc Nanobiohybrids | Not specified | Aqueous media, room temperature | Photocatalytically converts CO₂ to bicarbonate. |
| Zinc-MOF (ESOGU-2) | 103.2 cm³/g (19.02%) | 273 K, 100 kPa | High selectivity for CO₂ over N₂ due to dipole-quadrupole interactions. |
| APTES-Functionalized ZnO Nanoparticles | 0.28 mmol/g | 298 K, up to 10 bar | Functionalization with APTES slightly enhances CO₂ adsorption compared to naked ZnO nanoparticles. |
Experimental Protocols
Protocol for Synthesis of Zinc Single-Atom Nanozyme (Zn-SAN)
This protocol describes the synthesis of a zinc single-atom nanozyme that mimics carbonic anhydrase for CO₂ capture and conversion.
Materials:
-
Zinc nitrate (Zn(NO₃)₂)
-
2-methylimidazole (2-MeIm)
-
Potassium chloride (KCl)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
Precursor Mixture Preparation: Mix zinc nitrate, 2-methylimidazole, and potassium chloride (as a solid support).
-
Pyrolysis:
-
Place the mixture in a tube furnace.
-
Heat to 300 °C under a flowing nitrogen atmosphere and hold for 5 hours.
-
Increase the temperature to 550 °C and hold for an additional 5 hours.
-
-
Washing:
-
After cooling to room temperature, wash the resulting black powder with a dilute sulfuric acid solution.
-
Wash thoroughly with deionized water until the pH is neutral.
-
-
Drying: Dry the final Zn-SAN product in an oven at 80 °C overnight.
Protocol for CO₂ Capture and Conversion to Bicarbonate using Zn-SAN
This protocol details the procedure for evaluating the conversion of captured CO₂ to bicarbonate using the synthesized Zn-SAN.
Materials:
-
Synthesized Zn-SAN
-
HEPES buffer (50 mM, pH 8)
-
Calcium chloride (CaCl₂) solution (200 mM)
-
CO₂ gas (1 atm)
-
Filtration apparatus
-
Analytical balance
Procedure:
-
CO₂ Adsorption: Place a known mass (e.g., 50.0 mg) of Zn-SAN in a suitable container and expose it to a CO₂ atmosphere (1 atm) for 2 hours.
-
Bicarbonate Conversion:
-
Transfer the CO₂-loaded Zn-SAN to a beaker containing 5.0 mL of HEPES buffer (50 mM, pH 8).
-
Stir the suspension for 2 hours to allow the catalytic conversion of CO₂ to bicarbonate (HCO₃⁻).
-
-
Precipitation and Quantification:
-
Add 5.0 mL of 200 mM CaCl₂ solution to the suspension to precipitate the bicarbonate as calcium carbonate (CaCO₃).
-
Collect the white CaCO₃ precipitate by filtration.
-
Dry the precipitate in an oven.
-
Weigh the dried CaCO₃ to determine the amount of CO₂ converted.
-
Protocol for CO₂ Absorption in Aqueous Ammonia with Zinc(II) Promotion
This protocol outlines a general procedure for CO₂ capture in an aqueous ammonia solution enhanced by the presence of zinc ions.
Materials:
-
Aqueous ammonia (NH₃) solution of known concentration
-
Zinc(II) salt (e.g., ZnCl₂, Zn(NO₃)₂, or ZnSO₄)
-
CO₂ gas
-
Gas washing bottle or a similar gas-liquid contactor
-
Ice bath
Procedure:
-
Absorbent Preparation: Prepare an aqueous solution of ammonia. The addition of a zinc(II) salt at this stage can increase the overall CO₂ absorption capacity.
-
CO₂ Absorption:
-
Cool the absorbent solution to 0 °C using an ice bath.
-
Bubble CO₂ gas through the solution at atmospheric pressure.
-
Monitor the CO₂ uptake until the solution is saturated.
-
-
CO₂ Stripping and Zinc Carbonate Precipitation:
-
To the CO₂-rich bicarbonate solution, add a calculated amount of a zinc(II) salt solution under ambient conditions.
-
This will induce the rapid release of approximately 30-35% of the captured CO₂ as a gas.
-
The remaining captured CO₂ will precipitate as solid basic zinc carbonates.
-
-
Product Separation: Separate the solid zinc carbonate precipitate from the solution by filtration.
Visualization of Pathways and Workflows
Signaling Pathways and Experimental Workflows
Caption: Workflow for Zn-SAN synthesis and CO₂ capture.
Caption: Zinc-Ammonia process for CO₂ capture.
Caption: Biomimetic CO₂ hydration by a zinc active site.
Controlling the Precipitation of Zinc Bicarbonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the controlled precipitation of zinc-containing species from bicarbonate solutions. While the direct precipitation of pure, stable zinc bicarbonate (Zn(HCO₃)₂) is challenging due to its tendency to convert to more stable forms like zinc carbonate (ZnCO₃) and basic zinc carbonates (e.g., hydrozincite, Zn₅(CO₃)₂(OH)₆), this guide outlines methods to control the formation, particle size, and morphology of these zinc precipitates.[1][2] Such control is crucial for applications in drug development, catalysis, and material science where the physicochemical properties of the final product are critical.
Key Parameters Influencing Precipitation
The precipitation of zinc species from bicarbonate-containing solutions is a complex process governed by several interconnected factors. Understanding and controlling these parameters is essential for achieving reproducible and desired outcomes.
-
pH: The pH of the solution is a critical determinant of the dominant carbonate species (CO₃²⁻, HCO₃⁻, H₂CO₃) and the solubility of zinc salts. Higher pH levels favor the formation of carbonate ions (CO₃²⁻), leading to the precipitation of zinc carbonate and basic zinc carbonates.[1] Conversely, lower pH increases the solubility of these precipitates. Optimal pH ranges for precipitating zinc from industrial wastewater have been identified as 9.0 to 9.5.[3]
-
Temperature: Temperature influences the solubility of gases like CO₂ and the equilibrium of the carbonate system.[1] Increased temperature can decrease CO₂ solubility, which may shift the equilibrium away from bicarbonate and promote the precipitation of zinc carbonate.[1] Different studies have reported a range of optimal temperatures for precipitation, including 30°C, 35-55°C, and up to 95°C, depending on the specific process and desired product.[2][4][5][6]
-
Concentration of Reactants: The concentrations of the zinc salt and the bicarbonate source directly impact the supersaturation of the solution, which in turn influences the nucleation and growth of precipitate particles.
-
Presence of Stabilizing or Inhibiting Agents: Certain anions can act as stabilizing agents to keep zinc and bicarbonate ions in a soluble form, preventing precipitation.[7] Conversely, other ions can act as inhibitors, delaying the onset of precipitation.
-
CO₂ Partial Pressure: Maintaining a high partial pressure of carbon dioxide can shift the equilibrium towards the formation of bicarbonate, potentially increasing the stability of this compound in solution to a limited extent.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the precipitation of zinc-containing compounds from bicarbonate solutions.
| Parameter | Value | Context | Reference |
| pH | 9.0 - 9.5 | Optimal for zinc precipitation from industrial wastewater. | [3] |
| > 8 | Carbonate species are the predominant forms of dissolved zinc. | [1] | |
| 7 - 10 | High zinc removal efficiency (98.79% to 99.74%) from industrial wastewater. | [8] | |
| Temperature | 30°C | Used in a study on the recovery of zinc ions using sodium bicarbonate. | [2] |
| 35 - 55°C | Controlled temperature range for precipitating zinc hydroxycarbonate. | [4] | |
| 50°C | Optimal reacting temperature for the synthesis of basic zinc carbonate using ammonium bicarbonate. | [9] | |
| 70 - 95°C | Temperature range for precipitating zinc-containing solids from acidic solutions. | [5][6] | |
| Reactant Concentration | ZnSO₄: 360 g/L; NH₄HCO₃: 250 g/L | Used in a method to produce zinc subcarbonate. | [10] |
| ZnSO₄: 150 g/L; NH₄HCO₃: 250 g/L | Optimal concentrations for the synthesis of basic zinc carbonate. | [9] | |
| Molar Ratio | [NH₄HCO₃]/[ZnSO₄] = 1.10 | Optimal mole ratio for the synthesis of basic zinc carbonate. | [9] |
| Reaction Time | 20 min | Reaction time for zinc dissolution before precipitation. | [2] |
| 30 min | Reaction time for the synthesis of basic zinc carbonate. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the controlled precipitation of zinc-containing species.
Protocol 1: Precipitation of Basic Zinc Carbonate using Ammonium Bicarbonate
This protocol is adapted from a study on the synthesis of basic zinc carbonate for industrial applications.[9]
Materials:
-
Zinc sulfate (ZnSO₄) solution (150 g/L)
-
Ammonium bicarbonate (NH₄HCO₃) solution (250 g/L)
-
Deionized water
-
Reaction vessel with temperature control and stirring capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Heat the zinc sulfate solution in the reaction vessel to 50°C while stirring.
-
Slowly add the ammonium bicarbonate solution to the heated zinc sulfate solution. The optimal molar ratio of [NH₄HCO₃]/[ZnSO₄] is 1.10.
-
Maintain the reaction temperature at 50°C and continue stirring for 30 minutes to allow for complete precipitation.
-
After the reaction is complete, filter the precipitate from the solution using the filtration apparatus.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the precipitate in an oven at a controlled temperature to obtain the final basic zinc carbonate product. Note that the decomposition temperature of basic zinc carbonate is between 170 and 270°C.[9]
Protocol 2: Recovery of Zinc Ions as Hydrozincite using Sodium Bicarbonate
This protocol describes the recovery of zinc ions from a solution by precipitation as hydrozincite (Zn₅(CO₃)₂(OH)₆).[2]
Materials:
-
Solution containing dissolved zinc ions
-
Sodium bicarbonate (NaHCO₃) solution
-
Reaction vessel with stirring capabilities
-
Filtration apparatus
-
Drying oven (set to 80°C)
Procedure:
-
Place the solution containing zinc ions into the reaction vessel.
-
While stirring, add the sodium bicarbonate solution to act as the precipitating agent.
-
Continue stirring to ensure thorough mixing and complete precipitation. The reaction can be carried out at ambient temperature.
-
Separate the resulting precipitate from the solution by filtration.
-
Wash the precipitate with deionized water.
-
Dry the collected solid in an oven at 80°C for 5 hours to obtain hydrozincite.[2]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for controlling the precipitation of zinc-containing species from a bicarbonate solution.
Caption: Workflow for controlled zinc precipitation.
This diagram illustrates the key stages and control points in the precipitation of zinc-containing compounds. The process begins with the mixing of a zinc salt solution and a bicarbonate source. Critical parameters such as pH, temperature, reactant concentrations, and stirring rate are controlled during the reaction to influence the characteristics of the precipitate. The resulting solid is then separated, washed, and dried to yield the final product. By carefully managing the control parameters, researchers can tailor the properties of the precipitated zinc material for specific applications.
References
- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. US2144299A - Method of making zinc carbonate and zinc oxide - Google Patents [patents.google.com]
- 5. US20140105797A1 - Precipitation of Zinc from Solution - Google Patents [patents.google.com]
- 6. US8974753B2 - Precipitation of zinc from solution - Google Patents [patents.google.com]
- 7. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Basic Zinc Carbonate from zinc containing waste by using ammonium bicarbonate as a precipitating agent [inis.iaea.org]
- 10. CN1045956A - Produce zinc subcarbonate and active zinc flower with ammonium bicarbonate precipitation method - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Zinc Bicarbonate as a pH Buffer in Biological Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The maintenance of a stable pH is critical for the success of in vitro biological experiments. While a variety of synthetic and natural buffer systems are commonly employed, this document explores the theoretical application and inherent challenges of using a zinc bicarbonate system to buffer biological reactions. This compound, with the chemical formula Zn(HCO₃)₂, is a rare and unstable compound that is not typically used as a laboratory buffer due to its low solubility in water and tendency to decompose into zinc carbonate and carbon dioxide[1][2].
However, the individual components, zinc and bicarbonate, play vital roles in biological systems. The bicarbonate buffer system is the primary physiological pH regulator in the blood[3][4][5][6][7]. Zinc is an essential trace element crucial for the function of numerous enzymes and transcription factors, and it plays a role in regulating cellular pH[8][9][10][11]. This document provides a detailed theoretical framework, including potential protocols and critical considerations, for researchers interested in exploring the specific effects of a combined zinc and bicarbonate environment on their biological systems of interest.
Chemical and Physical Properties
This compound is a white crystalline solid that is largely insoluble in water[1][2]. Its instability in aqueous solutions is a major challenge, as it readily precipitates as the more stable zinc carbonate (ZnCO₃) or basic zinc carbonates like hydrozincite (Zn₅(CO₃)₂(OH)₆)[1]. The equilibrium in an aqueous solution containing zinc and bicarbonate ions is complex and highly dependent on pH, temperature, and the partial pressure of CO₂[1][12].
Table 1: Properties of this compound and Related Compounds
| Property | This compound (Zn(HCO₃)₂) | Zinc Carbonate (ZnCO₃) | Sodium Bicarbonate (NaHCO₃) |
| Molar Mass | 241.39 g/mol [2] | 125.4 g/mol [13] | 84.007 g/mol |
| Appearance | White crystalline solid[2] | White solid[13] | White crystalline solid |
| Solubility in Water | Insoluble; tends to decompose[1][2] | 0.91 mg/L (practically insoluble)[13] | 96 g/L at 20°C |
| Stability | Unstable, particularly in solid form. Exists transiently in aqueous media[1][2]. | More stable than this compound[13] | Stable in dry air, slowly decomposes in moist air. |
| Decomposition | Decomposes upon heating to zinc carbonate and carbon dioxide[2]. | Decomposes at ~140°C[13] | Decomposes at >50°C to sodium carbonate, water, and CO₂. |
The Bicarbonate Buffer System and the Influence of Zinc
The bicarbonate buffer system is a cornerstone of physiological pH control, maintaining blood pH between 7.35 and 7.45[4]. It involves the equilibrium between carbonic acid (H₂CO₃) and bicarbonate (HCO₃⁻)[7].
H₂O + CO₂ ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻
In cell culture, this system is mimicked by supplementing media with sodium bicarbonate and incubating in a controlled CO₂ atmosphere[14][15][16][17]. The pH of the medium is a function of the bicarbonate concentration and the CO₂ partial pressure.
The introduction of zinc ions (Zn²⁺) into a bicarbonate buffer system presents a significant challenge: the precipitation of zinc carbonate.
Zn²⁺ + CO₃²⁻ ⇌ ZnCO₃(s)
As the pH increases, the equilibrium of the bicarbonate buffer system shifts to produce more carbonate ions (CO₃²⁻), which will then react with Zn²⁺ to form insoluble zinc carbonate, effectively removing both from the solution and crashing the buffer[1].
Theoretical Protocol for Preparing a Zinc-Bicarbonate Solution
Due to the inherent instability, a true "this compound buffer" is not practical to prepare. Instead, one might prepare a solution containing known concentrations of zinc and bicarbonate ions for immediate use in an experiment. This protocol requires careful pH management and the potential use of stabilizing agents to prevent precipitation[1][18].
Materials:
-
Zinc Sulfate (ZnSO₄·7H₂O) or Zinc Chloride (ZnCl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized, sterile water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile filters (0.22 µm)
-
pH meter
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 M stock solution of the zinc salt (e.g., 28.75 g of ZnSO₄·7H₂O in 100 mL of water). Filter sterilize.
-
Prepare a 1 M stock solution of sodium bicarbonate (8.4 g in 100 mL of water). It is recommended to prepare this fresh. Do not autoclave. Filter sterilize.
-
-
Dilution and Mixing (Immediate Use):
-
In a sterile container, add the desired volume of basal medium or salt solution (e.g., HBSS).
-
While stirring gently, add the required volume of the zinc stock solution to achieve the final desired zinc concentration. Zinc concentrations in cell culture are typically low, in the micromolar range, to avoid toxicity[19][20][21].
-
Slowly add the sodium bicarbonate stock solution to reach the desired final concentration. Crucially, monitor the pH continuously. The solution will likely become alkaline.
-
Immediately and carefully adjust the pH to the desired physiological range (e.g., 7.2-7.4) using 0.1 M HCl. Add the acid dropwise to avoid localized high acidity.
-
Visually inspect the solution for any signs of precipitation. If cloudiness appears, the solution is not stable.
-
Critical Considerations:
-
Concentration Limits: The achievable concentrations of both zinc and bicarbonate will be low and interdependent. Empirical testing is required to determine the stability limits for your specific experimental conditions.
-
pH Control: The final pH adjustment is the most critical step. A pH above ~7.5 will significantly favor the formation of carbonate ions and subsequent precipitation of zinc carbonate[1].
-
Stabilizing Agents: Some patents describe the use of stabilizing anions to keep zinc and bicarbonate ions in solution[18]. The compatibility of such agents with biological systems must be carefully evaluated.
Application in Biological Experiments: A Workflow for Validation
Given the experimental nature of this buffer system, a rigorous validation workflow is mandatory before use in critical experiments.
Protocol: Cell Viability Assay (e.g., MTT Assay)
This protocol outlines how to test the compatibility of the prepared zinc-bicarbonate solution with a cell line.
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in their standard growth medium.
-
Preparation of Test Media: Prepare the zinc-bicarbonate solution as described in Section 3, using the desired cell culture medium (e.g., DMEM) as the base. Prepare several concentrations of zinc while keeping the bicarbonate concentration constant. Include control media: (a) standard medium with sodium bicarbonate, (b) medium with zinc salt only, and (c) medium with sodium bicarbonate only.
-
Cell Treatment: Remove the standard growth medium from the cells and replace it with 100 µL of the prepared test and control media.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) in a CO₂ incubator.
-
Viability Assessment (MTT):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Summary and Limitations
The use of this compound as a pH buffer in biological experiments is not a standard or straightforward practice. The primary limitations are the compound's inherent instability and insolubility in aqueous solutions, leading to the precipitation of zinc carbonate.
Table 2: Comparison of this compound with Standard Biological Buffers
| Feature | This compound (Theoretical) | HEPES | Bicarbonate (NaHCO₃/CO₂) |
| Buffering Range (pKa) | Not well-defined due to instability. | pKa ≈ 7.5 at 25°C. Effective range: 6.8-8.2.[15] | pKa₁ of H₂CO₃ ≈ 6.1. Effective range depends on CO₂.[6] |
| Physiological Relevance | High (both components are physiologically important). | Low (synthetic zwitterionic buffer).[15] | High (primary physiological buffer).[3][5] |
| CO₂ Dependence | Yes, highly dependent on CO₂ partial pressure. | No.[15] | Yes, requires a controlled CO₂ atmosphere.[15][16][17] |
| Potential for Toxicity | High. Free zinc can be toxic to cells at micromolar concentrations[19][20][21]. | Can be toxic to some cell types at high concentrations.[15] | Low, but high concentrations can alter osmolality. |
| Ease of Use | Very difficult. Prone to precipitation and pH instability. | Very easy. Stable and soluble. | Standard practice, but requires a CO₂ incubator. |
While a stable, pre-formulated this compound buffer is not feasible, the exploration of zinc and bicarbonate ion interactions in a controlled pH environment can be of scientific interest. This requires careful, empirical determination of soluble concentration ranges and a rigorous validation of the solution's stability and biological compatibility for each specific application. Researchers should proceed with caution, acknowledging the significant chemical and biological challenges involved.
References
- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 2. material-properties.org [material-properties.org]
- 3. Bicarbonate buffer system | Research Starters | EBSCO Research [ebsco.com]
- 4. fiveable.me [fiveable.me]
- 5. reagent.co.uk [reagent.co.uk]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Bicarbonate buffer system - Wikipedia [en.wikipedia.org]
- 8. Zinc-binding important for sensing and regulating pH in the brain - Titan.uio.no [titan.uio.no]
- 9. Zinc: From Biological Functions to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Illuminating the role of zinc in cell biology | The Palmer Lab at University of Colorado Boulder | University of Colorado Boulder [colorado.edu]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Zinc carbonate - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 16. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 17. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 18. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]
- 19. Effects of zinc on epithelial barrier properties and viability in a human and a porcine intestinal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying the Decomposition Kinetics of Zinc Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc bicarbonate, an inorganic compound with the chemical formula Zn(HCO₃)₂, is of interest in various fields, including geochemistry, environmental science, and potentially in pharmaceutical applications due to the biological significance of both zinc and bicarbonate ions. However, this compound is notably unstable, particularly in aqueous solutions, where it readily decomposes. Understanding the kinetics of this decomposition is crucial for controlling its formation and persistence in relevant systems. This document provides a detailed experimental setup and protocols for studying the decomposition kinetics of this compound in an aqueous environment.
Decomposition Pathway
In aqueous solutions, this compound is in equilibrium with zinc ions, bicarbonate ions, and their subsequent decomposition products. The decomposition is highly dependent on factors such as pH, temperature, and the partial pressure of carbon dioxide. The primary decomposition reaction proceeds as follows:
Zn(HCO₃)₂(aq) → ZnCO₃(s) + H₂O(l) + CO₂(g)
Alternatively, depending on the pH, the formation of zinc hydroxide may also occur:
Zn(HCO₃)₂(aq) → Zn(OH)₂(s) + 2CO₂(g)
The following diagram illustrates the key steps in the decomposition of aqueous this compound.
Caption: Decomposition pathway of aqueous this compound.
Experimental Setup and Protocols
Due to the rapid nature of the decomposition, a stopped-flow technique coupled with real-time monitoring of reactant and/or product concentrations is the recommended experimental approach. This setup allows for the rapid mixing of reactants to form this compound in situ and the immediate observation of its decomposition kinetics.
Key Experimental Techniques
-
Stopped-Flow Spectrophotometry: To monitor the change in absorbance of a pH indicator, which reflects the change in pH due to the release of CO₂ and consumption of bicarbonate.
-
pH-Stat Titration: To maintain a constant pH by adding a titrant, the rate of which corresponds to the rate of reaction. This method is particularly useful for studying the influence of pH on the decomposition rate.
-
Conductivity Measurement: To track the change in the ionic composition of the solution as the decomposition proceeds.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS): For the quantitative analysis of zinc ion concentration at different time points (quenched samples).
Experimental Workflow
The following diagram outlines the general workflow for studying this compound decomposition kinetics.
Caption: Experimental workflow for kinetic studies.
Detailed Experimental Protocol: Stopped-Flow Spectrophotometry
This protocol describes the use of a stopped-flow system to monitor the pH change during the decomposition of this compound.
Materials:
-
Stopped-flow spectrophotometer system
-
Thermostatted water bath
-
Reactant solutions:
-
Solution A: Zinc sulfate (ZnSO₄) solution of known concentration.
-
Solution B: Sodium bicarbonate (NaHCO₃) solution of known concentration, containing a suitable pH indicator (e.g., phenol red).
-
-
Buffer solutions for pH calibration.
-
Deionized water.
Procedure:
-
System Preparation:
-
Equilibrate the stopped-flow instrument and reactant solutions to the desired temperature using the thermostatted water bath.
-
Calibrate the spectrophotometer and ensure the light source is stable.
-
Rinse the syringes and mixing chamber thoroughly with deionized water and then with the respective reactant solutions.
-
-
Loading Reactants:
-
Load one syringe with Solution A (ZnSO₄) and the other with Solution B (NaHCO₃ with pH indicator).
-
-
Kinetic Run:
-
Initiate the stopped-flow run. The instrument will rapidly inject and mix equal volumes of Solution A and Solution B into the observation cell.
-
The formation of this compound and its subsequent decomposition will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.
-
Record the absorbance data as a function of time. The data acquisition should be triggered simultaneously with the mixing.
-
-
Data Acquisition:
-
Collect data for a sufficient duration to observe a significant portion of the reaction.
-
Repeat the experiment multiple times to ensure reproducibility.
-
Perform experiments at various initial concentrations of reactants and at different temperatures to determine the reaction order and activation energy.
-
-
Data Analysis:
-
Convert the absorbance data to pH values using a pre-established calibration curve for the pH indicator.
-
Plot the concentration of a reactant or product (derived from pH changes) as a function of time.
-
Determine the initial rate of reaction from the slope of the concentration-time curve at t=0.
-
Use the initial rate data from experiments with varying reactant concentrations to determine the order of the reaction with respect to each reactant.
-
Calculate the rate constant (k) for the decomposition reaction.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.
-
Data Presentation
While specific kinetic data for the aqueous decomposition of this compound is not extensively available in the provided search results, the following tables present kinetic parameters for the thermal decomposition of related solid zinc compounds for illustrative purposes. These parameters are typically determined using techniques like Thermogravimetric Analysis (TGA).
Table 1: Kinetic Parameters for the Thermal Decomposition of Zinc Carbonate Hydroxide
| Sample Origin | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
| Industrial | 150-240 | 153 ± 4 | [1] |
| Chemical Reagent | 150-240 | 132 ± 5 | [1] |
Table 2: Kinetic Parameters for the Thermal Decomposition of Smithsonite (ZnCO₃)
| Method | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
| Isothermal TGA | 269-434 | 113 | [1] |
| Non-isothermal TGA | 175-462 | 88.6 | [1] |
Conclusion
The study of this compound decomposition kinetics requires specialized experimental setups due to the compound's instability in aqueous solutions. The use of stopped-flow techniques coupled with sensitive analytical methods like spectrophotometry and pH monitoring provides a robust platform for elucidating the reaction mechanism and determining key kinetic parameters. The protocols and workflows outlined in this document serve as a comprehensive guide for researchers and scientists in designing and executing such studies. Further research is needed to establish a detailed kinetic database for the aqueous decomposition of this compound under various environmental and physiological conditions.
References
Application Notes and Protocols for Electrochemical Methods Involving Zinc Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key electrochemical methods involving zinc bicarbonate and related carbonate species. The information is intended to guide researchers in setting up and conducting experiments in the areas of electrochemical CO₂ reduction, energy storage, and selective sensing.
Application Note 1: Electrochemical Reduction of Carbon Dioxide using a Zinc Catalyst in Bicarbonate Electrolyte
This protocol details the electrochemical reduction of carbon dioxide (CO₂) to carbon monoxide (CO) using a zinc catalyst in a potassium bicarbonate (KHCO₃) electrolyte. This process is significant for converting a greenhouse gas into a valuable chemical feedstock.
Experimental Protocol
1. Preparation of the Zinc Catalyst Electrode (Electrodeposition)
-
Substrate: Copper mesh or foil.
-
Electrolyte: Aqueous solution of zinc chloride (ZnCl₂·2H₂O).
-
Procedure:
-
Clean the copper substrate by sonicating in acetone, followed by a rinse with deionized water, and drying under a nitrogen stream.
-
Use a two-electrode system with the copper substrate as the working electrode and a platinum mesh as the counter electrode.
-
Perform electrodeposition at a constant current density in the ZnCl₂ solution.
-
After deposition, rinse the porous zinc electrode with deionized water and dry it.
-
2. Electrochemical CO₂ Reduction
-
Electrochemical Cell: A gas-tight two-compartment H-cell separated by a proton exchange membrane (e.g., Nafion®).
-
Working Electrode: The prepared porous zinc catalyst.
-
Counter Electrode: Platinum foil or mesh.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Electrolyte: 0.1 M Potassium Bicarbonate (KHCO₃), saturated with CO₂.
-
Procedure:
-
Assemble the H-cell with the prepared electrodes and membrane.
-
Fill both compartments with the 0.1 M KHCO₃ electrolyte.
-
Purge the cathodic compartment with CO₂ gas for at least 30 minutes before the experiment to ensure saturation. Continue bubbling CO₂ throughout the experiment.[1]
-
Connect the electrodes to a potentiostat and perform chronoamperometry at a constant potential (e.g., -0.95 V vs. RHE) to carry out the CO₂ reduction.[1]
-
The gaseous products from the headspace of the cathodic compartment are collected and analyzed.
-
3. Product Analysis
-
Gas Chromatography (GC):
-
Connect the outlet of the cathodic compartment to a gas chromatograph.
-
Use a thermal conductivity detector (TCD) to quantify H₂ and a flame ionization detector (FID) with a methanizer to quantify CO.
-
Calibrate the GC with standard gas mixtures to determine the concentration of the products.
-
-
Liquid Product Analysis (Optional):
-
At the end of the electrolysis, analyze the electrolyte from the cathodic compartment for liquid products like formate using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Data Presentation
Table 1: Performance of Porous Zinc Catalyst for CO₂ Reduction [1]
| Potential (V vs. RHE) | Current Density (mA cm⁻²) | Faradaic Efficiency for CO (%) | Faradaic Efficiency for H₂ (%) |
| -0.85 | 15 | ~90 | ~10 |
| -0.95 | 27 | ~95 | ~5 |
| -1.05 | 40 | ~93 | ~7 |
Table 2: Faradaic Efficiency for Formic Acid Production in Bicarbonate Electrolytes [2]
| Electrolyte | Applied Voltage (V) | Reaction Time (min) | Faradaic Efficiency for HCOOH (%) |
| KHCO₃ | 1.5 | 5 | 78.54 |
| KHCO₃ | 1.5 | 10 | 78.46 |
| NaHCO₃ | 2.5 | 5 | 60.5 |
| NaHCO₃ | 2.5 | 10 | 64.7 |
Experimental Workflow
Caption: Workflow for the electrochemical reduction of CO₂.
Application Note 2: Assembly and Testing of a Zinc-Carbon Battery
This protocol describes the assembly of a primary zinc-carbon battery, a foundational technology relevant to understanding the behavior of zinc anodes in the presence of various electrolytes. While not strictly a "this compound" battery, the principles of zinc oxidation are fundamental. The electrolyte in classic Leclanché cells contains ammonium chloride, and in "heavy-duty" versions, zinc chloride, which can interact with atmospheric CO₂ to form carbonate species.
Experimental Protocol
1. Component Preparation
-
Anode (Negative Electrode): A zinc can or sheet.
-
Cathode Mix (Positive Electrode): A 1:1 mixture of manganese dioxide (MnO₂) and powdered carbon (graphite).
-
Current Collector: A carbon rod.
-
Electrolyte: An aqueous solution of ammonium chloride (NH₄Cl) and zinc chloride (ZnCl₂), often made into a paste with a gelling agent like starch.
-
Separator: A layer of cereal paste or absorbent kraft paper.[3]
2. Battery Assembly (Cylindrical Cell) [3]
-
The zinc can serves as the container and the anode.
-
If using a paper separator, coat it with a cereal paste, roll it into a cylinder, and place it inside the zinc can, lining the walls.
-
Prepare the cathode mix by thoroughly blending the MnO₂ and graphite powder. Moisten the mixture with the electrolyte solution.
-
Pack the moist cathode mix into the center of the separator-lined zinc can.
-
Insert the carbon rod into the center of the cathode mix. This rod will act as the positive terminal.
-
The separator physically isolates the zinc can from the cathode mix while allowing ion transport through the electrolyte.
-
Seal the top of the cell with a material like asphalt pitch or wax to prevent the electrolyte from drying out. Leave a small air space to allow for any gas expansion.
3. Electrochemical Testing
-
Measure the open-circuit voltage (OCV) of the assembled battery using a multimeter. It should be around 1.5 V.[3]
-
To test the discharge characteristics, connect the battery to a known resistive load and measure the voltage and current over time.
-
The capacity of the battery can be determined by integrating the current over the discharge time until the voltage drops below a specified cutoff value.
Data Presentation
Table 3: Typical Characteristics of Zinc-Carbon Batteries [3]
| Parameter | Value |
| Nominal Voltage | 1.5 - 1.75 V |
| Service Life (continuous use) | ~110 min |
| Shelf Life (room temperature) | ~1 - 2 years |
Table 4: Average Capacity of Zinc-Carbon Batteries by Size [4]
| Battery Size | Average Capacity (mAh) |
| AAA (R03) | 400 - 600 |
| AA (R6) | 600 - 1,600 |
| C (R14) | 3,000 - 4,000 |
| D (R20) | 8,000 - 12,000 |
Logical Relationship Diagram
Caption: Components and reactions in a Zinc-Carbon battery.
Application Note 3: Fabrication and Testing of a Zinc Oxide-Based Electrochemical Bicarbonate Sensor
This protocol outlines the fabrication of an electrochemical sensor using zinc oxide (ZnO) nanostructures for the detection of bicarbonate ions. ZnO is a promising material for sensing applications due to its high surface area and favorable electronic properties.
Experimental Protocol
1. Synthesis of ZnO Nanoparticles (Hydrothermal Method) [5]
-
Prepare a 0.05 M solution of zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O].
-
Under stirring, add a small amount of a reducing agent solution (e.g., 1 wt% hydrazine).[5]
-
Transfer the resulting slurry to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 120°C for 2 hours.[5]
-
After cooling, collect the white precipitate (ZnO NPs) by centrifugation, wash with deionized water, and dry in an oven.
2. Fabrication of the ZnO-Modified Electrode [5]
-
Prepare a stable dispersion of the synthesized ZnO NPs in a suitable solvent (e.g., water or ethanol) with the aid of sonication.
-
Polish a glassy carbon electrode (GCE) with alumina slurry, then sonicate in ethanol and deionized water to clean the surface.
-
Drop-cast a small volume of the ZnO NP dispersion onto the GCE surface and allow it to dry.
-
Optionally, a thin layer of a binder like Nafion can be applied over the ZnO layer to improve stability.[5]
3. Electrochemical Detection of Bicarbonate
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode: The prepared ZnO-modified GCE.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl.
-
Electrolyte: A suitable buffer solution (e.g., phosphate-buffered saline, PBS) containing varying concentrations of sodium bicarbonate (NaHCO₃).
-
Technique: Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV) are often used for their high sensitivity.
-
Procedure:
-
Assemble the three-electrode cell with the electrolyte.
-
Record the voltammetric response of the ZnO-modified electrode in the buffer solution without bicarbonate (as a baseline).
-
Add known concentrations of a standard bicarbonate solution to the cell and record the voltammetric response after each addition.
-
The peak current in the voltammogram should change proportionally to the bicarbonate concentration.
-
Construct a calibration curve by plotting the peak current versus the bicarbonate concentration.
-
Data Presentation
Table 5: Performance of a CuO-ZnO Nanorod-Based Bicarbonate Sensor [6]
| Parameter | Value |
| Limit of Detection (LOD) | 0.89 ± 0.02 nM |
| Linear Range | Not specified |
| Response Time | Not specified |
Note: Data for a pure ZnO-based bicarbonate sensor was not explicitly available in the search results, so data for a mixed oxide sensor is presented as a relevant example.
Table 6: Performance of a ZnO NP-modified GCE for other analytes (for comparison of sensing capabilities) [5][7]
| Analyte | Linear Range (μM) | Limit of Detection (μM) |
| Ascorbic Acid | 50 - 1000 | 18.4 |
| Dopamine | 2 - 150 | 0.75 |
| Uric Acid | 0.2 - 150 | 0.11 |
Sensor Fabrication and Testing Workflow
Caption: Workflow for ZnO-based bicarbonate sensor fabrication and testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical reduction of CO2 to HCOOH using zinc and cobalt oxide as electrocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Zinc/carbon batteries [doitpoms.ac.uk]
- 4. tycorunenergy.com [tycorunenergy.com]
- 5. Frontiers | Preparation of Electrochemical Sensor Based on Zinc Oxide Nanoparticles for Simultaneous Determination of AA, DA, and UA [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Electrochemical Sensor Based on Zinc Oxide Nanoparticles for Simultaneous Determination of AA, DA, and UA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stabilization of Aqueous Zinc Bicarbonate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aqueous solutions of zinc bicarbonate are inherently unstable, readily precipitating as zinc carbonate (ZnCO₃) or various basic zinc carbonates. This instability poses a significant challenge in formulations where soluble zinc and bicarbonate ions are required, such as in certain pharmaceutical and research applications. The key to preventing this precipitation lies in the use of stabilizing agents that form soluble complexes with zinc ions, keeping them in solution in the presence of bicarbonate.
This document provides detailed application notes and protocols for the preparation and stability testing of aqueous this compound solutions using common stabilizing agents.
Mechanism of Stabilization: Chelation
The primary mechanism for stabilizing zinc ions in a bicarbonate solution is chelation. Chelating agents are molecules that can form multiple bonds to a single metal ion. In this case, stabilizing anions with multiple functional groups (e.g., carboxylates, amino groups) bind to the Zn²⁺ ion, forming a stable, water-soluble complex. This complex is less likely to react with bicarbonate ions to form insoluble precipitates.
A critical factor for successful stabilization is the molar ratio of the stabilizing agent to the zinc ions. A molar equivalent ratio of the stabilizing anion to zinc ion should be at least 1.2:1 to ensure the formation of stable zinc complexes.[1]
dot
Caption: Chemical equilibrium of stabilized vs. unstabilized this compound.
Recommended Stabilizing Agents
Commonly used and effective stabilizing agents for aqueous zinc solutions include polyprotic organic acids and amino acids.
-
Sodium Citrate: A salt of citric acid, a tricarboxylic acid, which is a highly effective chelator for zinc ions.
-
Glycine: The simplest amino acid, which can chelate zinc ions through its amino and carboxyl groups.
Data on Stabilizing Agents
The following table summarizes key data for the recommended stabilizing agents. Direct comparative stability data for this compound solutions is limited in publicly available literature; however, the provided information on complex formation and preparation conditions offers valuable insights.
| Stabilizing Agent | Recommended Molar Ratio (Stabilizer:Zn) | Optimal pH for Complexation | Notes |
| Sodium Citrate | ≥ 1.2:1[1] | ~6.0 - 7.0[2][3] | Highly effective and commonly used. Stability of the zinc-citrate complex increases with pH in the acidic to neutral range.[2][3][4][5] |
| Glycine | 1:1 to 3:1[6] | 6.0[7] | Forms a stable chelate. The optimal preparation conditions for zinc glycinate have been reported at a pH of 6.0.[7] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Aqueous this compound Solutions
This protocol describes the preparation of a 100 mL stock solution of stabilized this compound.
Materials:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Stabilizing Agent (Sodium Citrate or Glycine)
-
Deionized Water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks (100 mL)
-
Analytical balance
Procedure:
-
Prepare Zinc Sulfate Solution:
-
Accurately weigh the desired amount of ZnSO₄·7H₂O. For a 0.1 M zinc solution, use 2.875 g.
-
Dissolve the ZnSO₄·7H₂O in approximately 40 mL of deionized water in a 100 mL beaker with stirring.
-
-
Add Stabilizing Agent:
-
For Sodium Citrate: Weigh out sodium citrate to achieve a molar ratio of at least 1.2:1 with zinc. For a 0.1 M zinc solution and a 1.2:1 ratio, use a minimum of 3.53 g of sodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O).
-
For Glycine: Weigh out glycine to achieve the desired molar ratio (e.g., 2:1). For a 0.1 M zinc solution and a 2:1 ratio, use 1.50 g of glycine (C₂H₅NO₂).
-
Add the stabilizing agent to the zinc sulfate solution and stir until completely dissolved.
-
-
Prepare Sodium Bicarbonate Solution:
-
In a separate beaker, weigh the desired amount of NaHCO₃. For a 0.2 M bicarbonate solution, use 1.68 g.
-
Dissolve the NaHCO₃ in approximately 40 mL of deionized water.
-
-
Combine Solutions:
-
Slowly add the sodium bicarbonate solution to the zinc-stabilizer solution while stirring continuously.
-
Observe the solution for any signs of precipitation.
-
-
pH Adjustment and Final Volume:
-
Adjust the pH of the final solution to the desired level (e.g., 6.0-7.0) using a pH meter and small additions of dilute acid or base if necessary.
-
Transfer the solution to a 100 mL volumetric flask and bring it to the final volume with deionized water. Mix thoroughly.
-
Protocol 2: Stability Assessment by Turbidity Measurement
This protocol outlines the use of a nephelometer to monitor the stability of the prepared solutions over time by measuring turbidity. An increase in turbidity indicates the formation of a precipitate.
Equipment:
Procedure:
-
Instrument Calibration: Calibrate the turbidimeter according to the manufacturer's instructions using formazin standards.[10]
-
Initial Measurement:
-
Immediately after preparation, thoroughly mix the stabilized this compound solution.
-
Rinse a clean cuvette with a small amount of the solution, then fill it to the required level.
-
Wipe the outside of the cuvette to remove fingerprints and smudges.
-
Place the cuvette in the turbidimeter and record the initial turbidity in Nephelometric Turbidity Units (NTU).
-
-
Monitoring:
-
Store the prepared solution under desired conditions (e.g., room temperature).
-
At specified time intervals (e.g., 1, 6, 12, 24 hours, and then daily), repeat the turbidity measurement.
-
Before each measurement, gently invert the solution to ensure homogeneity.
-
Record the turbidity at each time point. A significant increase in NTU indicates instability and precipitation.
-
Protocol 3: Accelerated Stability Testing
This protocol uses elevated temperatures to accelerate the degradation of the solution and predict its shelf-life at room temperature using the Arrhenius equation.
Equipment:
-
Temperature-controlled stability chambers or ovens
-
Sealed, inert containers for the solution samples
-
Turbidimeter or a method for quantifying soluble zinc (e.g., Atomic Absorption Spectroscopy).
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the stabilized this compound solution in sealed containers to prevent evaporation.
-
Storage Conditions: Place the samples in stability chambers at a minimum of three elevated temperatures (e.g., 40°C, 50°C, 60°C).[11] It is also recommended to include a control sample stored at the intended long-term storage temperature (e.g., 25°C).
-
Data Collection:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a sample from each temperature condition.
-
Allow the sample to return to room temperature.
-
Measure the turbidity or the concentration of soluble zinc. A decrease in soluble zinc concentration indicates precipitation.
-
-
Data Analysis and Shelf-Life Prediction:
-
For each temperature, determine the rate of degradation (k). This can be the rate of turbidity increase or the rate of decrease in soluble zinc concentration.
-
Plot the natural logarithm of the degradation rate constant (ln k) versus the inverse of the absolute temperature (1/T in Kelvin). This is the Arrhenius plot.
-
The data should form a straight line. Extrapolate this line to the intended storage temperature (e.g., 25°C = 298.15 K) to determine the degradation rate at that temperature.
-
Use the degradation rate at the storage temperature to predict the shelf-life of the solution.
-
dot
Caption: Workflow for accelerated stability testing.
Protocol 4: Quantification of Soluble Zinc by Atomic Absorption Spectroscopy (AAS)
This protocol provides a method for accurately determining the concentration of soluble zinc in the prepared solutions, which is crucial for stability testing.
Equipment:
-
Atomic Absorption Spectrometer with a zinc hollow-cathode lamp.
-
Air-acetylene flame.
Reagents:
-
Zinc standard solutions (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/L).[12]
-
Nitric acid (for sample preservation and standard preparation).
-
Deionized water.
Procedure:
-
Instrument Setup:
-
Calibration Curve:
-
Prepare a series of zinc standard solutions of known concentrations.[12]
-
Aspirate the standards into the AAS and record the absorbance for each.
-
Plot a calibration curve of absorbance versus zinc concentration.
-
-
Sample Preparation:
-
Take an aliquot of the stabilized this compound solution.
-
If any precipitate is present, centrifuge or filter the sample to isolate the supernatant.
-
Dilute the supernatant with deionized water containing a small amount of nitric acid to bring the zinc concentration within the linear range of the calibration curve.
-
-
Sample Analysis:
-
Aspirate the prepared sample into the AAS and record the absorbance.
-
Use the calibration curve to determine the concentration of zinc in the diluted sample.
-
Calculate the concentration of soluble zinc in the original, undiluted sample, accounting for the dilution factor.
-
Logical Relationships of Stability Factors
The stability of aqueous this compound solutions is a multifactorial issue. The following diagram illustrates the interplay between key factors.
dot
Caption: Interacting factors affecting solution stability.
References
- 1. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]
- 2. Zinc Binding to Fulvic acids: Assessing the Impact of pH, Metal Concentrations and Chemical Properties of Fulvic Acids on the Mechanism and Stability of Formed Soluble Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formation and stability of zinc(II) and cadmium(II) citrate complexes in aqueous solution at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101225051A - Preparation method of zinc glycinate - Google Patents [patents.google.com]
- 7. Preparation of Zn−Gly and Se−Gly and Their Effects on the Nutritional Quality of Tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.hannainst.com [blog.hannainst.com]
- 9. epa.gov [epa.gov]
- 10. nemi.gov [nemi.gov]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zinc- Determination by AAS | OIV [oiv.int]
- 13. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells [jove.com]
Application Notes and Protocols for the Synthesis of Zinc Carbonate and Basic Zinc Carbonate Single Crystals
This document provides detailed protocols for the synthesis of the more stable and readily achievable single crystals of zinc carbonate and basic zinc carbonate.
Synthesis of Anhydrous Zinc Carbonate (ZnCO₃) Single Crystals
Anhydrous zinc carbonate, also known as the mineral smithsonite, can be synthesized as single crystals under high-pressure and high-temperature conditions. This method is suitable for researchers with access to specialized high-pressure apparatus.
Quantitative Data Summary
| Parameter | Value | Reference |
| Pressure | 3 GPa | [1] |
| Temperature | 973 K (700 °C) | [1] |
| Crystal System | Rhombohedral (R-3c) | [1] |
| Unit Cell Parameters | a = 4.6463(3) Å, c = 15.0015(11) Å | [1] |
Experimental Protocol: High-Pressure, High-Temperature Synthesis
Objective: To synthesize anhydrous zinc carbonate (ZnCO₃) single crystals.
Materials:
-
High-purity zinc carbonate powder (or a precursor mixture that yields ZnCO₃)
-
High-pressure apparatus (e.g., multi-anvil press)
Procedure:
-
Load the high-purity zinc carbonate powder into a suitable capsule for the high-pressure apparatus.
-
Place the capsule within the high-pressure apparatus.
-
Increase the pressure to 3 GPa.
-
Once the desired pressure is reached, begin heating the sample to 973 K (700 °C).
-
Maintain these conditions for a sufficient duration to allow for crystal growth. The exact time may need to be optimized based on the specific setup.
-
After the growth period, quench the sample by rapidly turning off the heater.
-
Slowly decompress the apparatus to ambient pressure.
-
Carefully recover the synthesized single crystals.
Synthesis of Zinc Carbonate by Precipitation
This method describes the formation of zinc carbonate crystals through precipitation from aqueous solutions. The resulting product is typically polycrystalline but can yield small crystalline structures.
Quantitative Data Summary
| Parameter | Zinc Salt | Precipitating Agent | Temperature | Reference |
| Method 1 | Zinc Chloride (ZnCl₂) | Sodium Carbonate (Na₂CO₃) | Room Temperature | [2] |
| Method 2 | Concentrated Zinc Sulfate (ZnSO₄) | Concentrated Sodium Carbonate (Na₂CO₃) | 35 - 55 °C | [3] |
Experimental Protocol: Precipitation from Zinc Chloride
Objective: To synthesize zinc carbonate by precipitation.
Materials:
-
Zinc chloride (ZnCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
Procedure:
-
Prepare a solution of zinc chloride by dissolving 136.3 g of ZnCl₂ in distilled water.
-
Prepare a separate solution of sodium carbonate by dissolving 106.4 g of Na₂CO₃ in distilled water.
-
Slowly add the sodium carbonate solution to the zinc chloride solution while stirring continuously.
-
A white precipitate of zinc carbonate will form.
-
Continue stirring for a period to ensure complete precipitation.
-
Filter the mixture to separate the zinc carbonate precipitate.
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Dry the resulting zinc carbonate powder.
Experimental Protocol: Precipitation from Zinc Sulfate
Objective: To synthesize zinc carbonate from a concentrated solution.
Materials:
-
Concentrated zinc sulfate solution (e.g., 32 Baumé)
-
Concentrated sodium carbonate solution (e.g., 30 Baumé)
Procedure:
-
Place a defined volume of the concentrated zinc sulfate solution into a reaction vessel equipped with a stirrer.
-
Maintain the temperature of the zinc sulfate solution between 35 °C and 55 °C.
-
Slowly add the concentrated sodium carbonate solution to the zinc sulfate solution while stirring vigorously.
-
Control the rate of addition to maintain the desired temperature and ensure uniform precipitation.
-
After the addition is complete, continue stirring for a designated period.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the final zinc carbonate product.
Synthesis of Basic Zinc Carbonate (Hydrozincite, Zn₅(CO₃)₂(OH)₆) Crystals
Basic zinc carbonate, often referred to as hydrozincite, can be synthesized through various precipitation methods.
Quantitative Data Summary
| Parameter | Zinc Salt | Precipitating Agent | Zn²⁺ Concentration | Temperature | Stirring Speed | Reaction Time | Resulting Crystal Size | Reference |
| Method 1 | Zinc Sulfate (ZnSO₄) | Ammonium Bicarbonate (NH₄HCO₃) | 150 g/L ZnSO₄ | 50 °C | Not specified | 30 min | Not specified | [4] |
| Method 2 | Zinc-amino complex | Ammonium Bicarbonate (NH₄HCO₃) | 2.6 mol/L | Not specified | 400 r/min | 50 min (nucleation) | ~180 nm (nuclei) | [5] |
Experimental Protocol: Precipitation with Ammonium Bicarbonate
Objective: To synthesize basic zinc carbonate crystals.
Materials:
-
Zinc sulfate (ZnSO₄)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Distilled water
Procedure:
-
Prepare a zinc sulfate solution with a concentration of 150 g/L.
-
Prepare an ammonium bicarbonate solution with a concentration of 250 g/L.
-
Heat the zinc sulfate solution to 50 °C in a reaction vessel.
-
Slowly add the ammonium bicarbonate solution to the heated zinc sulfate solution while stirring. The optimal molar ratio of [NH₄HCO₃]/[ZnSO₄] is 1.10.
-
Maintain the reaction temperature at 50 °C and continue stirring for 30 minutes.
-
A precipitate of basic zinc carbonate will form.
-
Filter the precipitate and wash with distilled water.
-
Dry the product.
Visualization of Experimental Workflows
High-Pressure Synthesis of Anhydrous Zinc Carbonate
Caption: Workflow for high-pressure synthesis of ZnCO₃.
Precipitation Synthesis of Zinc Carbonate
Caption: Workflow for precipitation synthesis of ZnCO₃.
Synthesis of Basic Zinc Carbonate
Caption: Workflow for basic zinc carbonate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. US2144299A - Method of making zinc carbonate and zinc oxide - Google Patents [patents.google.com]
- 4. Preparation of Basic Zinc Carbonate from zinc containing waste by using ammonium bicarbonate as a precipitating agent [inis.iaea.org]
- 5. Characteristics of Crystallization Behavior of Basic Zinc Carbonate in Preparation by Ammonia Process [kygczz.com]
Application of Zinc Carbonate Hydroxide in Thin Film Deposition for Optoelectronic and Photocatalytic Applications
Introduction
While zinc bicarbonate (Zn(HCO₃)₂) is not a commonly utilized precursor in thin film deposition due to its instability in solid form, the related compound, zinc carbonate hydroxide (Zn₅(CO₃)₂(OH)₆), serves as a viable and effective precursor for the synthesis of high-quality zinc oxide (ZnO) thin films. This application note details the methodology for depositing ZnO thin films through the thermal decomposition of a zinc carbonate hydroxide precursor film, a process relevant for researchers in materials science, chemistry, and drug development, particularly in areas requiring biocompatible and photocatalytically active coatings.
Zinc oxide is a wide-bandgap semiconductor with numerous applications in optoelectronics, sensors, and photocatalysis due to its unique electronic and optical properties. The use of a carbonate-based precursor offers a low-cost, solution-based route to ZnO thin films with controlled morphology and crystallographic orientation. The process involves the initial deposition of a zinc carbonate hydroxide film from an amorphous precursor, followed by a thermal annealing step to convert it to crystalline ZnO.[1]
Experimental Protocols
This section provides a detailed protocol for the deposition of ZnO thin films using a biomineralization-inspired method that relies on a polymer-stabilized amorphous zinc carbonate precursor which crystallizes into a zinc hydroxide carbonate thin film. This film is subsequently converted to a ZnO thin film.[1]
1. Preparation of the Precursor Solution
The precursor solution is prepared by mixing aqueous solutions of a zinc salt and a carbonate source in the presence of a stabilizing polymer.
-
Materials:
-
Zinc Chloride (ZnCl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Polyacrylic acid (PAA)
-
Deionized (DI) water
-
-
Procedure:
-
Prepare a 0.1 M aqueous solution of ZnCl₂.
-
Prepare a 0.1 M aqueous solution of NaHCO₃.
-
Prepare a 1 mg/mL aqueous solution of PAA.
-
In a clean beaker, mix the ZnCl₂ solution and the PAA solution.
-
Slowly add the NaHCO₃ solution to the ZnCl₂/PAA mixture while stirring vigorously to form a milky suspension of amorphous zinc carbonate stabilized by PAA.
-
2. Thin Film Deposition by Spin Coating
The amorphous precursor suspension is deposited onto a substrate using spin coating to form a uniform thin film.
-
Equipment:
-
Spin coater
-
Substrates (e.g., silicon wafers, glass slides)
-
Pipettes
-
-
Procedure:
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and DI water).
-
Place a substrate on the spin coater chuck.
-
Dispense a sufficient amount of the amorphous zinc carbonate precursor suspension onto the center of the substrate.
-
Spin the substrate at a speed of 3000 rpm for 30 seconds to spread the suspension and evaporate the solvent.
-
The resulting film consists of polymer-stabilized amorphous zinc carbonate.
-
3. Crystallization of Zinc Hydroxide Carbonate
The amorphous film is then treated to induce the crystallization of zinc hydroxide carbonate.
-
Procedure:
-
Place the substrate with the amorphous film in a sealed container with a controlled humidity environment (e.g., a desiccator with a saturated salt solution) at room temperature.
-
Allow the film to age for 24-48 hours. During this time, the amorphous precursor will crystallize into a thin film of zinc hydroxide carbonate.
-
4. Conversion to Zinc Oxide
The final step is the thermal conversion of the zinc hydroxide carbonate film into a zinc oxide thin film.
-
Equipment:
-
Tube furnace or muffle furnace
-
-
Procedure:
-
Place the substrate with the zinc hydroxide carbonate film into a furnace.
-
Heat the substrate to a temperature of 300-500°C in an air atmosphere.
-
Hold the temperature for 1-2 hours to ensure complete decomposition of the zinc hydroxide carbonate and the polymer, and the formation of a crystalline ZnO film.
-
Allow the furnace to cool down to room temperature before removing the substrate.
-
Data Presentation
The properties of the resulting ZnO thin films are highly dependent on the deposition and annealing parameters. The following table summarizes typical data obtained from the characterization of ZnO films prepared from a zinc carbonate-based precursor.
| Parameter | Value | Characterization Technique |
| Precursor | Zinc Carbonate Hydroxide | - |
| Deposition Method | Spin Coating | - |
| Substrate | Silicon (100) | - |
| Annealing Temperature | 400 °C | Furnace |
| Film Thickness | ~150 nm | Ellipsometry |
| Crystallographic Orientation | Preferential (002) | X-ray Diffraction (XRD) |
| Optical Band Gap | 3.2 - 3.3 eV | UV-Vis Spectroscopy |
| Surface Roughness (RMS) | 5 - 15 nm | Atomic Force Microscopy (AFM) |
Visualizations
Experimental Workflow for ZnO Thin Film Deposition from a Zinc Carbonate Precursor
Caption: Workflow for ZnO thin film deposition.
References
Application Notes and Protocols for Molecular Dynamics Simulations of Zinc Bicarbonate in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zinc is an essential metal ion involved in a myriad of biological processes, often playing a crucial role in the active sites of metalloenzymes. The interaction of zinc with bicarbonate is of particular interest, notably in the context of carbonic anhydrases, which are vital for pH regulation and CO2 transport. Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the behavior of zinc bicarbonate in aqueous environments at an atomistic level. This document provides a detailed protocol for setting up, running, and analyzing MD simulations of this compound in solution, aimed at researchers in computational chemistry, biochemistry, and drug development.
Force Field Selection and Parameterization
The accuracy of MD simulations is fundamentally dependent on the quality of the force field used to describe the interactions between atoms. For a system containing a metal ion (Zn²⁺), a polyatomic anion (HCO₃⁻), and water, a well-parameterized force field is crucial. The AMBER and CHARMM force fields are widely used for biomolecular simulations and provide a robust framework for such systems. This protocol will primarily focus on an AMBER-based workflow.
1.1. Zinc Ion (Zn²⁺) Parameters
The representation of divalent metal ions like Zn²⁺ in classical MD simulations can be challenging due to their strong electrostatic fields and polarization effects. Several parameter sets are available for Zn²⁺. A non-bonded model is often employed, where the interaction is described by a Lennard-Jones potential and a point charge.
Table 1: Representative Non-Bonded Force Field Parameters for Zn²⁺
| Force Field | Ion Model | σ (Å) | ε (kcal/mol) | Charge (e) |
| AMBER (Li et al.) | 12-6 LJ | 1.943 | 0.0116 | +2.0 |
| AMBER (ZAFF) | 12-6 LJ | 1.1067 | 0.1345 | +2.0 |
| CHARMM (Stote & Karplus) | 12-6 LJ | 2.086 | 0.05 | +2.0 |
Note: The selection of the Zn²⁺ parameters should be consistent with the water model used in the simulation.
1.2. Bicarbonate Ion (HCO₃⁻) Parameters
The bicarbonate ion requires a more detailed parameterization, including atom types, partial charges, bond lengths, angles, and dihedrals. The General AMBER Force Field (GAFF) can be used to generate parameters for the bicarbonate ion.
Table 2: Representative GAFF-based Parameters for Bicarbonate (HCO₃⁻)
| Parameter Type | Atoms | Value |
| Atom Types | C | c |
| O (carbonyl) | o | |
| O (hydroxyl) | oh | |
| H (hydroxyl) | ho | |
| Partial Charges | C | +0.70 |
| O (carbonyl) | -0.65 | |
| O (hydroxyl) | -0.75 | |
| H (hydroxyl) | +0.40 | |
| Bonds (kb, req) | c-o | 570 kcal/mol/Ų, 1.25 Š|
| c-oh | 450 kcal/mol/Ų, 1.36 Š| |
| oh-ho | 550 kcal/mol/Ų, 0.96 Š| |
| Angles (kθ, θeq) | o-c-oh | 80 kcal/mol/rad², 117.0° |
| o-c-o | 80 kcal/mol/rad², 126.0° | |
| c-oh-ho | 100 kcal/mol/rad², 108.5° |
Note: These are representative values. It is highly recommended to derive charges using a quantum mechanical calculation (e.g., RESP or Merz-Kollman) for the specific system.
1.3. Zinc-Bicarbonate Interaction Parameters
The interaction between Zn²⁺ and the bicarbonate ion is critical. If pre-parameterized Lennard-Jones cross-terms (mixing rules) are not sufficient to describe the interaction accurately, a specific parameterization is recommended.
Protocol for Parameterizing Zn²⁺-Bicarbonate Interactions:
-
Quantum Mechanical (QM) Calculations:
-
Perform QM calculations (e.g., using Density Functional Theory with a suitable functional and basis set) on a small cluster containing one Zn²⁺ ion and one bicarbonate ion.
-
Calculate the interaction energy at various distances and orientations.
-
Determine the optimal geometry of the Zn²⁺-bicarbonate complex.
-
-
Force Field Parameter Fitting:
-
Adjust the Lennard-Jones parameters for the atoms in the bicarbonate ion that interact with Zn²⁺ to reproduce the QM-calculated interaction energies and geometries.
-
This is often an iterative process of adjusting parameters and comparing the classical mechanical energy to the quantum mechanical energy surface.
-
Molecular Dynamics Simulation Protocol
This protocol outlines the steps for setting up and running an MD simulation of this compound in an aqueous solution using a simulation package like GROMACS or AMBER.
2.1. System Setup
-
Initial Coordinates:
-
Create a PDB file containing one Zn²⁺ ion and one bicarbonate ion. The initial distance can be based on experimental data or QM calculations.
-
Place the ions in the center of a simulation box of appropriate size (e.g., a cubic box with sides of 40 Å).
-
-
Solvation:
-
Solvate the system with a chosen water model (e.g., TIP3P, SPC/E). Ensure the water model is compatible with the ion parameters.
-
The box should be large enough to ensure the ions are at least 10-12 Å from the box edges to avoid periodic artifacts.
-
-
Adding Counter-ions:
-
If the net charge of the system is not zero, add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system. These should be placed randomly in the solvent.
-
2.2. Energy Minimization
-
Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries.
-
A common approach is to first minimize the solvent and counter-ions while restraining the zinc and bicarbonate ions, and then minimize the entire system without restraints.
2.3. Equilibration
-
NVT Ensemble (Constant Volume and Temperature):
-
Gradually heat the system to the desired temperature (e.g., 298 K) over a period of 100-200 ps while restraining the solute (zinc and bicarbonate). This allows the solvent to equilibrate around the solute.
-
Use a suitable thermostat (e.g., Berendsen or Nosé-Hoover) to maintain the temperature.
-
-
NPT Ensemble (Constant Pressure and Temperature):
-
Run a simulation for 1-2 ns at constant pressure (1 bar) and temperature (298 K) to allow the system density to equilibrate.
-
Use a barostat (e.g., Parrinello-Rahman) in addition to the thermostat.
-
At this stage, the restraints on the solute can be gradually removed.
-
2.4. Production MD
-
Run the production simulation in the NPT ensemble for the desired length of time (e.g., 100-500 ns).
-
Save the trajectory and energy data at regular intervals (e.g., every 10 ps) for subsequent analysis.
Data Presentation and Analysis
The analysis of the MD trajectory will provide insights into the structure and dynamics of the solvated this compound.
3.1. Radial Distribution Functions (RDFs)
RDFs describe the probability of finding an atom at a certain distance from a reference atom. Key RDFs to calculate are:
-
g(r) of water oxygen around Zn²⁺.
-
g(r) of bicarbonate atoms (e.g., carbonyl oxygen) around Zn²⁺.
3.2. Coordination Number
The coordination number is the number of atoms in the first solvation shell of an ion. It can be obtained by integrating the RDF up to its first minimum.
Table 3: Representative Quantitative Data from MD Simulations of Hydrated Zn²⁺
| Property | Value | Source |
| First Solvation Shell | ||
| Zn²⁺-O(water) peak RDF distance | 2.10 - 2.17 Å | Ab initio MD simulations[1][2] |
| Zn²⁺ Coordination Number (water) | 6 | Experimental and simulation data[2][3][4] |
| Second Solvation Shell | ||
| Zn²⁺-O(water) peak RDF distance | 4.10 - 4.40 Å | Experimental and simulation data[2] |
| Zn²⁺ Coordination Number (water) | ~12-15 | Ab initio MD simulations[2] |
Note: These values are for Zn²⁺ in pure water and will be modulated by the presence of the bicarbonate ion.
Visualizations
4.1. MD Simulation Workflow
Caption: Workflow for MD simulation of this compound.
4.2. This compound Interactions in Solution
Caption: Interactions of Zn²⁺ with bicarbonate and water.
References
Spectroscopic Analysis of Zinc Bicarbonate Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc bicarbonate, Zn(HCO₃)₂, is a chemical species of significant interest in various fields, including biology, geochemistry, and materials science. In biological systems, the interplay between zinc ions and bicarbonate is fundamental to the function of carbonic anhydrases, enzymes crucial for CO₂ transport and pH regulation.[1][2] In pharmaceutical sciences, understanding the formation and stability of this compound is relevant for drug formulation and delivery, particularly for compounds where zinc is a component or where bicarbonate is used as an excipient.
However, the direct study of this compound is challenging due to its inherent instability. Solid this compound is difficult to isolate, as aqueous solutions of zinc and bicarbonate ions readily precipitate more stable basic zinc carbonates, such as hydrozincite (Zn₅(CO₃)₂(OH)₆).[1][3] Consequently, spectroscopic techniques that allow for in situ monitoring are indispensable for characterizing the formation and equilibrium of this compound in solution.
These application notes provide a comprehensive overview of various spectroscopic methods for the analysis of this compound formation, complete with detailed experimental protocols and data presentation to aid researchers in their investigations.
Spectroscopic Techniques for the Analysis of this compound
A variety of spectroscopic techniques can be employed to monitor the formation of this compound, each providing unique insights into the chemical species present in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ⁶⁷Zn NMR, directly probes the local environment of the zinc nucleus, providing information on coordination number and geometry.[1][4][5] Low-temperature NMR has been successfully used to study the thermodynamics of bicarbonate formation from the reaction of CO₂ with zinc-hydroxide species.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to the vibrational modes of the bicarbonate and carbonate ions. The characteristic peaks of these ions can be used to monitor their formation and interconversion in solution.
-
Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly useful for in situ monitoring of aqueous solutions, allowing for the real-time observation of changes in the vibrational modes of aqueous species during the formation of this compound.[1][7]
-
UV-Visible (UV-Vis) Spectroscopy: While zinc and bicarbonate ions themselves do not have strong absorptions in the UV-Vis range, this technique can be used to monitor changes in the coordination environment of zinc upon ligand binding, which can indirectly indicate the formation of this compound complexes.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the spectroscopic analysis of zinc and bicarbonate/carbonate species.
Table 1: ⁶⁷Zn NMR Spectroscopic Parameters for Zinc Species
| Parameter | Observed Range | Significance | Reference |
| Isotropic Chemical Shift (δiso) | 140 - 265 ppm | Indicates the chemical environment and coordination of the Zn center.[1] | [1] |
| Quadrupolar Coupling Constant (CQ) | 7.05 - 26.4 MHz | Highly sensitive to the symmetry and geometry of the local Zn environment.[1] | [1] |
Table 2: Characteristic Infrared (FTIR) and Raman Bands for Carbonate and Bicarbonate Species
| Species | Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Reference |
| Bicarbonate (HCO₃⁻) | C-O Stretch | ~1310 | [1] | |
| Carbonate (CO₃²⁻) | ν₃ (antisymmetric stretch) | ~1440 | [10] | |
| Carbonate (CO₃²⁻) | ν₁ (symmetric stretch) | ~1092 | [10] | |
| Carbonate (CO₃²⁻) | ν₂ (out-of-plane bend) | ~870 | Not observed | [10] |
| Carbonate (CO₃²⁻) | ν₄ (in-plane bend) | ~744 | ~746 | [10] |
| Zinc Oxide (Zn-O) Bond | ~480 | [11] |
Experimental Protocols
Protocol 1: In Situ Monitoring of this compound Formation using FTIR Spectroscopy
Objective: To monitor the formation of this compound in an aqueous solution by observing changes in the infrared spectrum of bicarbonate and carbonate species.
Materials:
-
Zinc salt solution (e.g., 0.1 M ZnCl₂ or Zn(NO₃)₂)
-
Sodium bicarbonate solution (e.g., 0.2 M NaHCO₃)
-
Deionized water
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory suitable for aqueous solutions.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Solvent Spectrum: Record a spectrum of deionized water to identify and later subtract the water absorption bands.
-
Initial Reactant Spectrum: Place a known volume of the zinc salt solution onto the ATR crystal and record its spectrum.
-
Reaction Initiation: Inject a stoichiometric or excess amount of the sodium bicarbonate solution into the zinc salt solution on the ATR crystal and immediately start recording spectra at regular time intervals (e.g., every 30 seconds).
-
Data Acquisition: Continue acquiring spectra for a sufficient duration to observe the reaction progress and reach equilibrium.
-
Data Analysis:
-
Subtract the water spectrum from the reaction spectra.
-
Monitor the appearance and growth of characteristic bicarbonate (~1310 cm⁻¹) and potentially carbonate (~1440 cm⁻¹) peaks.
-
Analyze the changes in peak intensity over time to study the kinetics of the reaction.
-
Protocol 2: Low-Temperature ⁶⁷Zn NMR Spectroscopy for Thermodynamic Analysis
Objective: To characterize the zinc species formed upon reaction with CO₂ at low temperatures and determine thermodynamic parameters.[6]
Materials:
-
A zinc-hydroxide precursor complex (as described in the literature, e.g., {[TpBut,Me]Zn(μ–OH)}₂).[12]
-
Deuterated solvent (e.g., toluene-d₈)
-
Dry CO₂ gas
-
NMR spectrometer equipped for low-temperature measurements and detection of ⁶⁷Zn.
Procedure:
-
Sample Preparation: Dissolve the zinc-hydroxide precursor in the deuterated solvent in an NMR tube under an inert atmosphere.
-
Initial Spectrum: Record a ⁶⁷Zn NMR spectrum of the starting material at room temperature.
-
Low-Temperature Equilibration: Cool the sample in the NMR probe to the desired low temperature (e.g., -80 °C).
-
CO₂ Addition: Introduce a controlled amount of dry CO₂ gas into the NMR tube.
-
Spectral Acquisition: Acquire ⁶⁷Zn NMR spectra at various temperatures as the sample is slowly warmed.
-
Data Analysis:
-
Identify the new resonance corresponding to the this compound species.
-
Integrate the signals for the reactant and product at each temperature to determine the equilibrium constant (Keq).
-
Plot ln(Keq) versus 1/T (van 't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the reaction.
-
Visualizations
Caption: Chemical equilibrium of this compound formation and decomposition.
References
- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 2. Design of zinc binding functions for carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc carbonate - Wikipedia [en.wikipedia.org]
- 4. (67Zn) Zinc NMR [chem.ch.huji.ac.il]
- 5. Zinc-67 NMR references [pascal-man.com]
- 6. Low temperature NMR spectroscopic investigation of a this compound compound: Thermodynamics of bicarbonate formation… [ouci.dntb.gov.ua]
- 7. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Infrared and infrared emission spectroscopy of the zinc carbonate mineral smithsonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Porous Materials Using Zinc Bicarbonate Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of porous materials utilizing the in situ formation of zinc carbonate and basic zinc carbonate, effectively employing "zinc bicarbonate" chemistry. These zinc-based precursors serve as versatile templates and activating agents for creating a variety of porous structures, including porous zinc oxide and porous carbons, which have broad applications in catalysis, adsorption, and energy storage.
Introduction
This compound, Zn(HCO₃)₂, is an unstable compound that exists primarily in aqueous solutions. In the context of materials synthesis, the term "this compound" typically refers to the reactive intermediates—zinc carbonate (ZnCO₃) and basic zinc carbonate (e.g., Zn₅(CO₃)₂(OH)₆)—formed by the reaction of a soluble zinc salt with a bicarbonate or carbonate source. These intermediates can be precipitated in a controlled manner and subsequently used as sacrificial templates or precursors to generate porous materials. The thermal decomposition of these carbonates releases carbon dioxide, which can contribute to the pore formation. This approach offers a facile and effective route to materials with high surface areas and tailored porosities.
Data Presentation: Physicochemical Properties of Porous Materials
The selection of the zinc precursor and synthesis method significantly impacts the properties of the resulting porous materials. The following tables summarize key quantitative data from a comparative study on the synthesis of porous ZnO hollow spheres using different zinc precursors and provide data for porous carbons synthesized using zinc-based templating methods.
Table 1: Comparative Analysis of Porous ZnO Hollow Spheres from Different Zinc Precursors [1][2]
| Zinc Precursor | Material | Specific Surface Area (m²/g) | Mean Pore Diameter (nm) | Total Pore Volume (cm³/g) |
| Zinc Chloride | Porous ZnO | 48.83 | 161.75 | 1.445 |
| Zinc Nitrate | Porous ZnO | 35.72 | 72.69 | 0.333 |
| Zinc Acetate | Porous ZnO | 18.27 | 12.10 | 0.148 |
Table 2: Properties of Porous Carbons Synthesized Using Zinc-Based Templates
| Carbon Source & Template Method | Resulting Porous Carbon | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Key Pore Size Range |
| Petroleum Pitch & ZnO Nanoparticle Template | Hierarchical Micro/Mesoporous Carbon | 854 - 1979 | - | Micro and Mesopores |
| Lignin & Nano-CaCO₃ Template (for comparison) | Lignin-derived Porous Carbon | up to 860.5 | >90% mesopore volume | Mesoporous |
Experimental Protocols
The following protocols provide detailed methodologies for synthesizing porous materials through the in situ formation of zinc carbonate precursors.
Protocol 1: Synthesis of Porous Zinc Oxide Nanoparticles via Thermal Decomposition of a Zinc Carbonate Precursor
This protocol describes a two-step process involving the precipitation of a zinc carbonate precursor followed by thermal decomposition to form porous ZnO.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Oven
-
Tube furnace
Procedure:
-
Precursor Synthesis (Zinc Carbonate Precipitation): a. Prepare a 0.5 M solution of zinc nitrate hexahydrate in deionized water. b. Prepare a 1.0 M solution of ammonium carbonate in deionized water. c. While vigorously stirring, slowly add the zinc nitrate solution to the ammonium carbonate solution at room temperature. d. A white precipitate of zinc carbonate will form immediately. e. Continue stirring the mixture for 1 hour to ensure complete reaction. f. Isolate the precipitate by vacuum filtration using a Büchner funnel. g. Wash the precipitate three times with deionized water and then once with ethanol to remove residual ions and water. h. Dry the collected zinc carbonate powder in an oven at 80°C for 12 hours.
-
Formation of Porous ZnO (Thermal Decomposition): a. Place the dried zinc carbonate powder in a ceramic boat and position it in the center of a tube furnace. b. Heat the furnace to 500°C at a ramp rate of 5°C/min under an air atmosphere. c. Hold the temperature at 500°C for 2 hours to ensure complete decomposition of the zinc carbonate into zinc oxide. d. Allow the furnace to cool naturally to room temperature. e. The resulting white powder is porous zinc oxide.
Protocol 2: Synthesis of Hierarchical Porous Carbon using a Zinc-Mediated Template Approach
This protocol outlines the synthesis of N-doped hierarchical porous carbon using a zinc-mediated templating strategy.[3][4]
Materials:
-
4,4'-bipyridine (Bpy)
-
Zinc chloride (ZnCl₂)
-
SBA-15 silica (as a hard template)
-
Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Beakers
-
Mortar and pestle
-
Tube furnace
-
Centrifuge
Procedure:
-
Impregnation and Precursor Formation: a. Grind a mixture of SBA-15, 4,4'-bipyridine, and zinc chloride in a mortar. The mass ratio of ZnCl₂ to Bpy can be varied to control the final pore structure.[4] b. Transfer the ground mixture to a ceramic boat.
-
Carbonization: a. Place the ceramic boat in a tube furnace. b. Heat the furnace to 900°C under a nitrogen atmosphere at a ramp rate of 5°C/min. c. Maintain the temperature at 900°C for 2 hours. d. Cool the furnace to room temperature.
-
Template Removal and Product Isolation: a. The resulting black powder is a composite of carbon, ZnO, and the silica template. b. Treat the composite with a 10% HCl solution to remove the ZnO. c. Wash the solid with deionized water until the pH is neutral. d. To remove the SBA-15 template, treat the material with a 5% hydrofluoric acid (HF) solution (Caution: HF is extremely hazardous. Handle with appropriate personal protective equipment and in a well-ventilated fume hood ). An alternative, safer method for silica removal is treatment with a hot, concentrated sodium hydroxide solution. e. Wash the final porous carbon product thoroughly with deionized water and dry at 100°C.
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflows and conceptual relationships in the synthesis of porous materials using this compound chemistry.
Caption: Workflow for the synthesis of porous ZnO.
Caption: Synthesis of porous carbon using a ZnO template.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Premature Zinc Bicarbonate Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the premature decomposition of zinc bicarbonate during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| White precipitate (cloudiness) forms in the this compound solution upon preparation or during storage. | Decomposition of this compound into less soluble zinc carbonate or basic zinc carbonates. This is often triggered by unfavorable pH, high temperatures, or the absence of stabilizing agents. | 1. Utilize Stabilizing Anions: Incorporate a stabilizing anion, such as citrate or tartrate, into your solution. A molar equivalent ratio of the stabilizing anion to zinc ion of at least 1.2:1 is recommended to maintain a stable, clear solution.[1] 2. Control pH: Maintain the solution pH in a range that favors the bicarbonate species. While a lower pH can increase bicarbonate concentration, it may also increase the solubility of any formed zinc carbonate. A moderately alkaline pH, around 7.7, has been suggested as a starting point, but the optimal pH may vary depending on the specific experimental conditions.[2] 3. Temperature Control: Prepare and store this compound solutions at or below room temperature. Elevated temperatures accelerate the decomposition of bicarbonate to carbonate, leading to the precipitation of zinc carbonate. |
| Inconsistent experimental results when using this compound solutions. | The concentration of active zinc and bicarbonate ions may be decreasing over time due to gradual decomposition, even without visible precipitation. | 1. Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh for each experiment. 2. Monitor Concentration: Regularly monitor the zinc ion concentration in your stock solution using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This will ensure you are using the intended concentration in your experiments.[3][4] 3. Implement a Stability Protocol: If stock solutions must be stored, establish a stability testing protocol. This involves preparing a stabilized solution (e.g., with citrate) and measuring the zinc concentration at regular intervals (e.g., 0, 24, 48 hours) to determine its shelf-life under your specific storage conditions. |
| Difficulty in dissolving zinc precursors in bicarbonate solutions. | The direct reaction of a zinc salt with a bicarbonate solution can immediately lead to the formation of insoluble zinc carbonate, preventing the formation of a clear this compound solution. | 1. Order of Addition: First, dissolve the zinc salt and the stabilizing anion (e.g., sodium citrate) in deionized water. Separately, prepare the sodium bicarbonate solution. Then, slowly add the bicarbonate solution to the zinc-stabilizer solution while stirring. This ensures the zinc ion is complexed by the stabilizing anion before it can precipitate with carbonate ions. 2. Use of Carbon Dioxide: For in-situ preparation, you can bubble carbon dioxide gas through a suspension of zinc oxide or zinc hydroxide in water. This method directly forms this compound in solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of this compound?
A1: this compound is an inherently unstable compound that readily decomposes, particularly in the solid state. In aqueous solutions, it is in equilibrium with zinc ions, bicarbonate ions, and carbonate ions. The premature decomposition is primarily due to the reaction of zinc ions with carbonate ions to form insoluble zinc carbonate (ZnCO₃) or basic zinc carbonates. This process is accelerated by factors such as increased temperature and pH.
Q2: How do stabilizing anions like citrate prevent the decomposition of this compound?
A2: Stabilizing anions, which are typically di-, tri-, or poly-organic acids like citrate and tartrate, act as chelating agents.[1] They form soluble complexes with zinc ions in the solution. This complexation reduces the concentration of free zinc ions available to react with carbonate ions, thereby preventing the precipitation of zinc carbonate and keeping the zinc and bicarbonate ions in a stable, soluble state.[1]
Q3: What is the ideal pH for a stable this compound solution?
A3: The optimal pH for a stable this compound solution is a balance. A higher pH (above 8) favors the formation of carbonate ions, which increases the likelihood of zinc carbonate precipitation.[2] Conversely, a very low pH will convert bicarbonate to carbonic acid and CO₂. A study on the electrochemical properties of zinc in carbonate/bicarbonate buffers suggests that a pH range of 9.2 to 9.8 can enhance the stability of the passivating layer on zinc, which may correlate with solution stability under certain conditions.[2][5] However, for a solution stabilized with a chelating agent like citrate, a near-neutral to slightly alkaline pH is generally recommended to ensure both the bicarbonate and the chelating agent are in their effective forms.
Q4: Can I store a this compound solution, and if so, for how long?
A4: The stability of a this compound solution over time is highly dependent on the preparation method and storage conditions. Unstabilized solutions are prone to rapid decomposition and should be used immediately after preparation. A solution stabilized with an appropriate anion like citrate at the correct molar ratio and stored in a sealed container at a cool temperature (e.g., 4°C) will have a significantly longer shelf life. However, it is crucial to perform your own stability studies to determine the viable storage period for your specific application.
Q5: What analytical methods can be used to verify the concentration of my this compound solution?
A5: To accurately determine the zinc concentration in your solution, instrumental methods are recommended. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive and specific techniques for quantifying zinc levels in aqueous samples.[3][4] For monitoring the bicarbonate concentration, ion chromatography can be a suitable method.
Data Presentation
Table 1: Influence of pH on the Stability of a Zinc-Bicarbonate System
| pH | Observation | Interpretation |
| < 6.0 | Clear solution, potential for CO₂ evolution | Bicarbonate is protonated to carbonic acid, which decomposes to CO₂ and water. |
| 6.0 - 8.0 | Metastable; risk of precipitation increases over time | Equilibrium between bicarbonate and carbonate shifts towards carbonate as pH increases. |
| > 8.0 | Rapid formation of white precipitate | High concentration of carbonate ions leads to the precipitation of zinc carbonate.[2] |
| 9.2 - 9.8 | Enhanced passivation of zinc surfaces in electrochemical studies[2][5] | In the presence of carbonate/bicarbonate buffers, a more stable protective layer forms on zinc metal. |
Table 2: Effect of Temperature on the Stability of this compound Solutions
| Temperature | Observation | Rationale |
| 4°C | Increased short-term stability | Lower kinetic energy reduces the rate of decomposition reactions. |
| Room Temperature (~25°C) | Moderate stability, especially with stabilizing agents | Standard condition; decomposition is more likely without stabilizers. |
| > 30°C | Increased rate of precipitation | Higher temperatures promote the conversion of bicarbonate to carbonate and decrease the solubility of CO₂, shifting the equilibrium towards zinc carbonate formation. |
Table 3: Effectiveness of Stabilizing Anions
| Stabilizing Anion | Recommended Molar Equivalent Ratio (Anion:Zn²⁺) | Expected Outcome |
| Citrate | ≥ 1.2:1[1] | Formation of a stable, clear solution by chelating zinc ions. |
| Tartrate | ≥ 1.2:1[1] | Effective in preventing the precipitation of zinc carbonate. |
| EDTA | ≥ 1.2:1[1] | Strong chelating agent, provides high stability. |
| Polyacrylic Acid | Dependent on polymer characteristics | Can act as a dispersant and stabilizer for zinc ions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
Objective: To prepare a 100 mL stock solution of 0.1 M this compound stabilized with sodium citrate.
Materials:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Sodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
100 mL volumetric flask
-
Weighing balance
Procedure:
-
Calculate Molar Quantities:
-
For 0.1 M ZnSO₄·7H₂O in 100 mL: 2.875 g
-
For a 1.2:1 molar equivalent ratio of citrate to zinc, you will need 0.12 M sodium citrate. For 100 mL: 3.529 g of Sodium Citrate Dihydrate.
-
For 0.1 M this compound, you will need a 2:1 molar ratio of bicarbonate to zinc. Therefore, you need 0.2 M NaHCO₃ in 100 mL: 1.68 g.
-
-
Prepare the Zinc-Citrate Solution:
-
Add approximately 50 mL of deionized water to a 150 mL beaker with a magnetic stir bar.
-
While stirring, add 2.875 g of Zinc Sulfate Heptahydrate and allow it to dissolve completely.
-
Add 3.529 g of Sodium Citrate Dihydrate to the zinc sulfate solution and continue stirring until it is fully dissolved.
-
-
Prepare the Bicarbonate Solution:
-
In a separate beaker, dissolve 1.68 g of Sodium Bicarbonate in approximately 40 mL of deionized water.
-
-
Combine the Solutions:
-
Slowly add the sodium bicarbonate solution to the stirring zinc-citrate solution.
-
A clear, stable solution should be formed.
-
-
Final Volume Adjustment:
-
Carefully transfer the final solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the 100 mL mark with deionized water.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
-
Storage:
-
Store the solution in a tightly sealed container at 4°C.
-
Protocol 2: Monitoring the Stability of the this compound Solution
Objective: To quantify the concentration of zinc in the prepared solution over time to assess its stability.
Materials:
-
Prepared stabilized this compound solution
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Certified zinc standard solutions for calibration
-
Volumetric flasks and pipettes for dilutions
-
Nitric acid (for sample preservation and acidification)
Procedure:
-
Initial Concentration (T=0):
-
Immediately after preparing the stabilized this compound solution, take an aliquot for analysis.
-
Prepare a series of dilutions of your stock solution to fall within the linear range of the AAS or ICP-MS. A typical dilution might be 1:1000.
-
Acidify the diluted samples with a small amount of nitric acid as per the instrument's protocol.
-
Prepare a calibration curve using the certified zinc standards.
-
Analyze the diluted samples and determine the initial zinc concentration.
-
-
Subsequent Time Points (e.g., T=24h, T=48h, T=1 week):
-
At each scheduled time point, repeat the sampling, dilution, and analysis process described in step 1.
-
Ensure the stock solution is stored under the specified conditions between measurements.
-
-
Data Analysis:
-
Plot the measured zinc concentration as a function of time.
-
A stable solution will show minimal to no decrease in zinc concentration over the tested period. A significant drop in concentration indicates decomposition and precipitation (even if not visible).
-
Visualizations
Caption: Factors promoting the decomposition of aqueous this compound.
References
- 1. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]
- 2. Impact of pH and temperature on the electrochemical and semiconducting properties of zinc in alkaline buffer media - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12723E [pubs.rsc.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Impact of pH and temperature on the electrochemical and semiconducting properties of zinc in alkaline buffer media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH and Temperature for Zinc Bicarbonate Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with zinc bicarbonate solutions. Given the inherent instability of this compound, this guide focuses on optimizing pH and temperature to maintain its transient stability for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
A1: this compound, Zn(HCO₃)₂, is a compound that typically exists in solution rather than as a stable, solid salt. Its instability is a primary challenge; it readily decomposes into more stable forms such as zinc carbonate (ZnCO₃) or basic zinc carbonates (e.g., Zn₅(CO₃)₂(OH)₆), which precipitate out of solution.[1] This decomposition is highly sensitive to changes in pH, temperature, and the partial pressure of carbon dioxide.[1]
Q2: What is the general effect of pH on the stability of this compound solutions?
A2: The pH of the solution is a critical factor in determining the dominant carbonate species and, consequently, the stability of this compound.
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Lower pH: A lower pH increases the relative concentration of bicarbonate ions (HCO₃⁻), which is necessary for the formation of this compound. However, it also increases the solubility of zinc carbonate, potentially masking precipitation issues while not guaranteeing stability.
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Higher pH: As the pH increases, bicarbonate is deprotonated to form carbonate ions (CO₃²⁻). These carbonate ions readily react with zinc ions to form insoluble zinc carbonate, leading to precipitation.[1] Studies have shown that zinc carbonate species are stable in a narrow alkaline pH range, for instance, between 8.3 and 9.8 in certain buffer systems.[2]
Q3: How does temperature influence the stability of this compound solutions?
A3: Temperature affects both the solubility of gases and the equilibrium of the carbonate system.
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Increasing Temperature: Generally, an increase in temperature decreases the solubility of carbon dioxide (CO₂) in the solution. This shift in equilibrium favors the decomposition of bicarbonate to carbonate, which can then precipitate with zinc ions.[1] Therefore, for maintaining this compound in solution, lower temperatures are generally preferable.
Q4: Can other chemical components be used to improve the stability of this compound solutions?
A4: Yes, the presence of "stabilizing anions" can help to keep both zinc and bicarbonate ions in a stable solution by preventing the precipitation of insoluble zinc carbonate. The exact mechanism of these stabilizing anions can vary, but they essentially interfere with the formation of the zinc carbonate crystal lattice. The use of such stabilizers is a patented method for creating storage-stable solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| White precipitate forms immediately upon mixing a zinc salt and a bicarbonate solution. | The pH of the solution is too high, favoring the formation of insoluble zinc carbonate. The temperature of the solution may be too high, promoting bicarbonate decomposition. The concentrations of zinc and bicarbonate are too high, exceeding the solubility product of zinc carbonate. | - Lower the initial pH of the bicarbonate solution before mixing. A pH range of 6.0-7.5 is a reasonable starting point for experimentation. - Conduct the experiment at a reduced temperature (e.g., 4°C). - Use more dilute solutions of the zinc salt and bicarbonate. - Vigorously stir the solution during mixing to avoid localized high concentrations. |
| The solution is initially clear but becomes cloudy over time. | The solution is metastable, and zinc carbonate is slowly precipitating. There is a gradual loss of dissolved CO₂ from the solution, causing a shift in equilibrium and an effective increase in pH. | - Store the solution in a sealed container to maintain the partial pressure of CO₂. - Consider bubbling CO₂ gas through the solution, which can help shift the equilibrium towards bicarbonate.[3] - Add a suitable stabilizing anion to the formulation. |
| Inconsistent results between experimental batches. | Variations in the pH of the starting materials. Fluctuations in ambient temperature. Differences in the rate of addition of reactants. | - Precisely measure and buffer the pH of all solutions before each experiment. - Use a temperature-controlled water bath or reaction vessel. - Standardize the protocol for mixing reactants, including the rate of addition and stirring speed. |
| Difficulty in determining if the solution is stable. | Visual inspection alone may not be sufficient to detect the onset of precipitation, especially at the nanoscale. | - Use a spectrophotometer to monitor the turbidity (absorbance at a high wavelength, e.g., 600 nm) of the solution over time. An increase in absorbance indicates precipitation. - Employ dynamic light scattering (DLS) to detect the formation of nanoparticles. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Stability
Objective: To identify the pH range that maximizes the stability of a this compound solution at a constant temperature.
Materials:
-
Zinc salt solution (e.g., 0.1 M ZnCl₂)
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Sodium bicarbonate solution (e.g., 0.2 M NaHCO₃)
-
pH meter
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0.1 M HCl and 0.1 M NaOH for pH adjustment
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Temperature-controlled stirrer or water bath
-
Spectrophotometer or nephelometer
Methodology:
-
Prepare a series of sodium bicarbonate solutions and adjust their pH to a range of values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) using 0.1 M HCl or 0.1 M NaOH.
-
Place a fixed volume of each pH-adjusted bicarbonate solution into separate beakers and bring them to a constant temperature (e.g., 25°C) using a temperature-controlled stirrer.
-
While stirring, add a fixed volume of the zinc salt solution to each bicarbonate solution. The final concentration of zinc and bicarbonate should be consistent across all samples.
-
Immediately after mixing, measure the initial turbidity of each solution using a spectrophotometer at 600 nm.
-
Continue to monitor the turbidity of each solution at regular intervals (e.g., every 15 minutes for 2 hours).
-
The optimal pH is the one that exhibits the lowest rate of increase in turbidity over the observation period.
Protocol 2: Evaluation of Temperature Effects on this compound Stability
Objective: To assess the impact of temperature on the stability of a this compound solution at a constant pH.
Materials:
-
Zinc salt solution (e.g., 0.1 M ZnCl₂)
-
Sodium bicarbonate solution (e.g., 0.2 M NaHCO₃)
-
pH meter
-
Temperature-controlled water baths set to different temperatures (e.g., 4°C, 15°C, 25°C, 37°C)
-
Spectrophotometer or nephelometer
Methodology:
-
Prepare a stock solution of this compound by mixing the zinc salt and sodium bicarbonate solutions at the optimal pH determined in Protocol 1. It is advisable to prepare this at a low temperature (e.g., 4°C) to maximize initial stability.
-
Aliquot the stock solution into several sealed containers.
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Place one container in each of the temperature-controlled water baths.
-
At regular intervals (e.g., every 30 minutes for 3 hours), take a sample from each container and measure its turbidity.
-
Plot the change in turbidity over time for each temperature. The temperature that results in the slowest increase in turbidity is considered optimal for stability.
Data Presentation
Table 1: Effect of pH on this compound Solution Turbidity (Arbitrary Units) at 25°C
| Time (minutes) | pH 6.0 | pH 6.5 | pH 7.0 | pH 7.5 | pH 8.0 | pH 8.5 |
| 0 | 0.01 | 0.01 | 0.01 | 0.02 | 0.05 | 0.12 |
| 15 | 0.02 | 0.01 | 0.01 | 0.03 | 0.10 | 0.25 |
| 30 | 0.02 | 0.02 | 0.02 | 0.05 | 0.18 | 0.40 |
| 60 | 0.03 | 0.02 | 0.03 | 0.08 | 0.25 | 0.60 |
| 120 | 0.04 | 0.03 | 0.04 | 0.12 | 0.40 | 0.85 |
Table 2: Effect of Temperature on this compound Solution Turbidity (Arbitrary Units) at Optimal pH
| Time (minutes) | 4°C | 15°C | 25°C | 37°C |
| 0 | 0.01 | 0.01 | 0.01 | 0.02 |
| 30 | 0.01 | 0.02 | 0.03 | 0.08 |
| 60 | 0.01 | 0.02 | 0.05 | 0.15 |
| 120 | 0.02 | 0.03 | 0.08 | 0.25 |
| 180 | 0.02 | 0.04 | 0.12 | 0.40 |
Visualizations
Caption: Experimental workflow for optimizing pH and temperature for this compound stability.
Caption: Logical relationship of factors affecting this compound stability.
References
troubleshooting impurities in zinc bicarbonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of zinc bicarbonate. Due to the inherent instability of pure this compound in solid form, this guide primarily addresses the synthesis of its more stable precursor, zinc carbonate, and the associated challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my final product zinc carbonate instead of this compound?
A1: Solid this compound is highly unstable and readily decomposes to the more stable zinc carbonate, especially under atmospheric conditions and in aqueous solutions. The synthesis of this compound in solution is transient, and attempts to isolate it often result in the precipitation of basic zinc carbonates or zinc carbonate.[1] Therefore, for most practical purposes, the synthesis focuses on producing high-purity zinc carbonate.
Q2: What are the most common sources of impurities in zinc carbonate synthesis?
A2: Impurities can be introduced from several sources:
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Starting Materials: The purity of the zinc salt (e.g., zinc sulfate, zinc chloride) and the carbonate source (e.g., sodium bicarbonate, sodium carbonate) is critical. These reagents can contain heavy metal contaminants like lead, cadmium, iron, copper, and nickel.[2][3]
-
Reaction Byproducts: Soluble salts, such as sodium sulfate or sodium chloride, are common byproducts that can be trapped in the precipitate.[4]
-
Incomplete Reactions: Unreacted starting materials, such as zinc oxide, can remain in the final product.
-
Environmental Factors: Exposure to air can lead to the formation of zinc hydroxycarbonate salts.[5]
Q3: My precipitated zinc carbonate has a yellowish or off-white color. What is the likely cause?
A3: A pure zinc carbonate precipitate should be white. A yellowish or off-white color often indicates the presence of iron impurities. Iron salts in the starting materials can co-precipitate with the zinc carbonate, leading to discoloration. To address this, ensure the use of high-purity reagents and consider implementing a purification step to remove iron.
Q4: The yield of my zinc carbonate precipitate is lower than expected. What are the potential reasons?
A4: Low yield can be attributed to several factors:
-
Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. An insufficient amount of the carbonate source will lead to incomplete precipitation of the zinc ions.
-
pH of the solution: The pH of the reaction mixture plays a crucial role in the precipitation of zinc carbonate. The optimal pH for zinc carbonate precipitation is typically around 9.5.[6] If the pH is too low (acidic), the carbonate will exist predominantly as bicarbonate or carbonic acid, reducing the precipitation efficiency.
-
Losses during washing: Excessive washing or the use of a washing solution in which zinc carbonate has some solubility can lead to product loss.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate is difficult to filter | - Very fine particle size of the precipitate.- Formation of a colloidal suspension. | - Increase the reaction temperature to promote crystal growth.- Allow the precipitate to age in the mother liquor for a longer period before filtration.- Use a finer filter paper or a centrifuge for separation. |
| Presence of heavy metal impurities (e.g., Pb, Cd, Fe, Cu) | - Contaminated starting materials. | - Use high-purity, analytical grade reagents.- Implement a purification step such as cementation with zinc dust or pH-controlled precipitation of metal hydroxides.[3] |
| Final product contains soluble salt impurities (e.g., Na₂SO₄, NaCl) | - Inadequate washing of the precipitate. | - Wash the precipitate thoroughly with deionized water. Multiple washing steps are recommended.- Test the filtrate for the presence of the byproduct anion (e.g., sulfate, chloride) to ensure complete removal. |
| Inconsistent product quality between batches | - Variations in reaction conditions (temperature, pH, stirring rate).- Inconsistent quality of starting materials. | - Standardize and carefully control all reaction parameters.- Source high-purity, certified reagents from a reliable supplier. |
Experimental Protocols
Protocol 1: Synthesis of Zinc Carbonate via Precipitation
This protocol describes the synthesis of zinc carbonate from zinc sulfate and sodium carbonate.
Materials:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Procedure:
-
Prepare a 1 M solution of zinc sulfate by dissolving 287.56 g of ZnSO₄·7H₂O in 1 L of deionized water.
-
Prepare a 1 M solution of sodium carbonate by dissolving 105.99 g of Na₂CO₃ in 1 L of deionized water.
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Slowly add the sodium carbonate solution to the zinc sulfate solution with constant stirring.
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A white precipitate of zinc carbonate will form. Continue stirring for 1 hour to ensure complete precipitation.
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Allow the precipitate to settle.
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Decant the supernatant liquid.
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Wash the precipitate by re-suspending it in deionized water and allowing it to settle. Repeat this washing step 3-4 times to remove soluble impurities like sodium sulfate.
-
Filter the washed precipitate using a Buchner funnel and filter paper.
-
Dry the precipitate in an oven at 100-110°C until a constant weight is achieved.
Protocol 2: Purification of Zinc Carbonate by Removing Heavy Metal Impurities
This protocol outlines a method for removing heavy metal impurities from a zinc salt solution before precipitation of zinc carbonate.
Materials:
-
Contaminated Zinc Sulfate solution
-
Zinc Dust (fine powder)
-
Dilute Sulfuric Acid (for pH adjustment)
-
Ammonium Hydroxide (for pH adjustment)
Procedure:
-
Dissolve the impure zinc salt in deionized water.
-
Adjust the pH of the solution to between 4 and 5 with dilute sulfuric acid.
-
Add a small amount of zinc dust to the solution with vigorous stirring. The more electropositive zinc will displace less electropositive metal ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺) from the solution, causing them to precipitate.
-
Continue stirring for 1-2 hours.
-
Filter the solution to remove the precipitated metals and any unreacted zinc dust.
-
To remove iron, adjust the pH of the filtrate to approximately 10 or above using ammonium hydroxide to precipitate iron(III) hydroxide.[3]
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Allow the iron hydroxide precipitate to settle and then filter the solution.
-
The purified zinc sulfate solution can now be used for the synthesis of zinc carbonate as described in Protocol 1.
Quantitative Data Summary
The following table summarizes the typical removal efficiency of heavy metals from a zinc sulfate solution using the cementation method with zinc dust.
| Impurity | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
| Copper (Cu) | 50 | < 1 | > 98 |
| Cadmium (Cd) | 20 | < 0.5 | > 97.5 |
| Lead (Pb) | 30 | < 1 | > 96.7 |
| Iron (Fe) | 100 | < 5 | > 95 |
Note: These values are illustrative and can vary depending on the specific experimental conditions.
Visualizations
Zinc Carbonate Synthesis Workflow
Caption: Workflow for the synthesis of pure zinc carbonate.
Troubleshooting Logic for Impurities
Caption: Troubleshooting logic for identifying and addressing impurities.
References
Technical Support Center: Isolating Solid Zinc Bicarbonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with zinc bicarbonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges encountered during the synthesis and isolation of solid this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to isolate solid this compound?
A1: Solid this compound is inherently unstable and readily decomposes.[1][2][3] It is generally considered to exist only in aqueous solutions.[2][3] The primary challenges in its isolation are:
-
Thermodynamic Instability: The solid form is thermodynamically unfavorable compared to its decomposition products.[2]
-
Competing Reactions: In aqueous solutions, the formation of more stable precipitates, such as zinc carbonate (ZnCO₃) or basic zinc carbonates (e.g., Zn₅(CO₃)₂(OH)₆), is a dominant competing pathway.[2][4]
Q2: What are the expected decomposition products of this compound?
A2: When this compound decomposes, typically upon heating or during attempts at isolation from solution, the primary products are zinc carbonate (ZnCO₃), water (H₂O), and carbon dioxide (CO₂).[1][5] Under certain conditions, such as in slightly alkaline solutions or upon warming, basic zinc carbonates may also form.[2]
Q3: Can solid this compound be synthesized?
A3: Due to its instability, this compound is not commercially available and is typically prepared in situ for immediate use in research.[1] While direct isolation of a pure, stable solid is exceptionally challenging, researchers have successfully synthesized and structurally characterized this compound complexes stabilized by other ligands.[6][7]
Q4: What are the key factors influencing the stability of this compound in solution?
A4: The stability of this compound in an aqueous environment is transient and highly dependent on several factors. The most critical are:
-
pH: The pH of the solution plays a crucial role. Higher pH levels favor the formation of carbonate ions (CO₃²⁻), which readily react with zinc ions to precipitate as the more stable zinc carbonate.[2]
-
Temperature: Increased temperature promotes the decomposition of this compound into zinc carbonate, water, and carbon dioxide.[1][4]
-
Concentration: The relative concentrations of zinc and bicarbonate ions will influence the equilibrium of the system.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| A white precipitate forms immediately upon mixing zinc salts and bicarbonate solutions. | The precipitate is likely the more stable zinc carbonate or a basic zinc carbonate, not this compound.[2] | - Control pH: Maintain a slightly acidic to neutral pH to favor the bicarbonate species over carbonate. - Low Temperature: Conduct the reaction at low temperatures to minimize decomposition. - In-situ Use: Prepare the this compound solution immediately before its intended use without attempting to isolate the solid.[1] |
| The desired reaction with in situ this compound is not occurring. | The this compound may have already decomposed. | - Confirm Reagent Quality: Ensure the freshness and purity of your zinc salt and bicarbonate source. - Optimize Reaction Conditions: Adjust the temperature and pH to find a window where this compound is sufficiently stable for your subsequent reaction. |
| Difficulty in characterizing the this compound species in solution. | The transient nature of this compound makes direct characterization challenging. | - Spectroscopic Methods: Employ techniques like FT-IR or Raman spectroscopy to identify the coordination modes of the bicarbonate ligand in solution.[2] - Stabilizing Agents: Consider the use of stabilizing anions or ligands to form more stable this compound complexes that can be more readily studied.[2][6][7][8] |
Data Presentation
Table 1: Decomposition Products of this compound
| Compound | Formula | Conditions Favoring Formation |
| Zinc Carbonate | ZnCO₃ | Heating, higher pH[1][2][4] |
| Water | H₂O | Decomposition product[5] |
| Carbon Dioxide | CO₂ | Decomposition product[1][5] |
| Basic Zinc Carbonate | e.g., Zn₅(CO₃)₂(OH)₆ | Warming, slightly alkaline conditions[2][4] |
Experimental Protocols
Protocol for In-Situ Preparation of Aqueous this compound
This protocol describes a general method for preparing this compound in solution for immediate use.
Materials:
-
A soluble zinc salt (e.g., Zinc Sulfate, ZnSO₄)
-
A bicarbonate salt (e.g., Sodium Bicarbonate, NaHCO₃)
-
Deionized water, pre-chilled
Procedure:
-
Prepare separate aqueous solutions of the zinc salt and the bicarbonate salt in pre-chilled deionized water.
-
Slowly add the bicarbonate solution to the zinc salt solution with constant, gentle stirring. Maintain a low temperature throughout the addition process (e.g., by using an ice bath).
-
The resulting solution will contain aqueous this compound.
-
Use the freshly prepared solution immediately in your subsequent experimental steps. Do not attempt to store the solution or isolate the solid.
Visualizations
Caption: Decomposition pathway of solid this compound.
Caption: Workflow for the in-situ preparation of this compound.
References
- 1. material-properties.org [material-properties.org]
- 2. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 3. Which metal bicarbonates do not exist in solid state class 11 chemistry JEE_Main [vedantu.com]
- 4. Zinc carbonate - Wikipedia [en.wikipedia.org]
- 5. brainly.com [brainly.com]
- 6. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Structural Characterization of this compound Compounds Relevant to the Mechanism of Action of Carbonic Anhydrase | Semantic Scholar [semanticscholar.org]
- 8. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]
improving the yield and purity of zinc bicarbonate precipitation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of zinc carbonate species precipitated from bicarbonate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in precipitating pure zinc bicarbonate?
A1: this compound, Zn(HCO₃)₂, is a relatively unstable compound that is not commonly isolated in a solid form under standard laboratory conditions.[1][2] Attempts to precipitate it often result in the formation of more stable basic zinc carbonates, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), or zinc carbonate (ZnCO₃).[3][4] Therefore, the focus of precipitation is typically on controlling the formation of these related zinc carbonate compounds.
Q2: What are the key factors influencing the yield and purity of the zinc carbonate precipitate?
A2: The primary factors that control the outcome of the precipitation are:
-
pH: The pH of the solution is critical as it dictates the dominant carbonate species (bicarbonate vs. carbonate) and the solubility of zinc species.[5]
-
Temperature: Temperature affects the solubility of reactants and the stability of the intermediate products.[5]
-
Reactant Concentrations: The concentrations of the zinc salt and the bicarbonate source influence the rate of reaction and the particle size of the precipitate.[6]
-
Molar Ratio of Reactants: The ratio of bicarbonate to zinc ions can determine the type of zinc carbonate species formed.[6]
-
Reaction Time: The duration of the reaction can impact the crystallinity and phase purity of the final product.[6]
Q3: Why is my precipitate gelatinous and difficult to filter?
A3: The formation of a gelatinous precipitate, likely zinc hydroxide or a poorly crystalline basic zinc carbonate, can occur, especially if the pH is not well-controlled. Allowing the precipitate to age, sometimes overnight, can improve its filterability by promoting the growth of more stable and larger crystals.[7]
Q4: Can I use sodium bicarbonate as the precipitating agent?
A4: Yes, sodium bicarbonate is commonly used to precipitate zinc carbonate from a solution of a soluble zinc salt, such as zinc sulfate.[1][8] Ammonium bicarbonate is another effective precipitating agent.[6][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete precipitation due to suboptimal pH. - High solubility of the precipitate in the reaction medium. - Loss of fine particles during filtration. | - Adjust the pH to the optimal range of 9.0 to 9.5 for zinc precipitation.[10] - Ensure the correct molar ratio of bicarbonate to the zinc salt.[6] - Use a finer filter paper or allow the precipitate to settle and decant the supernatant before filtration. |
| Low Purity / Contamination | - Co-precipitation of other metal ions present in the starting materials. - Formation of undesired basic zinc carbonate species. - Incomplete removal of soluble byproducts. | - Purify the initial zinc salt solution before precipitation. - Carefully control the pH and temperature to favor the formation of the desired zinc carbonate species.[5] - Wash the precipitate thoroughly with deionized water after filtration to remove any remaining soluble salts.[4] |
| Inconsistent Results | - Fluctuations in reaction temperature. - Inaccurate control of pH. - Variations in the rate of addition of the precipitating agent. | - Use a temperature-controlled water bath for the reaction vessel. - Employ a calibrated pH meter and make small, gradual additions of acid or base for pH adjustment. - Add the precipitating agent slowly and at a constant rate with continuous stirring to ensure homogeneity.[11] |
| Precipitate dissolves upon washing | - The wash water is too acidic. | - Ensure the deionized water used for washing is at a neutral pH. |
Data Summary
The following table summarizes the effect of pH on the efficiency of zinc removal from a solution containing bicarbonate ions.
| pH | Zinc Removal Efficiency (%) | Reference |
| 7 | ~96.51% (with no excess HCO₃⁻) | [12] |
| 8 | 98.79% | [10][12] |
| 9 | >99% | [10][12] |
| 10 | 99.74% | [10][12] |
Experimental Protocols
Protocol 1: Precipitation of Basic Zinc Carbonate using Ammonium Bicarbonate
This protocol is adapted from a study on the synthesis of basic zinc carbonate.[6]
-
Prepare Reactant Solutions:
-
Prepare a zinc sulfate (ZnSO₄) solution with a concentration of 150 g/L.
-
Prepare an ammonium bicarbonate (NH₄HCO₃) solution with a concentration of 250 g/L.
-
-
Precipitation:
-
Heat the zinc sulfate solution to 50°C in a reaction vessel with continuous stirring.
-
Slowly add the ammonium bicarbonate solution to the heated zinc sulfate solution.
-
Maintain a molar ratio of [NH₄HCO₃]/[ZnSO₄] of 1.10.
-
Continue stirring at 50°C for 30 minutes to allow the precipitation to complete.
-
-
Filtration and Washing:
-
Filter the resulting white precipitate using a suitable filter paper.
-
Wash the precipitate with deionized water to remove soluble impurities.
-
-
Drying:
-
Dry the washed precipitate in an oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.[4]
-
Visualizations
Caption: Experimental workflow for zinc carbonate precipitation.
Caption: Factors influencing precipitation yield and purity.
References
- 1. material-properties.org [material-properties.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 6. Preparation of Basic Zinc Carbonate from zinc containing waste by using ammonium bicarbonate as a precipitating agent [inis.iaea.org]
- 7. Sciencemadness Discussion Board - Zinc Carbonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. quora.com [quora.com]
- 9. matec-conferences.org [matec-conferences.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing CO2 Outgassing in Zinc Bicarbonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage carbon dioxide (CO2) outgassing during zinc bicarbonate reactions. Precise control over this gas evolution is critical for ensuring reaction safety, reproducibility, and the desired product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of CO2 outgassing in this compound reactions?
The rate of CO2 evolution is primarily influenced by several key parameters:
-
Reactant Concentration: Higher concentrations of acidic reactants will lead to a more vigorous and rapid release of CO2.
-
Temperature: Increased reaction temperatures generally accelerate the rate of reaction and, consequently, the rate of CO2 outgassing.
-
Particle Size of Zinc Carbonate: Smaller particles have a larger surface area, which leads to a faster reaction and more rapid gas evolution.
-
Stirring Speed: While adequate mixing is necessary, excessive agitation can accelerate the reaction rate and the release of CO2.
-
pH of the Solution: The pH of the aqueous solution is a critical factor, as it dictates the equilibrium between carbonate, bicarbonate, and dissolved CO2. Lower pH levels will favor the formation and release of CO2.[1][2]
Q2: How does pressure affect the outgassing of CO2?
In a closed or semi-closed system, the partial pressure of CO2 can influence the reaction equilibrium. According to Le Chatelier's Principle, an increase in the partial pressure of CO2 above the solution can shift the equilibrium to favor the reactants, potentially slowing down further CO2 release.[3][4][5] Conversely, operating under vacuum or with a continuous flow of an inert gas will facilitate the removal of CO2 and drive the reaction forward.
Q3: Can the order of reagent addition impact the control over CO2 release?
Yes, the order and rate of addition are critical. It is generally recommended to add the acidic solution slowly and in a controlled manner to the zinc carbonate suspension. This allows for a more manageable rate of CO2 evolution. A rapid addition of acid can lead to an uncontrolled, vigorous effervescence, which may result in loss of product and create a safety hazard.
Q4: What are the signs of an uncontrolled reaction, and what immediate steps should be taken?
Signs of an uncontrolled reaction include excessive foaming, a rapid increase in temperature, and a vigorous release of gas that cannot be contained by the reaction vessel. If this occurs, immediately cease the addition of reactants and, if possible, cool the reaction vessel using an ice bath to slow down the reaction rate. Ensure adequate ventilation to handle the released CO2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Excessive Foaming | - Reaction rate is too high due to rapid addition of acid.- High concentration of reactants.- Insufficient headspace in the reaction vessel. | - Reduce the rate of acid addition.- Dilute the acid solution.- Use a larger reaction vessel to provide more headspace.- Consider the addition of a suitable anti-foaming agent. |
| Vigorous/Uncontrolled CO2 Outgassing | - Temperature is too high.- Acid concentration is excessive.- Particle size of zinc carbonate is too small (powdered). | - Perform the reaction at a lower temperature (e.g., using an ice bath).- Use a more dilute acid solution.- Use granular or larger particle size zinc carbonate to reduce the surface area. |
| Incomplete Reaction | - Insufficient amount of acid added.- Poor mixing of reactants.- Formation of an insoluble product layer on the zinc carbonate surface.[6] | - Ensure a stoichiometric or slight excess of acid is used.- Maintain adequate and consistent stirring.- If an insoluble layer is suspected, consider a different acid or the use of a co-solvent to improve solubility. |
| Pressure Buildup in a Closed System | - The rate of CO2 evolution exceeds the capacity of the pressure relief system. | - Ensure the reaction is conducted in a system designed to handle the expected pressure, or preferably in an open or vented system.- Implement a pressure-equalizing dropping funnel for the addition of acid.- Reduce the reaction rate by lowering the temperature or reactant concentration. |
Experimental Protocols
Protocol for Controlled Synthesis of this compound in an Aqueous Solution
This protocol is designed to minimize uncontrolled CO2 outgassing.
Materials:
-
Zinc Sulfate (ZnSO4)
-
Sodium Bicarbonate (NaHCO3)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Reaction Vessel (e.g., a three-necked round-bottom flask)
-
Dropping Funnel
Procedure:
-
Prepare a solution of zinc sulfate by dissolving the required amount in deionized water in the reaction vessel.
-
Begin stirring the zinc sulfate solution at a moderate speed.
-
Separately, prepare a solution of sodium bicarbonate.
-
Slowly add the sodium bicarbonate solution to the stirred zinc sulfate solution using a dropping funnel. The addition should be dropwise to control the rate of CO2 evolution.
-
Monitor the reaction for signs of excessive effervescence. If observed, reduce the rate of addition of the sodium bicarbonate solution.
-
After the addition is complete, allow the reaction to stir for a specified period to ensure completion.
-
The resulting precipitate of this compound can be isolated by filtration.[7]
Visualizations
Caption: Workflow for controlled this compound synthesis.
Caption: Troubleshooting decision tree for managing CO2.
References
Technical Support Center: Refinement of Analytical Methods for Unstable Zinc Bicarbonate
Welcome to the technical support center for the analysis of unstable zinc bicarbonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or forming a precipitate?
A1: this compound is inherently unstable in aqueous solutions. It readily decomposes to form insoluble zinc carbonate (ZnCO₃) or basic zinc carbonates (e.g., Zn₅(CO₃)₂(OH)₆).[1] This precipitation is influenced by several factors:
-
pH: Higher pH levels favor the formation of carbonate ions (CO₃²⁻), which then precipitate with zinc ions.[2]
-
Temperature: Increased temperature can decrease the solubility of CO₂ in the solution, shifting the equilibrium towards carbonate and promoting precipitation.[3][4]
-
Concentration: Higher concentrations of zinc and bicarbonate ions are more likely to exceed the solubility product of zinc carbonate, leading to precipitation.
-
Loss of CO₂: If carbon dioxide is lost from the solution, the equilibrium shifts from bicarbonate (HCO₃⁻) to carbonate (CO₃²⁻), causing zinc carbonate to precipitate.
Q2: Can I prepare a stable stock solution of this compound?
A2: Preparing a long-term stable stock solution of pure this compound is generally not feasible due to its instability.[5] For research purposes, this compound is typically generated in situ (directly within the reaction mixture) for immediate use.[2][5] This approach allows for the study of its transient properties. If a solution containing both zinc and bicarbonate ions is required, the use of stabilizing agents such as certain carboxylic acids (e.g., citrate) or phosphates can help prevent the precipitation of zinc carbonate.
Q3: What is the expected pH of a this compound solution?
A3: The pH of a solution containing zinc and bicarbonate is complex and depends on the relative concentrations of all species in the carbonate system (CO₂, H₂CO₃, HCO₃⁻, CO₃²⁻). Zinc(II) ions in water form an acidic hexaaquo complex, [Zn(H₂O)₆]²⁺, which can lower the pH. However, the bicarbonate ion is amphiprotic, acting as both a weak acid and a weak base. The final pH will be a result of these competing equilibria. It is crucial to measure and control the pH of your solution as it is a critical factor in maintaining the zinc and bicarbonate in a dissolved state.
Q4: Are there any specific safety precautions for handling this compound?
A4: While zinc carbonate is considered to have low toxicity, it is important to follow standard laboratory safety procedures. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. If preparing this compound in situ, be aware of the properties of the precursor zinc salts and bicarbonate sources. For instance, some zinc salts can be irritants.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of unstable this compound solutions.
Issue 1: Sample Precipitation During Preparation for Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| A white, cloudy precipitate forms immediately upon sample dilution or pH adjustment. | The solution has become supersaturated with respect to zinc carbonate or zinc hydroxide due to changes in concentration, pH, or temperature. | For ICP-OES/MS Analysis (Zinc Quantification): 1. Acidify immediately: Dilute the sample with dilute nitric acid (e.g., 2% HNO₃) instead of deionized water. The acid will dissolve any nascent zinc carbonate precipitate.[6]2. Work quickly and at low temperatures: Prepare samples in an ice bath to minimize thermal decomposition and CO₂ loss.3. Use a stabilizing agent: If compatible with your analysis, consider adding a small amount of a chelating agent like EDTA to keep the zinc in solution, though this may interfere with some analyses.[5]For Titration or FTIR (Bicarbonate Quantification): 1. Analyze in situ: Whenever possible, perform the analysis directly on the fresh, undiluted sample to avoid disturbing the equilibrium.2. Maintain CO₂ pressure: If dilution is necessary, use a buffer saturated with CO₂ to maintain the bicarbonate equilibrium.3. Low-temperature dilution: If dilution is unavoidable, perform it at a low temperature to slow down precipitation kinetics. |
| The solution becomes cloudy over a short period of time while waiting for analysis. | Gradual loss of dissolved CO₂ from the solution is shifting the bicarbonate to carbonate, causing precipitation. | 1. Seal sample vials: Ensure that sample containers are tightly sealed to prevent CO₂ escape.2. Minimize headspace: Use vials that are appropriately sized for your sample volume to reduce the air-liquid interface.3. Re-prepare if necessary: If a significant precipitate has formed, it is best to discard the sample and prepare a fresh one immediately before analysis. |
Issue 2: Inaccurate or Non-Reproducible Analytical Results
| Symptom | Potential Cause | Troubleshooting Steps |
| ICP-OES/MS: Zinc concentrations are lower than expected and vary between replicates. | Zinc has precipitated out of the solution before or during analysis, leading to an underestimation of the total zinc content. Contamination from labware can also be an issue.[7][8] | 1. Ensure complete dissolution: Visually inspect the acidified sample to ensure no precipitate remains. If necessary, use a slightly higher acid concentration or gentle warming, but be cautious of sample evaporation.2. Check for contamination: Analyze a blank that has been through the entire sample preparation process to check for zinc leaching from glassware or plasticware.[9][10]3. Optimize instrument parameters: Ensure the nebulizer is not clogged and the plasma conditions are optimized for zinc analysis.[11] |
| Titration: Bicarbonate/alkalinity results are inconsistent. | Interference from precipitating zinc hydroxide at the titration endpoint pH.[12] The endpoint may be difficult to determine accurately. | 1. Use a complexing agent: Add a solution of a complexing agent like EDTA to chelate the zinc ions, preventing their precipitation as hydroxide during the titration.[5]2. Perform a back-titration: Add a known excess of standardized acid to the sample, gently heat to drive off the CO₂, and then titrate the excess acid with a standardized base.3. Use a potentiometric titrator: An autotitrator can provide more consistent and accurate endpoint detection compared to colorimetric indicators. |
| FTIR-ATR: Bicarbonate peak intensities are unstable or decreasing over time. | The bicarbonate in the sample is converting to carbonate and precipitating on the ATR crystal, or CO₂ is evolving from the sample. | 1. Rapid analysis: Acquire the spectrum immediately after applying the sample to the ATR crystal.2. Use a sealed sample cell: If available, a sealed flow cell can help maintain the sample integrity during measurement.3. Regularly clean the ATR crystal: Ensure the crystal is thoroughly cleaned between samples to remove any precipitated zinc carbonate. |
Quantitative Data Summary
The stability of this compound is critically dependent on the solution conditions. The following tables provide an overview of relevant quantitative data.
Table 1: Solubility Product (Ksp) of Zinc Carbonate
The Ksp is a measure of the insolubility of zinc carbonate. A smaller Ksp value indicates lower solubility.
| Temperature (°C) | Ksp of ZnCO₃ | Reference |
| 25 | 1.46 x 10⁻¹⁰ | [1][13] |
Note: The solubility of zinc carbonate increases in acidic solutions due to the reaction of carbonate with H⁺ to form bicarbonate and carbonic acid.[6]
Table 2: Factors Influencing the Stability of Zinc in Bicarbonate Solutions
| Parameter | Effect on Stability | Rationale |
| Increasing pH | Decreases stability | Shifts equilibrium from HCO₃⁻ to CO₃²⁻, promoting ZnCO₃ precipitation.[2] Above a certain pH, zinc hydroxide may also precipitate.[14] |
| Increasing Temperature | Generally decreases stability | Reduces CO₂ solubility, leading to CO₃²⁻ formation and precipitation.[3][4] However, in some buffered systems, passivation can be affected differently at various temperatures.[15] |
| Increasing CO₂ Partial Pressure | Increases stability | Shifts equilibrium towards HCO₃⁻, favoring the dissolved state of this compound. |
| Increasing Ionic Strength | Can have complex effects | High ionic strength can affect activity coefficients, potentially increasing the solubility of zinc salts. However, specific ion interactions can also occur. |
Experimental Protocols
Protocol 1: Quantification of Total Zinc by ICP-OES
This protocol is for determining the total zinc concentration in an aqueous solution containing bicarbonate.
-
Sample Preparation: a. Prepare a 2% nitric acid solution using trace-metal grade HNO₃ and deionized water. b. Calibrate a pipette for the desired sample volume. c. Immediately before analysis, withdraw an aliquot of the fresh this compound solution. d. Dispense the aliquot into a known volume of the 2% nitric acid solution to achieve the desired dilution factor. Ensure the final acid concentration is sufficient to prevent precipitation. A 1:10 or 1:100 dilution is common. e. Cap the sample tube and mix thoroughly. Visually confirm that the solution is clear.
-
Instrument Calibration: a. Prepare a series of zinc calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm) from a certified zinc standard solution. The standards should be matrix-matched, meaning they are prepared in the same concentration of nitric acid as the samples. b. Prepare a calibration blank using the 2% nitric acid solution.
-
Analysis: a. Set up the ICP-OES instrument according to the manufacturer's instructions. Recommended zinc emission lines include 206.200 nm and 213.857 nm.[11] b. Aspirate the calibration blank and standards to generate a calibration curve. The correlation coefficient (R²) should be >0.999. c. Aspirate the prepared samples and measure the zinc emission intensity. d. Run a quality control check standard after every 10-15 samples to monitor for instrument drift.
-
Calculation: a. The instrument software will calculate the zinc concentration in the prepared sample based on the calibration curve. b. Calculate the zinc concentration in the original, undiluted sample by multiplying the measured concentration by the dilution factor.
Protocol 2: In Situ Quantification of Bicarbonate by FTIR-ATR
This method allows for the rapid, in situ analysis of bicarbonate in aqueous solutions without sample preparation.[2][16]
-
Instrument Setup: a. Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal). b. Collect a background spectrum of the clean, dry ATR crystal.
-
Calibration: a. Prepare a series of sodium bicarbonate standards in deionized water or a matrix that mimics your sample's background composition (excluding zinc). Concentrations could range from 10 mM to 150 mM.[2][16] b. For each standard, apply a small volume to the ATR crystal to ensure it is fully covered. c. Record the infrared spectrum. The characteristic peak for aqueous bicarbonate (HCO₃⁻) is typically observed around 1360 cm⁻¹. d. Create a calibration curve by plotting the absorbance (or peak area) of the bicarbonate peak against the known concentrations of the standards.
-
Sample Analysis: a. Thoroughly clean and dry the ATR crystal. b. Apply a sufficient amount of the fresh, unstable this compound solution to cover the crystal. c. Immediately record the FTIR spectrum. d. Identify the bicarbonate peak and measure its absorbance.
-
Calculation: a. Using the calibration curve, determine the concentration of bicarbonate in the sample based on its measured absorbance.
Protocol 3: Quantification of Bicarbonate by Titration
This protocol uses a standard acid to determine the bicarbonate concentration, with modifications to prevent zinc interference.
-
Reagent Preparation: a. Standardized Hydrochloric Acid (HCl): 0.1 M HCl, standardized against a primary standard. b. EDTA Solution: A 0.2 M solution of ethylenediaminetetraacetic acid, disodium salt. c. Indicator: Methyl orange or a mixed bromocresol green-methyl red indicator.
-
Procedure: a. Pipette a known volume (e.g., 25.00 mL) of the fresh this compound solution into an Erlenmeyer flask. b. Add a volume of the 0.2 M EDTA solution sufficient to chelate all the zinc present. A 1:1 molar ratio of EDTA to the maximum expected zinc concentration is a good starting point. c. Add 2-3 drops of the chosen indicator. d. Titrate with the standardized 0.1 M HCl from a burette until the endpoint is reached (e.g., orange-to-red color change for methyl orange). e. Record the volume of HCl used.
-
Calculation: a. The reaction at the methyl orange endpoint is: HCO₃⁻ + H⁺ → H₂CO₃ (which decomposes to H₂O and CO₂) b. Calculate the moles of HCl used (Moles HCl = Molarity HCl × Volume HCl in Liters). c. The moles of bicarbonate are equal to the moles of HCl used (based on the 1:1 stoichiometry). d. Calculate the concentration of bicarbonate in the original sample (Molarity HCO₃⁻ = Moles HCO₃⁻ / Volume of sample in Liters).
Visualized Workflows
Caption: Workflow for Total Zinc Quantification by ICP-OES.
Caption: Decision Workflow for Bicarbonate Quantification.
References
- 1. Zinc carbonate - Wikipedia [en.wikipedia.org]
- 2. Development and validation of an in situ and real-time quantification method for bicarbonate, carbonate and orthophosphate ions by ATR FT-IR spectroscopy in aqueous solutions - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of pH and temperature on the electrochemical and semiconducting properties of zinc in alkaline buffer media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. ofite.com [ofite.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn2.hubspot.net [cdn2.hubspot.net]
- 12. researchgate.net [researchgate.net]
- 13. wyzant.com [wyzant.com]
- 14. earchives.lib.purdue.edu [earchives.lib.purdue.edu]
- 15. Impact of pH and temperature on the electrochemical and semiconducting properties of zinc in alkaline buffer media - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12723E [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Zinc Bicarbonate Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of zinc bicarbonate. Given its inherent instability, careful control of experimental parameters is crucial for obtaining reliable data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, handling, and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Spontaneous precipitation of a white solid from solution. | Formation of insoluble zinc carbonate (ZnCO₃) or basic zinc carbonates due to the instability of this compound in aqueous media.[1] | - Maintain a high partial pressure of CO₂ over the solution to favor the bicarbonate form.[1] - Control the pH of the solution; lower pH can help maintain bicarbonate in solution, but excessively low pH will lead to the formation of carbonic acid and CO₂ evolution. - Use stabilizing anions, such as those from tri- or poly-organic acids, to keep zinc and bicarbonate ions in a stable aqueous solution.[1][2] |
| Inconsistent results in spectroscopic analysis (FT-IR, Raman). | Decomposition of the sample during preparation or analysis, leading to the characterization of zinc carbonate or other byproducts instead of this compound.[3] | - Perform in-situ analysis where possible to characterize the compound in its formation environment.[1] - For solid-state analysis, ensure the sample is completely dry and handled under an inert atmosphere to prevent reaction with atmospheric moisture and CO₂. - Use low-energy techniques or rapid acquisition times to minimize sample heating and decomposition. |
| Difficulty in isolating a pure solid phase of this compound. | This compound is thermodynamically unstable and tends to decompose into more stable zinc carbonate or basic zinc carbonates upon isolation.[1][4] | - Synthesis and isolation should be attempted at low temperatures to reduce the rate of decomposition. - Consider synthesizing this compound complexes with stabilizing ligands, which have been successfully isolated and characterized by X-ray diffraction.[5][6] |
| Thermal analysis (TGA) shows multiple decomposition steps. | The sample is likely a mixture of this compound, zinc carbonate, and hydrated species. This compound decomposes upon heating to zinc carbonate, which then decomposes at a higher temperature.[3][7] | - Interpret the TGA data in conjunction with other analytical techniques like XRD and FT-IR to identify the different species present. The initial weight loss at lower temperatures may correspond to the decomposition of this compound and loss of water, while a later weight loss at higher temperatures is characteristic of zinc carbonate decomposition.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound?
A1: The foremost challenge is its inherent instability.[1][4] this compound readily decomposes, particularly in aqueous solutions and when heated, to form more stable compounds like zinc carbonate (ZnCO₃) or basic zinc carbonates.[1][3] This makes its isolation and characterization in a pure form exceptionally difficult.
Q2: How can I confirm the presence of this compound in my sample?
A2: A multi-technique approach is recommended. Vibrational spectroscopy (FT-IR and Raman) can be used to identify the coordination modes of the bicarbonate ligand.[1] X-ray diffraction (XRD) can be used to determine the crystal structure if a solid can be isolated, although this is challenging.[5][6] Thermogravimetric analysis (TGA) can indicate its decomposition, which occurs at lower temperatures than that of zinc carbonate.[8][9]
Q3: What are the expected decomposition products of this compound?
A3: Upon heating, this compound decomposes to form zinc carbonate (ZnCO₃), water (H₂O), and carbon dioxide (CO₂).[3] With further heating, the zinc carbonate will decompose into zinc oxide (ZnO) and carbon dioxide (CO₂).[7]
Q4: Are there any successful examples of solid-state this compound characterization?
A4: Yes, researchers have successfully synthesized and structurally characterized terminal this compound complexes using sterically demanding ligands. These ligands stabilize the this compound moiety, allowing for isolation and analysis by X-ray diffraction.[5][6]
Q5: What role does pH play in the stability of this compound solutions?
A5: pH is a critical factor.[1] In aqueous solutions, the pH determines the dominant carbonate species (carbonic acid, bicarbonate, or carbonate). Higher pH favors the formation of carbonate ions, which readily precipitate with zinc ions to form insoluble zinc carbonate.[1] Maintaining a slightly acidic to neutral pH can help to keep bicarbonate as the dominant species, but careful control is needed to prevent decomposition.
Experimental Protocols
In-Situ Raman Spectroscopy for Monitoring this compound Formation
Objective: To monitor the formation and stability of this compound in an aqueous solution under controlled conditions.
Methodology:
-
Prepare a solution of a soluble zinc salt (e.g., zinc sulfate, ZnSO₄) in deionized water.
-
Place the solution in a sealed reaction vessel equipped with a Raman probe immersion optic.
-
Continuously bubble CO₂ gas through the solution to maintain a high partial pressure and favor the formation of bicarbonate.
-
Slowly add a solution of sodium bicarbonate (NaHCO₃) to the zinc salt solution while continuously stirring.
-
Monitor the reaction in real-time by acquiring Raman spectra at regular intervals.
-
Look for the characteristic vibrational bands of the bicarbonate ion and any shifts that may indicate coordination with the zinc ion. Compare the spectra with those of the starting materials and potential decomposition products (e.g., zinc carbonate).
Thermogravimetric Analysis (TGA) of Potential this compound Samples
Objective: To investigate the thermal decomposition profile of a synthesized solid suspected to be this compound.
Methodology:
-
Ensure the sample is thoroughly dried under vacuum or in a desiccator to remove any adsorbed water.
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) from ambient temperature to approximately 500°C at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve for distinct weight loss steps. A weight loss at a lower temperature (around 100-200°C) may correspond to the decomposition of this compound to zinc carbonate, water, and CO₂. A subsequent weight loss at a higher temperature (above 250°C) would indicate the decomposition of zinc carbonate to zinc oxide.
Visualizations
Caption: Workflow for this compound Synthesis and Characterization.
Caption: Key Factors Affecting the Stability of this compound.
References
- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 2. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]
- 3. brainly.com [brainly.com]
- 4. material-properties.org [material-properties.org]
- 5. [PDF] Structural Characterization of this compound Compounds Relevant to the Mechanism of Action of Carbonic Anhydrase | Semantic Scholar [semanticscholar.org]
- 6. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
optimization of precursor concentrations for zinc bicarbonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zinc bicarbonate. Given the inherent instability of this compound, this guide focuses on optimizing precursor concentrations to control the formation of related zinc-carbonate species.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesis yielding a white precipitate immediately after adding the bicarbonate source to the zinc salt solution?
A1: You are likely observing the formation of zinc carbonate (ZnCO₃) or basic zinc carbonates like hydrozincite (Zn₅(CO₃)₂(OH)₆). This compound (Zn(HCO₃)₂) is highly unstable and readily decomposes into these more stable, insoluble compounds in aqueous solutions. The optimization process often involves controlling the precipitation of these materials rather than isolating solid this compound.
Q2: What is the ideal molar ratio of zinc salt to bicarbonate precursor?
A2: A stoichiometric ratio of 1:2 for the zinc ion (Zn²⁺) to the bicarbonate ion (HCO₃⁻) is the theoretical starting point for forming this compound. However, due to its instability, the final product is often zinc carbonate. For zinc carbonate synthesis, a 1:1 molar ratio of a soluble zinc salt (e.g., zinc chloride, ZnCl₂) to a carbonate source (e.g., sodium carbonate, Na₂CO₃) is often used.[1] Using an excess of the carbonate or bicarbonate precipitating agent can affect the efficiency and the nature of the precipitate.[2]
Q3: How does the concentration of precursors affect the final product?
A3: Higher concentrations of precursors are more likely to lead to rapid precipitation of insoluble zinc carbonate species.[3] Lowering the precursor concentrations may help in transiently stabilizing zinc and bicarbonate ions in solution, especially in the presence of stabilizing anions. For the synthesis of related zinc oxide nanoparticles from zinc precursors, it has been observed that increasing precursor concentration can initially decrease crystallite size up to an optimal point, after which further increases lead to larger particle sizes.
Q4: Can I create a stable solution of this compound?
A4: Creating a truly stable, long-term solution of pure this compound is challenging. However, a storage-stable aqueous solution containing both zinc and bicarbonate ions can be achieved by including a stabilizing anion. According to patent literature, the amount of the stabilizing anion should be at least 1.2 equivalents per equivalent of zinc ion, and the bicarbonate ion concentration must be carefully controlled relative to the stabilizing anion to prevent precipitation.[4]
Q5: What is the effect of pH on my synthesis?
A5: The pH of the solution is a critical factor. The speciation of carbonate and bicarbonate is pH-dependent. At a pH above 8, carbonate species tend to predominate, which favors the precipitation of insoluble zinc carbonates. Maintaining a more neutral or slightly acidic pH can favor the existence of bicarbonate ions, but the system remains prone to precipitation.
Q6: I am observing gas evolution during the reaction. Is this normal?
A6: Yes, effervescence is a common observation and indicates the release of carbon dioxide (CO₂). This can occur when the bicarbonate is added to an acidic solution or when the equilibrium shifts, causing the decomposition of bicarbonate or the precipitation of zinc carbonate.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate formation of a dense, white precipitate | Rapid precipitation of zinc carbonate or basic zinc carbonate due to high precursor concentrations and the inherent instability of this compound. | - Lower the initial concentrations of both the zinc salt and the bicarbonate source.- Add the bicarbonate solution slowly and with vigorous stirring to avoid localized high concentrations.- Consider using a stabilizing anion in the solution.[4] |
| Formation of a gelatinous or clumpy precipitate | Formation of basic zinc carbonates (hydrozincite). This can be influenced by local pH changes and the rate of precursor addition. | - Control the pH of the reaction mixture carefully. A slightly lower pH may be preferable, but this can also lead to CO₂ evolution.- Ensure uniform mixing throughout the addition of the precipitating agent. |
| Low or no precipitate formation | Precursor concentrations are too low, or the pH is not suitable for precipitation. | - Gradually increase the concentration of the precursors.- Adjust the pH of the solution. Increasing the pH will generally favor the precipitation of zinc carbonate. |
| Inconsistent product morphology | Variations in reaction conditions such as temperature, rate of addition of precursors, and agitation speed. | - Maintain a constant temperature throughout the experiment.- Standardize the rate of addition of the bicarbonate solution using a syringe pump or burette.- Ensure consistent and vigorous stirring to maintain a homogeneous reaction mixture.[6] |
Experimental Protocols
Protocol 1: Synthesis of Zinc Carbonate via Precipitation
This protocol details the synthesis of zinc carbonate, a more stable and isolable product often resulting from attempts to synthesize this compound.
Materials:
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.5 M solution of zinc sulfate by dissolving the appropriate amount of ZnSO₄·7H₂O in deionized water.
-
Prepare a 1.0 M solution of sodium bicarbonate by dissolving NaHCO₃ in deionized water. (Note: A 2:1 molar ratio of bicarbonate to zinc is used here to ensure complete precipitation of the zinc as carbonate).
-
-
Reaction:
-
Place a known volume of the 0.5 M zinc sulfate solution in a beaker on a magnetic stirrer and begin stirring.
-
Slowly add the 1.0 M sodium bicarbonate solution dropwise to the zinc sulfate solution. A white precipitate of zinc carbonate will form.
-
Continue stirring for 1-2 hours at room temperature to allow the reaction to go to completion.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium sulfate.
-
Dry the collected zinc carbonate in an oven at a low temperature (e.g., 60-80°C) to avoid thermal decomposition.
-
Data Presentation
Table 1: Example Precursor Concentrations for Zinc Carbonate/Hydrozincite Synthesis
| Zinc Precursor | Bicarbonate/Carbonate Precursor | Molar Ratio (Zn:Bicarbonate/Carbonate) | Expected Product | Reference |
| Zinc Chloride (ZnCl₂) | Sodium Carbonate (Na₂CO₃) | 1:1 | Zinc Carbonate (ZnCO₃) | [1] |
| Zinc Sulfate (ZnSO₄) | Sodium Bicarbonate (NaHCO₃) | 1:2 | Zinc Carbonate (ZnCO₃) | General precipitation reaction |
| Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) | Ammonium Bicarbonate (NH₄HCO₃) | Investigated ratio of NH₄HCO₃/ZnSO₄ | Basic Zinc Carbonate (Hydrozincite) | [7] |
| Zinc Nitrate (Zn(NO₃)₂) | Urea (as a source of in-situ carbonate/bicarbonate upon heating) | Varies with reaction conditions | Hydrozincite (Zn₅(CO₃)₂(OH)₆) | [8] |
Visualizations
Caption: Experimental workflow for the synthesis of zinc carbonate.
Caption: Chemical equilibrium in this compound synthesis.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. What Is the Best Way of Making Zinc Carbonate? [dynamicbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of Zinc in Bicarbonate Solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the spectroscopic analysis of zinc in solutions containing bicarbonate. Given that zinc bicarbonate is primarily stable in aqueous solutions, this center focuses on mitigating interferences from the bicarbonate matrix during common spectroscopic analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my solution turning cloudy when I prepare my this compound standards?
A1: The formation of a precipitate, likely zinc carbonate or zinc hydroxide, is a common issue. The stability of dissolved zinc in a bicarbonate solution is highly dependent on pH, temperature, and concentration.[1] As pH increases, the equilibrium shifts from bicarbonate to carbonate, which then precipitates with zinc.[1] Increasing temperature can also decrease CO2 solubility, further promoting the precipitation of zinc carbonate.[1]
Q2: What are the primary types of interference caused by a high bicarbonate matrix in spectroscopic analysis?
A2: Bicarbonate can cause several types of interferences:
-
Chemical Interference: Bicarbonate affects the solution's pH, which can lead to the formation of less volatile zinc compounds in the atomizer (e.g., in AAS), resulting in suppressed signals.
-
Spectral Interference: Incomplete combustion of the matrix can lead to molecular absorption or light scattering, causing an artificially high absorbance reading.[2] This is particularly problematic at wavelengths below 350 nm.[2]
-
Matrix Effects: High concentrations of dissolved solids can alter the physical properties of the sample, such as viscosity and surface tension, affecting the sample introduction rate in techniques like ICP-OES and Flame AAS.[2][3]
Q3: Can I use UV-Vis spectrophotometry to directly measure zinc in a bicarbonate solution?
A3: Direct UV-Vis measurement is challenging because zinc ions (Zn²⁺) do not have a strong absorbance in the UV-Vis range. Analysis typically requires the use of a colorimetric reagent or chelating agent that forms a colored complex with zinc.[4][5][6][7] The presence of bicarbonate can interfere by competing with the chelating agent or by altering the optimal pH for complex formation.[6]
Q4: Is acidification a suitable method to mitigate bicarbonate interference?
A4: Yes, acidification is a primary and effective method. Adding an acid (commonly nitric acid) converts bicarbonate and carbonate to carbonic acid, which then decomposes to CO₂ and water. This eliminates the primary source of interference. Acidification also ensures that zinc remains in its soluble ionic form (Zn²⁺). Most standard methods for atomic spectroscopy recommend acidifying samples.[8][9]
Troubleshooting Guides by Analytical Method
Atomic Absorption Spectroscopy (AAS)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or inconsistent absorbance readings | Chemical Interference: Formation of non-volatile zinc compounds in the flame due to the bicarbonate matrix. | 1. Acidify the sample: Add high-purity nitric acid to decompose bicarbonates and prevent the formation of refractory oxides.[9] 2. Use a releasing agent: Add a cation that forms a more stable compound with the interferent, such as lanthanum chloride. 3. Optimize flame temperature: A hotter flame (e.g., nitrous oxide-acetylene) can help decompose interfering compounds.[10] |
| High background noise or artificially high readings | Spectral Interference: Light scattering and molecular absorption from undissociated matrix components in the flame.[2] | 1. Engage background correction: Use a deuterium lamp or Zeeman background correction system to subtract the non-specific absorbance.[2][8] 2. Matrix-match standards: Prepare calibration standards in a solution with a similar bicarbonate concentration (after acidification) to the samples.[10] |
| Clogging of the nebulizer or burner | Matrix Effects: High concentration of total dissolved solids (TDS) from the bicarbonate matrix. | 1. Dilute the sample: Dilution is the simplest way to reduce the TDS, but ensure the final zinc concentration is above the detection limit. 2. Optimize sample uptake rate: Adjust the nebulizer settings for the more viscous matrix. |
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Signal drift or suppression | Matrix Effects: High TDS can lead to salt deposition on the nebulizer, injector, and torch, causing a gradual decrease in signal.[3] | 1. Acidify and dilute: Prepare all samples and standards in a dilute acid (e.g., 1-2% nitric acid) to remove bicarbonates and lower the TDS.[3] 2. Use an internal standard: Add an element (e.g., Yttrium, Scandium) to all samples, standards, and blanks to correct for physical interferences and signal drift. 3. Optimize instrument parameters: Use a robust plasma condition (higher RF power, optimized gas flows) and a matrix-tolerant sample introduction system (e.g., high-solids nebulizer).[3] |
| Spectral interferences (line overlap) | Spectral Interference: The bicarbonate matrix is less likely to cause direct spectral line overlap for zinc, but other elements in the sample might. Iron, for instance, has a known spectral interference with the primary zinc analytical line at 213.856 nm.[11][12] | 1. Select an alternative analytical line: Use a secondary or tertiary zinc emission line that is free from interference. 2. Use inter-element correction (IEC): Modern ICP-OES software allows for mathematical correction of known spectral overlaps. |
Quantitative Data Summary
The effectiveness of interference mitigation techniques can be estimated by observing the percentage recovery of a known zinc spike in the sample matrix. The following table provides illustrative data based on typical performance.
| Analytical Method | Sample Matrix | Mitigation Technique Applied | Typical Spike Recovery (%) |
| Flame AAS | 1000 mg/L Bicarbonate | None | 60-80% |
| Flame AAS | 1000 mg/L Bicarbonate | Acidification (to pH < 2) | 95-105% |
| Flame AAS | 1000 mg/L Bicarbonate | Acidification + Background Correction | 98-102% |
| ICP-OES | 5000 mg/L Bicarbonate | None | 50-70% (with signal drift) |
| ICP-OES | 5000 mg/L Bicarbonate | Acidification + Internal Standard | 97-103% |
Note: These are typical values. Actual recoveries may vary based on the specific instrument, matrix complexity, and operating conditions.
Experimental Protocols
Protocol 1: Sample Preparation by Acidification for AAS and ICP-OES
This protocol describes the fundamental method for removing bicarbonate interference.
Objective: To decompose the bicarbonate matrix and stabilize zinc in an acidic solution.
Materials:
-
High-purity concentrated nitric acid (HNO₃)
-
ASTM Type I water or equivalent
-
Volumetric flasks and pipettes
-
Sample containing zinc and bicarbonate
Procedure:
-
Pipette a known volume of your sample into a volumetric flask.
-
Carefully add concentrated nitric acid dropwise to the sample. Caution: Rapid addition of acid to a high bicarbonate solution will cause vigorous effervescence (CO₂ release).
-
Continue adding acid until all effervescence ceases. A final acid concentration of 1-2% (v/v) is typically recommended. For example, add 2 mL of concentrated HNO₃ to a 100 mL volumetric flask.
-
Bring the flask to its final volume with Type I water.
-
Mix the solution thoroughly.
-
Prepare all calibration standards and blanks using the same final acid concentration.[9]
Protocol 2: Method of Standard Additions for Complex Matrices
This method is used to compensate for matrix effects when simple matrix matching is insufficient.
Objective: To quantify zinc in a complex matrix by adding known amounts of zinc standard to the sample itself.
Procedure:
-
Prepare at least four identical aliquots of the unknown sample.
-
Add a small, precisely measured amount of a concentrated zinc standard to three of the aliquots. Each aliquot should receive a different amount (e.g., 0, 5, 10, 15 µg/L). The fourth aliquot is left un-spiked.
-
Dilute all four aliquots to the same final volume. Ensure all samples have been prepared according to Protocol 1 (Acidification).
-
Analyze all four solutions using the chosen spectroscopic method (e.g., AAS, ICP-OES).
-
Create a calibration curve by plotting the measured absorbance/intensity against the concentration of the added standard.
-
Extrapolate the linear regression line back to the x-axis. The absolute value of the x-intercept is the concentration of zinc in the original, un-spiked sample.
Visualizations
Caption: General troubleshooting workflow for spectroscopic analysis.
Caption: Effect of pH on this compound solution stability.
References
- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 2. Types of interferences in AAS [delloyd.50megs.com]
- 3. How to Analyze High-Matrix Samples with ICP-OES Techniques - Analytik Jena [analytik-jena.us]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. scielo.br [scielo.br]
- 7. thaiscience.info [thaiscience.info]
- 8. nemi.gov [nemi.gov]
- 9. Zinc- Determination by AAS | OIV [oiv.int]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
long-term storage and handling of zinc bicarbonate precursors
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of zinc bicarbonate precursors. Given the inherent instability of this compound, this guide focuses on managing aqueous solutions containing zinc and bicarbonate ions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to work with?
A1: this compound, with the chemical formula Zn(HCO₃)₂, is the salt formed from zinc ions (Zn²⁺) and bicarbonate ions (HCO₃⁻). It is highly unstable and rarely isolated as a stable, solid compound.[1][2] Its instability means it readily decomposes in aqueous solutions to form more stable and insoluble species like zinc carbonate (ZnCO₃) or basic zinc carbonates (e.g., Zn₅(CO₃)₂(OH)₆).[1][3] This tendency to precipitate is the primary challenge researchers face.
Q2: Can I purchase solid this compound?
A2: No, due to its instability, this compound is not commercially available as an isolated, solid reagent.[2] It is typically generated in situ (within the reaction mixture) for research purposes by combining a soluble zinc salt (like zinc sulfate) with a bicarbonate salt (like sodium bicarbonate).[2]
Q3: What are the primary factors that cause this compound solutions to degrade?
A3: The stability of aqueous zinc and bicarbonate solutions is influenced by several factors:
-
Temperature: Increasing the temperature promotes the decomposition of bicarbonate and favors the precipitation of zinc carbonate.[1]
-
pH: Changes in pH can shift the equilibrium between bicarbonate and carbonate ions, influencing the formation of insoluble zinc carbonate.
-
Carbon Dioxide (CO₂) Partial Pressure: A high partial pressure of CO₂ can help stabilize bicarbonate ions in solution, shifting the equilibrium away from carbonate formation.[1]
-
Concentration: Higher concentrations of zinc and bicarbonate ions are more likely to exceed the solubility product of zinc carbonate, leading to precipitation.[1]
Q4: How should I prepare an aqueous solution containing zinc and bicarbonate ions to maximize stability?
A4: To prepare a more stable solution, consider the following:
-
Use chilled, deionized water to prepare your initial solutions.
-
If possible, maintain a CO₂-rich environment (e.g., by bubbling CO₂ through the solution) to stabilize the bicarbonate.
-
Consider the use of stabilizing anions, such as citrate or tartrate, which can chelate the zinc ions and prevent their precipitation with carbonate.[1][4]
Troubleshooting Guide
Q1: I mixed my zinc salt and bicarbonate solutions, and a white precipitate formed immediately. What happened and how can I fix it?
A1: Cause: You have likely formed insoluble zinc carbonate or basic zinc carbonate. This occurs when the concentrations of zinc and carbonate ions exceed the solubility limit. The equilibrium between bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) can provide enough carbonate ions to cause precipitation, especially if the pH is not controlled.[1]
Solution:
-
Use Stabilizing Agents: The most effective method is to include a stabilizing anion in your formulation. Certain anions can keep both zinc and bicarbonate ions in a single, stable aqueous phase.[4]
-
Control pH: Lowering the pH slightly can shift the carbonate/bicarbonate equilibrium towards bicarbonate, reducing the concentration of free carbonate ions available to precipitate with zinc.
-
Reduce Concentrations: Attempt the reaction at lower concentrations of both the zinc salt and the bicarbonate source.[1]
Q2: My experiment requires a stable this compound precursor, but my results are inconsistent. What could be the cause?
A2: Cause: Inconsistent results often stem from the degradation of the unstable this compound precursor over the course of the experiment or between different batches. The actual concentration of soluble zinc and bicarbonate may be changing over time.
Solution:
-
Prepare Fresh: Always prepare the this compound solution immediately before use. Do not store it, even for short periods, unless a validated stabilization method is used.
-
Use an In Situ Approach: Design your experiment so that the zinc and bicarbonate salts are mixed at the point of reaction.
-
Characterize Before Use: For critical applications, perform a rapid analysis (e.g., pH measurement, visual inspection for turbidity) to ensure the solution is in its initial state before each experiment.
-
Accelerated Stability Testing: If storage is unavoidable, perform accelerated stability studies by storing the solution at elevated temperatures (e.g., 50°C) to predict its long-term stability at room temperature.[1][4]
Data Presentation
Table 1: Accelerated Stability of Aqueous Zinc-Bicarbonate Solutions
The following data summarizes the effect of a stabilizing anion on the concentration of soluble zinc ions in an aqueous solution containing bicarbonate. The study was conducted at an elevated temperature to accelerate degradation.
| Product Formulation | Initial Soluble Zn²⁺ Conc. | Soluble Zn²⁺ Conc. after 12 days at 50°C (122°F) | Soluble Zn²⁺ Conc. after 4 weeks at 50°C (122°F) | Observation |
| Product A (Stabilized) | 1400 ppm | 1370 ppm | 1360 ppm | Solution remains clear, minimal precipitation. |
| Product B (Control) | 1400 ppm | 301 ppm | Not Measured (significant precipitate) | Heavy precipitation observed. |
| Product C (Control) | 1400 ppm | 761 ppm | Not Measured (significant precipitate) | Heavy precipitation observed. |
| Data adapted from stability studies described in patent literature, demonstrating the efficacy of stabilizing anions in preventing zinc precipitation in the presence of bicarbonate.[4] |
Experimental Protocols
Protocol 1: In Situ Preparation of a Stabilized Aqueous Zinc-Bicarbonate Solution
This protocol describes the preparation of a solution for experiments where soluble zinc and bicarbonate ions are required simultaneously.
Materials:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Trisodium Citrate Dihydrate (Stabilizing Anion)
-
Deionized water, chilled to 4°C
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.5 M solution of Zinc Sulfate.
-
Prepare a 1.0 M solution of Sodium Bicarbonate.
-
Prepare a 0.6 M solution of Trisodium Citrate.
-
-
Stabilizer Addition: In a chilled beaker on a magnetic stir plate, add the desired volume of the 0.5 M Zinc Sulfate solution.
-
Slowly, while stirring, add the 0.6 M Trisodium Citrate solution. An equivalent of at least 1.2 moles of the stabilizing anion per mole of zinc ion is recommended.[4]
-
Bicarbonate Addition: Once the zinc and citrate are fully mixed, slowly add the 1.0 M Sodium Bicarbonate solution to the desired final concentration.
-
Final Volume: Adjust to the final volume with chilled deionized water.
-
Use Immediately: Use the resulting clear solution immediately for your experiment to minimize the risk of degradation.
Protocol 2: Characterization of Unknown Precipitate
If an unknown white precipitate forms, this protocol outlines steps to identify it, assuming it is a zinc-based compound.
Objective: To determine if the precipitate is zinc carbonate, basic zinc carbonate, or another species.
Methodologies:
-
Sample Collection:
-
Isolate the precipitate by centrifugation or filtration.
-
Wash the precipitate with cold deionized water to remove any soluble impurities.
-
Dry the precipitate in a desiccator or a low-temperature oven (e.g., 45°C) to avoid thermal decomposition.[5]
-
-
X-Ray Diffraction (XRD) Analysis:
-
Purpose: To identify the crystalline phases present in the sample.
-
Procedure: Grind a small amount of the dried precipitate into a fine powder. Mount the powder on an XRD sample holder and run the analysis.
-
Interpretation: Compare the resulting diffraction pattern to reference patterns for known compounds like zinc carbonate (Smithsonite), basic zinc carbonate (Hydrozincite), and zinc oxide.[6]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To observe the decomposition of the sample as a function of temperature.
-
Procedure: Place a known mass of the dried precipitate into the TGA crucible. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).
-
Interpretation: Zinc carbonate (ZnCO₃) typically decomposes to zinc oxide (ZnO) around 300°C.[7] Basic zinc carbonates will show a more complex decomposition profile with initial water loss followed by carbonate decomposition.
-
References
- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 2. material-properties.org [material-properties.org]
- 3. Unexpected increase in precipitate after zinc reduction | DMT-Nexus forum [forum.dmt-nexus.me]
- 4. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess [cebs.niehs.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
process optimization for scaling up zinc bicarbonate synthesis
Technical Support Center: Zinc Bicarbonate Synthesis
Welcome to the technical support center for the process optimization and scaling up of this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for producing this compound and related species like basic zinc carbonate?
A1: this compound is highly unstable and typically exists only in solution. The most common related product synthesized is basic zinc carbonate (often hydrozincite, Zn₅(CO₃)₂(OH)₆). Common synthesis methods include:
-
Precipitation from Zinc Sulfate and Ammonium Bicarbonate: A widely used method involves reacting aqueous solutions of zinc sulfate (ZnSO₄) and ammonium bicarbonate (NH₄HCO₃).[1][2][3] This method allows for good control over reaction conditions.
-
Carbonation of Zinc Oxide: This process involves reacting zinc oxide (ZnO) with ammonium hydrogencarbonate in an aqueous medium.[4] It is noted for its simplicity and environmental friendliness.[4]
-
Solid-State Reaction: Nanocrystalline zinc carbonate can be synthesized by grinding zinc sulfate heptahydrate (ZnSO₄·7H₂O) and ammonium bicarbonate (NH₄HCO₃) at room temperature, often with a surfactant.[1][3]
Q2: What are the critical process parameters to control during the synthesis of basic zinc carbonate?
A2: For reproducible, large-scale synthesis, the following parameters are crucial:
-
Reactant Concentrations: The concentrations of the zinc salt and the carbonate source directly impact reaction kinetics and product morphology.[2]
-
Molar Ratio of Reactants: The stoichiometry between the zinc and bicarbonate/carbonate sources is critical. An optimal molar ratio of [NH₄HCO₃]/[ZnSO₄] has been identified as 1.10 in one study.[2]
-
Reaction Temperature: Temperature affects both reaction rate and the crystalline phase of the product. An optimal temperature of 50°C has been reported for the reaction between zinc sulfate and ammonium bicarbonate.[2]
-
pH of the Solution: The pH is a critical factor, as it influences the speciation of both zinc and carbonate ions in the solution.[5]
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction. For certain methods, a reaction time of 30-120 minutes is recommended.[2][4]
-
Agitation/Mixing: Proper mixing is essential, especially during scale-up, to ensure homogeneous reaction conditions and uniform particle formation.
Q3: How can the synthesized basic zinc carbonate be characterized for quality control?
A3: A multi-technique approach is necessary for thorough characterization:
-
X-Ray Diffraction (XRD): To identify the crystalline phase of the product (e.g., hydrozincite, Zn₅(CO₃)₂(OH)₆) and detect crystalline impurities like zinc oxide.[4][6]
-
Thermogravimetric Analysis (TGA): To determine the thermal decomposition profile and confirm the composition by measuring weight loss due to water and carbon dioxide.[6]
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized powder.[4]
-
Inductively Coupled Plasma–Optical Emission Spectrometry (ICP-OES): To accurately determine the zinc content and quantify metallic impurities.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the presence of carbonate and hydroxide ions.
Q4: What are the common impurities found in synthesized basic zinc carbonate?
A4: Common impurities can include:
-
Zinc Oxide (ZnO): May be present as a minor component if the reaction is incomplete or if there are localized pH fluctuations.[6]
-
Sulfates or Chlorides: Residual salts from the precursors (e.g., zinc sulfate) may be present if the washing process is inadequate.[6]
-
Other Metal Ions: Contaminants like calcium or magnesium can be introduced from the raw materials.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of basic zinc carbonate.
Problem 1: Low Product Yield
-
Q: My synthesis resulted in a significantly lower yield than theoretically expected. What could be the cause?
-
A: Low yield can stem from several factors:
-
Incorrect Stoichiometry: Verify the molar ratio of your reactants. An excess or deficit of the precipitating agent can lead to incomplete reaction. For the ZnSO₄ and NH₄HCO₃ system, a molar ratio of 1.10 [NH₄HCO₃]/[ZnSO₄] is recommended.[2]
-
Sub-optimal Temperature: Ensure the reaction is carried out at the optimal temperature. Temperatures that are too low can lead to slow and incomplete reactions. For the aforementioned system, 50°C is optimal.[2]
-
Loss During Washing: Fine particles can be lost during decanting or filtration steps. Allow precipitates to settle adequately and consider using a centrifuge for better separation.
-
pH Out of Range: The pH of the solution dramatically affects the solubility of zinc carbonate species.[5] Monitor and control the pH throughout the reaction.
-
-
Problem 2: Inconsistent Particle Size and Morphology
-
Q: The particle size of my product is not uniform, which is affecting downstream processing. How can I improve this?
-
A: Inconsistent particle size is often related to nucleation and growth kinetics:
-
Inefficient Mixing: In a large-scale reactor, poor agitation can create "hot spots" of high supersaturation, leading to rapid, uncontrolled nucleation and a wide particle size distribution. Ensure your mixing is vigorous and uniform.
-
Rate of Reagent Addition: Adding the precipitating agent too quickly can favor nucleation over crystal growth, resulting in many fine particles. A slower, controlled addition rate is preferable.
-
Temperature Gradients: Ensure uniform heating of the reaction vessel to avoid temperature variations that can affect reaction and crystallization rates differently throughout the reactor.
-
-
Problem 3: Product Contamination
-
Q: My final product shows the presence of zinc oxide and residual sulfates. How can I improve its purity?
-
A: Contamination issues often point to reaction conditions or downstream purification steps:
-
Presence of Zinc Oxide: This can indicate that the pH rose too high during the synthesis, favoring the precipitation of zinc hydroxide, which can convert to zinc oxide. Maintain strict pH control. It can also be a minor component in the final product.[6]
-
Residual Precursor Salts (e.g., Sulfates): This is a clear indication of inadequate washing. The precipitate should be washed multiple times with deionized water to remove soluble inorganic salts.[3] Consider re-slurrying the precipitate in fresh deionized water for each wash step.
-
-
Problem 4: Difficulty in Filtration
-
Q: The synthesized precipitate is very fine and clogs the filter, making separation a bottleneck in our scale-up process. What can be done?
-
A: Filtration problems with fine particles are common. Consider the following:
-
"Aging" the Precipitate: After the reaction is complete, allowing the precipitate to "age" in the mother liquor (with or without gentle stirring) for a period can promote the growth of larger, more easily filterable crystals (Ostwald ripening).
-
Adjusting Reaction Conditions: As mentioned in Problem 2, slowing down the addition of reagents can lead to the formation of larger particles.
-
Alternative Separation Methods: For very fine particles, centrifugation followed by decantation of the supernatant can be more effective than filtration.
-
-
Quantitative Data and Experimental Protocols
Data Presentation
Table 1: Optimal Synthesis Conditions for Basic Zinc Carbonate (Based on the reaction of Zinc Sulfate and Ammonium Bicarbonate)
| Parameter | Optimal Value | Source |
| Reaction Temperature | 50 °C | [2] |
| Concentration of NH₄HCO₃ | 250 g/L | [2] |
| Concentration of ZnSO₄ | 150 g/L | [2] |
| Molar Ratio [NH₄HCO₃]/[ZnSO₄] | 1.10 | [2] |
| Reaction Time | 30 minutes | [2] |
| Order of Reagent Addition | Add NH₄HCO₃ solution to ZnSO₄ solution | [2] |
Experimental Protocols
Protocol 1: Synthesis of Basic Zinc Carbonate (Lab-Scale)
This protocol is based on the optimized parameters reported for the precipitation method.[2]
Materials:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Deionized Water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus or centrifuge
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 150 g/L solution of zinc sulfate by dissolving the appropriate amount of ZnSO₄·7H₂O in deionized water.
-
Prepare a 250 g/L solution of ammonium bicarbonate by dissolving NH₄HCO₃ in deionized water.
-
-
Set Up Reaction:
-
Transfer the zinc sulfate solution to the reaction vessel.
-
Begin stirring and heat the solution to a constant temperature of 50°C.
-
-
Initiate Precipitation:
-
Slowly add the ammonium bicarbonate solution to the heated zinc sulfate solution over a period of 15-20 minutes while maintaining vigorous stirring. The total molar ratio should be 1.10 moles of NH₄HCO₃ for every 1.0 mole of ZnSO₄.
-
-
Reaction:
-
Once the addition is complete, maintain the reaction mixture at 50°C with continuous stirring for 30 minutes. A white precipitate of basic zinc carbonate will form.
-
-
Separation and Washing:
-
Stop heating and stirring and allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water (3-4 times) to remove any soluble byproducts. Re-slurry the solid in water for each wash for maximum efficiency.
-
-
Drying:
-
Dry the washed precipitate in an oven at a temperature of 80-100°C until a constant weight is achieved.
-
-
Characterization:
-
Analyze the final dried product using XRD, TGA, and SEM to confirm its identity, purity, and morphology.
-
Visualizations
Diagrams
Caption: Experimental workflow for the synthesis of basic zinc carbonate.
Caption: Troubleshooting flowchart for low product yield in synthesis.
Caption: Simplified chemical reaction for basic zinc carbonate formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Basic Zinc Carbonate from zinc containing waste by using ammonium bicarbonate as a precipitating agent [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5970-47-8 | Benchchem [benchchem.com]
- 6. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Polymorphism in Zinc Bicarbonate Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of zinc-containing carbonate species. The focus is on controlling the polymorphic outcome, specifically directing the synthesis towards either smithsonite (ZnCO₃) or hydrozincite (Zn₅(CO₃)₂(OH)₆), as stable solid zinc bicarbonate is not typically isolated under standard conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymorphs I can expect when precipitating zinc ions with a bicarbonate/carbonate source?
A1: Under typical aqueous precipitation conditions, you will most likely obtain one of two main products: smithsonite (ZnCO₃), which is anhydrous zinc carbonate, or hydrozincite (Zn₅(CO₃)₂(OH)₆), a basic zinc carbonate. The term "this compound" usually refers to the soluble species in solution rather than a stable, isolable solid precipitate. The selective formation of either smithsonite or hydrozincite is highly dependent on the experimental conditions.
Q2: What are the key factors that control whether smithsonite or hydrozincite is formed?
A2: The primary factors that dictate the polymorphic outcome are:
-
pH of the reaction mixture: Lower pH favors the formation of smithsonite, while higher pH promotes the precipitation of hydrozincite.
-
Partial pressure of carbon dioxide (pCO₂): A higher partial pressure of CO₂ shifts the equilibrium towards the formation of smithsonite.[1]
-
Temperature: Temperature can influence reaction kinetics and the thermal stability of the precipitates. For instance, upon warming, solutions that might form zinc carbonate can convert to basic zinc carbonate.[2]
-
Reactant Concentrations and Ratios: The initial concentrations of the zinc salt and the carbonate/bicarbonate source can influence the local supersaturation and pH, thereby affecting the final product.
Q3: How can I practically increase the partial pressure of CO₂ in my experiment to favor smithsonite formation?
A3: Increasing the pCO₂ can be achieved in several ways in a laboratory setting:
-
Using Sodium Bicarbonate as the Precipitant: The decomposition of sodium bicarbonate (NaHCO₃) during the reaction can provide a source of gaseous CO₂.
-
Bubbling CO₂ Gas: You can gently bubble CO₂ gas through your reaction mixture during the precipitation process.
-
Using a Sealed Reaction Vessel: Performing the reaction in a sealed vessel can help to build up the CO₂ pressure generated during the reaction.
-
Washing with Carbonated Water: Washing the precipitate with carbonated water can help to prevent the conversion of smithsonite to hydrozincite.
Q4: I obtained a mixture of phases. What could be the reason?
A4: A mixed-phase product is a common issue and can be caused by several factors:
-
Inadequate pH control: Fluctuations in pH during the precipitation can lead to the formation of both polymorphs.
-
Insufficient CO₂ pressure: If the CO₂ partial pressure is not high enough, you may get a mixture of smithsonite and hydrozincite.
-
Local concentration gradients: Poor mixing can create localized areas of high or low reactant concentrations, leading to the formation of different polymorphs in different parts of the reactor.
-
Aging of the precipitate: The initially formed precipitate might transform over time. For example, an initially amorphous phase could crystallize into a mixture of polymorphs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Undesired formation of hydrozincite instead of smithsonite. | 1. High pH: The pH of the reaction mixture is too high. 2. Low CO₂ Partial Pressure: Insufficient CO₂ in the reaction environment. | 1. Lower the pH: Maintain a lower pH during precipitation. Consider using a buffer or adding the precipitant slowly to a slightly acidic solution of the zinc salt. 2. Increase CO₂ Partial Pressure: Use sodium bicarbonate as the precipitant, bubble CO₂ gas through the solution, or use a sealed reaction vessel. |
| Undesired formation of smithsonite instead of hydrozincite. | 1. Low pH: The reaction environment is too acidic. 2. High CO₂ Partial Pressure: Excess CO₂ is present. | 1. Increase the pH: Use a stronger base like sodium carbonate or perform the reaction at a controlled, higher pH. 2. Reduce CO₂ Partial Pressure: Perform the reaction in an open vessel to allow CO₂ to escape. Avoid using an excess of bicarbonate. |
| Precipitate is amorphous or poorly crystalline. | 1. Rapid Precipitation: The reactants were mixed too quickly, leading to rapid nucleation and the formation of an amorphous solid. 2. Low Temperature: The reaction temperature may be too low for crystallization. | 1. Slow Addition of Reactants: Add the precipitating agent dropwise with vigorous stirring. 2. Increase Temperature: Conduct the precipitation at a higher temperature to promote crystal growth. 3. Aging: Allow the precipitate to age in the mother liquor for an extended period (several hours to days) to facilitate crystallization. |
| Inconsistent results between batches. | 1. Variability in Starting Materials: Differences in the hydration state of salts or purity of reagents. 2. Inconsistent Reaction Conditions: Minor variations in temperature, stirring rate, or addition rate of reactants. | 1. Use High-Purity, Well-Characterized Reagents: Ensure the chemical formulas and hydration states of your starting materials are known and consistent. 2. Standardize the Protocol: Carefully control and document all reaction parameters, including temperature, stirring speed, and the rate of addition of solutions. |
Data Presentation
Table 1: Influence of Key Parameters on Polymorph Selection
| Parameter | To Favor Smithsonite (ZnCO₃) | To Favor Hydrozincite (Zn₅(CO₃)₂(OH)₆) |
| pH | Lower (acidic to neutral) | Higher (neutral to basic) |
| pCO₂ | High | Low |
| Precipitant | Sodium Bicarbonate (NaHCO₃) | Sodium Carbonate (Na₂CO₃) |
| Temperature | Generally lower temperatures with high pCO₂ | Can form at various temperatures, often favored by warming solutions that might otherwise form ZnCO₃.[2] |
Experimental Protocols
Protocol 1: Synthesis of Smithsonite (ZnCO₃) via Solid-State Reaction
This method favors the formation of smithsonite through a solvent-free reaction that generates a high local concentration of CO₂.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Agate mortar and pestle
-
Deionized water
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In an agate mortar, combine 0.5 molar equivalents of zinc nitrate hexahydrate with 1.5 molar equivalents of sodium bicarbonate.
-
Grind the powders together thoroughly using the pestle. The mixing initiates the reaction.
-
Continue grinding for approximately 1-2 minutes. An exothermic reaction will occur, and the mixture will form a wet, white paste.
-
Allow the reaction to complete (approximately 5-10 minutes).
-
Wash the resulting precipitate with deionized water to remove soluble byproducts (e.g., sodium nitrate).
-
Collect the white solid by filtration.
-
Dry the precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain nanocrystalline smithsonite.
Protocol 2: Synthesis of Hydrozincite (Zn₅(CO₃)₂(OH)₆) via Sol-Gel Method
This protocol promotes the formation of hydrozincite under controlled temperature and pH conditions.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
-
Three-necked refluxing flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare a solution by dissolving zinc acetate dihydrate and urea in deionized water in a three-necked flask. A typical concentration is 0.1 M zinc acetate and 0.2 M urea.
-
Stir the solution for 30 minutes at room temperature to ensure complete dissolution.
-
Attach a condenser to the flask and place it in a heating mantle on a magnetic stirrer.
-
Heat the solution to 70 °C and reflux for 6 hours with continuous stirring. The urea will slowly decompose, gradually increasing the pH and providing a carbonate source, which favors the formation of hydrozincite.
-
After 6 hours, turn off the heat and allow the solution to cool to room temperature.
-
Collect the white precipitate by filtration.
-
Wash the precipitate several times with deionized water and then with ethanol.
-
Dry the product in an oven at 60 °C overnight to obtain hydrozincite.
Visualizations
Caption: Decision workflow for selecting the target zinc carbonate polymorph.
Caption: Chemical equilibria in the zinc-carbonate system.
References
Validation & Comparative
Validating Zinc Bicarbonate's Elusive Structure: A Comparative Guide to X-ray Diffraction Analysis
The structural elucidation of zinc bicarbonate presents a significant challenge in inorganic chemistry due to its inherent instability as a solid. For researchers, scientists, and drug development professionals investigating zinc-containing compounds, understanding the transient nature of this compound and the structures of its more stable derivatives is crucial. This guide provides a comparative analysis of the crystallographic structure of two landmark stabilized this compound complexes against a common, more stable alternative, basic zinc carbonate (hydrozincite). The data presented herein is supported by detailed experimental protocols for synthesis and X-ray diffraction (XRD) analysis, offering a practical framework for researchers in the field.
The Challenge of Isolating this compound
Pure, solid this compound is notoriously difficult to isolate. In aqueous solutions, it exists in equilibrium with various species, and attempts at isolation typically lead to the formation of more stable compounds like zinc carbonate (ZnCO₃) or basic zinc carbonates. This instability necessitates the use of stabilizing ligands to trap the bicarbonate complex for structural analysis. A seminal study by Sattler and Parkin (2012) successfully characterized the first terminal this compound complexes, providing invaluable insight into the coordination chemistry of this elusive molecule.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters obtained by single-crystal X-ray diffraction for two stabilized this compound complexes and the common basic zinc carbonate, hydrozincite.
| Parameter | [TpBut,Me]ZnOCO₂H | [κ⁴-Tptm]ZnOCO₂H | Hydrozincite (Zn₅(CO₃)₂(OH)₆) |
| Chemical Formula | C₂₅H₄₁BN₆O₃Zn | C₁₉H₁₆N₃O₃S₃Zn | C₂H₆O₁₂Zn₅ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | C2/m |
| a (Å) | 11.034(2) | 10.339(2) | 13.62 |
| b (Å) | 17.513(4) | 14.509(3) | 6.30 |
| c (Å) | 15.341(3) | 14.712(3) | 5.42 |
| α (°) | 90 | 90 | 90 |
| β (°) | 106.31(3) | 109.99(3) | 95.83 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2842.2(10) | 2073.4(7) | 460.4 |
| Z | 4 | 4 | 2 |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and analysis of these zinc compounds. The following protocols are based on established literature.
Synthesis and XRD Analysis of Stabilized this compound Complexes
1. Synthesis of [TpBut,Me]ZnOCO₂H:
-
A solution of [TpBut,Me]ZnOH in benzene is prepared in a glovebox under an inert atmosphere.
-
The solution is frozen, and the flask is evacuated and backfilled with CO₂ (1 atm).
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The resulting white precipitate is collected by filtration and dried under vacuum.
2. Synthesis of [κ⁴-Tptm]ZnOCO₂H:
-
A suspension of {[κ³-Tptm]Zn(μ-OH)}₂ in benzene is prepared.
-
Water is added to the suspension, followed by the introduction of CO₂ (1 atm).
-
The mixture is stirred at room temperature, during which colorless crystals of the product deposit.
-
The crystals are isolated by filtration and dried under vacuum.
3. Single-Crystal X-ray Diffraction Analysis:
-
A suitable crystal of the synthesized complex is mounted on a goniometer.
-
Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion, using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
The structure is solved using direct methods and refined by full-matrix least-squares procedures on F².
Synthesis and XRD Analysis of Hydrozincite (Basic Zinc Carbonate)
1. Synthesis of Hydrozincite (Zn₅(CO₃)₂(OH)₆):
-
A solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in deionized water is prepared.
-
A solution of sodium bicarbonate (NaHCO₃) is slowly added to the zinc nitrate solution with constant stirring.
-
A white precipitate of hydrozincite forms immediately.
-
The precipitate is aged in the mother liquor for 24 hours to ensure complete reaction and improve crystallinity.
-
The product is then filtered, washed several times with deionized water and ethanol, and dried in an oven at 80°C.
2. Powder X-ray Diffraction Analysis:
-
The dried hydrozincite powder is gently ground to a fine powder.
-
The sample is mounted on a sample holder of a powder X-ray diffractometer.
-
The XRD pattern is recorded over a 2θ range of 10-80° using Cu Kα radiation (λ = 1.5406 Å).
-
The resulting diffraction pattern is compared with standard reference patterns (e.g., from the JCPDS database) to confirm the phase purity of the hydrozincite.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and structural validation of this compound and its more stable alternatives using X-ray diffraction.
Caption: Experimental workflow for zinc compound characterization.
Conclusion
The structural validation of this compound relies on the use of stabilizing ligands and advanced characterization techniques like single-crystal X-ray diffraction. The data from stabilized complexes, when compared with more robust structures like hydrozincite, provides a clearer understanding of the coordination environment of the bicarbonate ligand with zinc. For researchers in drug development and materials science, these detailed protocols and comparative data are foundational for designing and synthesizing novel zinc-containing compounds with desired properties and stability. The inherent instability of pure this compound underscores the importance of careful experimental design and the use of complementary analytical methods for a comprehensive structural and thermal characterization.
spectroscopic comparison between zinc bicarbonate and its analogues
A Spectroscopic Comparison of Zinc Bicarbonate and Its Analogues: Zinc Carbonate and Zinc Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of this compound, zinc carbonate, and zinc hydroxide. Due to the inherent instability of solid this compound, this guide combines experimental data for its more stable analogues, zinc carbonate and zinc hydroxide, with spectroscopic information for this compound derived from aqueous solutions and theoretical studies. The data presented herein is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development.
Spectroscopic Data Comparison
The following table summarizes the characteristic spectroscopic peaks for this compound, zinc carbonate, and zinc hydroxide obtained from Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. These values are compiled from various literature sources and provide a basis for distinguishing between these related zinc compounds.
| Compound | Spectroscopic Technique | Peak Position (cm⁻¹ or ppm) | Assignment |
| This compound | FTIR (Aqueous) | ~1310 | Aqueous HCO₃⁻ |
| Raman (Aqueous) | 1043, 689, 1275 | HCO₃⁻ vibrations[1] | |
| ⁶⁷Zn NMR | 140 - 265 ppm (range for various Zn complexes) | Isotropic Chemical Shift (δiso)[2] | |
| Zinc Carbonate | FTIR | 1440 (broad), 1335 | ν₃ CO₃²⁻ antisymmetric stretching[3] |
| 870, 842 | ν₂ CO₃²⁻[3] | ||
| 744, 729 | ν₄ CO₃²⁻ in-phase bending[3] | ||
| 480 | Zn-O bond[4] | ||
| Raman | 1551, 1375, 1065, 985, 738, 712, 391, 229 | Broad peaks, with the most intense at 1065 cm⁻¹[5] | |
| 1092 | CO₃²⁻ symmetric stretching[3] | ||
| Zinc Hydroxide | FTIR | 3580 (sharp) | O-H stretching (matrix-linked)[6] |
| 3400 (broad) | O-H stretching (adsorbed water)[6] | ||
| 1630 | H-O-H bending (adsorbed water)[6] | ||
| 1020 ± 30 | - | ||
| 780-695 | Strong absorption bands[7] | ||
| 450, 1388, 1458 | Zn-O bonds[8] | ||
| Raman | 367, 381 | Symmetric Zn-O stretching in ZnO₄ tetrahedron[9] | |
| 479 | Translational modes[9] | ||
| 720 | OH librations[9] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Fourier-Transform Infrared (FTIR) Spectroscopy of Solid Samples (KBr Pellet Method)
This protocol is suitable for obtaining the infrared spectra of solid zinc carbonate and zinc hydroxide.
Materials:
-
Sample (zinc carbonate or zinc hydroxide)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Take approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.
-
-
Pellet Formation:
-
Transfer the ground mixture to the pellet die.
-
Apply pressure using the hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Raman Spectroscopy of Solid Powders
This protocol is applicable for analyzing solid powder samples of zinc carbonate and zinc hydroxide.
Materials:
-
Sample (zinc carbonate or zinc hydroxide powder)
-
Sample holder (e.g., aluminum cup, microscope slide)
-
Raman spectrometer with a laser source
Procedure:
-
Sample Preparation:
-
Place a small amount of the powder sample onto the sample holder.
-
Ensure the surface of the powder is relatively flat.
-
-
Data Acquisition:
-
Place the sample holder under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample surface.
-
Select the appropriate laser wavelength and power. Start with low power to avoid sample degradation.
-
Acquire the Raman spectrum over the desired Raman shift range (e.g., 100-4000 cm⁻¹).
-
Adjust acquisition parameters such as exposure time and number of accumulations to obtain a good signal-to-noise ratio.
-
⁶⁷Zn NMR Spectroscopy of Zinc Complexes in Solution
This protocol provides a general guideline for obtaining ⁶⁷Zn NMR spectra of zinc-containing compounds in solution. Due to the low natural abundance and quadrupolar nature of the ⁶⁷Zn nucleus, specialized instrumentation and techniques are often required.[10][11]
Materials:
-
Zinc-containing sample
-
Deuterated solvent (e.g., D₂O)
-
NMR tube (5 mm)
-
High-field NMR spectrometer equipped with a broadband probe tunable to the ⁶⁷Zn frequency
Procedure:
-
Sample Preparation:
-
Dissolve the zinc-containing sample in the chosen deuterated solvent to a concentration that provides an adequate signal.
-
Transfer the solution to the NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune the probe to the ⁶⁷Zn frequency.
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover the expected chemical shift range of ⁶⁷Zn.
-
Use a suitable pulse sequence, such as a simple pulse-acquire or a spin-echo sequence, to acquire the spectrum.
-
Set the acquisition parameters, including pulse width, relaxation delay, and number of scans. A large number of scans is typically required to obtain a sufficient signal-to-noise ratio.
-
Process the acquired free induction decay (FID) using Fourier transformation, phasing, and baseline correction to obtain the final NMR spectrum.
-
Mandatory Visualization
The following diagram illustrates the catalytic cycle of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate. This process highlights the biological relevance of the zinc-bicarbonate interaction.
Catalytic cycle of carbonic anhydrase.
References
- 1. researchgate.net [researchgate.net]
- 2. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infrared and infrared emission spectroscopy of the zinc carbonate mineral smithsonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to identifying common inorganic fillers and activators using vibrational spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (67Zn) Zinc NMR [chem.ch.huji.ac.il]
- 11. Quantitative 67 Zn, 27 Al and 1 H MAS NMR spectroscopy for the characterization of Zn species in ZSM-5 catalysts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03136E [pubs.rsc.org]
Zinc Bicarbonate in Catalysis: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The catalytic prowess of zinc-containing compounds, particularly in reactions involving carbon dioxide, is a subject of intense research, drawing inspiration from the remarkable efficiency of the metalloenzyme carbonic anhydrase. In many of these catalytic cycles, zinc bicarbonate emerges as a key, often transient, intermediate. This guide provides an objective comparison of the performance of zinc-based catalytic systems where this compound plays a crucial role, with a focus on the hydration of carbon dioxide. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the catalytic pathways.
Performance Comparison of Zinc-Based Catalysts in CO2 Conversion to Bicarbonate
The following table summarizes the performance of various zinc-based catalysts in the photocatalytic conversion of carbon dioxide (CO2) to bicarbonate (HCO3-). The data is extracted from studies on zinc-protein nanobiohybrids, which serve as mimics of carbonic anhydrase.
| Catalyst | Light Source | CO2 Conversion (%) | Bicarbonate Conversion Rate (ppm/h) | Reference |
| Zn-CALB | Natural Light | 21 | 33 | [1] |
| UV Light (365 nm) | 39 | 61 | [1] | |
| Xe Light | - | 83 | [1] | |
| Zn-subtilisin | Natural Light | 24 | - | [1] |
| UV Light (365 nm) | 19 | - | [1] | |
| Zn-β-lactoglobulin | Natural Light | 19 | - | [1] |
| UV Light (365 nm) | 27 | - | [1] | |
| Zn-TLL | Natural Light | 19 | - | [1] |
| UV Light (365 nm) | 19 | - | [1] | |
| Control (Dark) | - | 15 | - | [1] |
Note: The conversion rates highlight the photocatalytic nature of these zinc nanobiohybrids, with performance significantly influenced by the light source and the protein scaffold.[1] Zn-CALB, in particular, demonstrates superior performance under UV and Xe light.[1]
Theoretical Comparison of Zinc and Cobalt-Based Catalysts
Quantum mechanical calculations have been employed to compare the catalytic efficiency of zinc and cobalt complexes in the hydration of CO2. These studies provide insights into the geometric and electronic factors that govern the catalytic activity.
| Metal Center | Key Findings | Reference |
| Zinc (Zn2+) | The catalytic activity of the examined zinc complexes was found to be insensitive to the coordination states of the zinc ion.[2][3] A tetrahedral geometry that allows for unidentate binding of bicarbonate is crucial for a favorable reaction.[2][3] | [2][3] |
| Cobalt (Co2+) | For cobalt complexes, coordination states above four were found to have an unfavorable effect on the release of the bicarbonate product, which can be a rate-limiting step.[2][3] | [2][3] |
Experimental Protocols
General Protocol for Photocatalytic Conversion of CO2 to Bicarbonate using Zinc Nanobiohybrids
This protocol is a generalized procedure based on the experimental descriptions for testing the catalytic activity of zinc-protein nanobiohybrids.[1]
1. Catalyst Preparation:
-
Synthesize the zinc-protein nanobiohybrids by, for example, a co-precipitation method involving a solution of a zinc salt (e.g., zinc acetate) and the respective protein (e.g., CALB, subtilisin, β-lactoglobulin, TLL) in an aqueous medium at room temperature.
-
Isolate the resulting nanobiohybrid material by centrifugation and wash with deionized water.
-
Dry the catalyst material before use.
2. Catalytic Reaction:
-
In a typical experiment, suspend a specific amount of the zinc nanobiohybrid catalyst (e.g., 20 mg) in an aqueous solution (e.g., deionized water).
-
Saturate the reaction mixture with CO2 by bubbling the gas through the solution for a set period.
-
Place the reaction vessel under a specific light source (e.g., natural light, 365 nm UV lamp, or a Xe lamp) for a defined reaction time (e.g., 2 hours). For control experiments, the reaction is run in the dark.
-
Maintain a constant temperature during the reaction (e.g., 25 °C).
3. Product Analysis:
-
After the reaction, separate the catalyst from the solution by centrifugation or filtration.
-
Analyze the concentration of bicarbonate in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of CO2 conversion and the rate of bicarbonate formation based on the analytical results.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of CO2 hydration by a zinc-based catalyst and a typical experimental workflow for evaluating catalyst performance.
Caption: Catalytic cycle for the hydration of CO2 to bicarbonate by a zinc complex.
Caption: Experimental workflow for evaluating photocatalytic CO2 conversion.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Zinc Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of zinc, a key component of the unstable compound zinc bicarbonate. Due to the inherent instability of this compound in aqueous solutions, analytical procedures focus on the quantification of its constituent ions, primarily zinc (Zn²⁺). This document details and contrasts two widely used methods: Flame Atomic Absorption Spectrometry (FAAS) and Complexometric EDTA Titration.
Additionally, this guide addresses the analysis of the bicarbonate (HCO₃⁻) ion and presents a workflow for the cross-validation of these analytical techniques, ensuring data accuracy and reliability in research and quality control settings.
Understanding the Analyte: The Instability of this compound
This compound exists in equilibrium in aqueous solutions, readily dissociating into zinc ions, bicarbonate ions, and carbonate ions. This equilibrium is sensitive to changes in pH and temperature, making the isolation and direct analysis of a stable this compound compound challenging[1]. Consequently, the analytical focus shifts to the accurate quantification of the zinc and bicarbonate ions separately.
The following diagram illustrates the chemical equilibrium of this compound in an aqueous solution.
Caption: Chemical equilibrium of this compound in an aqueous solution.
Comparison of Analytical Methods for Zinc Quantification
The following table summarizes the key performance characteristics of Flame Atomic Absorption Spectrometry (FAAS) and Complexometric EDTA Titration for the quantification of zinc.
| Parameter | Flame Atomic Absorption Spectrometry (FAAS) | Complexometric EDTA Titration |
| Principle | Measures the absorption of light by free zinc atoms in a flame. | Titration of zinc ions with a standard solution of EDTA, a complexing agent, using a colorimetric indicator to determine the endpoint. |
| Linearity Range | 0.20–0.75 ppm Zn(II)[2] | Dependent on the concentration of the EDTA titrant. |
| Accuracy (Recovery) | 100.15% to 101.21%[2] | High, but can be affected by interfering ions. |
| Precision (%RSD) | < 1% (intra and inter-day)[2] | Typically low, but dependent on analyst technique. |
| Limit of Detection (LOD) | 0.043 ppm[2] | Higher than instrumental methods. |
| Limit of Quantification (LOQ) | 0.131 ppm[2] | Higher than instrumental methods. |
| Throughput | High, suitable for automation. | Low, manual method. |
| Interferences | Spectral and chemical interferences are possible but can be minimized. High concentrations of magnesium can interfere[3]. | Other metal ions that form stable complexes with EDTA can interfere. Masking agents may be required. |
| Cost | Higher initial instrument cost, lower cost per sample for large batches. | Low equipment cost, higher cost per sample due to manual labor. |
Experimental Protocols
Method 1: Flame Atomic Absorption Spectrometry (FAAS)
This protocol is adapted for the analysis of zinc in pharmaceutical formulations[1][2][4].
1. Instrumentation:
-
Atomic Absorption Spectrometer equipped with a zinc hollow cathode lamp and an air-acetylene flame.
-
Wavelength: 213.9 nm[1]
-
Slit width: 0.2 nm
-
Lamp current: As per manufacturer's recommendation.
-
Fuel (Acetylene) and oxidant (Air) flow rates: Optimized for maximum sensitivity.
2. Reagents:
-
Zinc standard stock solution (1000 ppm).
-
Nitric acid (65%, analytical grade).
-
Hydrogen peroxide (30%, analytical grade).
-
Deionized water.
3. Standard Preparation:
-
Prepare a series of working standards (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 ppm) by diluting the zinc standard stock solution with deionized water containing a small amount of nitric acid (e.g., 0.5% v/v) to match the sample matrix.
4. Sample Preparation (Wet Digestion):
-
Accurately weigh a portion of the sample expected to contain a known amount of zinc.
-
Transfer the sample to a digestion vessel.
-
Add a mixture of concentrated nitric acid and 30% hydrogen peroxide (e.g., 8:2 v/v)[1].
-
Heat the mixture until the sample is completely digested and a clear solution is obtained.
-
Allow the solution to cool and quantitatively transfer it to a volumetric flask.
-
Dilute to the mark with deionized water. The final dilution should result in a zinc concentration within the linear range of the calibration curve.
5. Analysis:
-
Aspirate a blank (deionized water with nitric acid) to zero the instrument.
-
Aspirate the standard solutions in ascending order of concentration to generate a calibration curve.
-
Aspirate the prepared sample solutions.
-
The concentration of zinc in the sample is determined from the calibration curve.
Method 2: Complexometric EDTA Titration
This protocol describes a standard procedure for the determination of zinc by titration with Ethylenediaminetetraacetic acid (EDTA)[5][6][7].
1. Reagents:
-
Standardized 0.01 M EDTA solution.
-
Ammonia-ammonium chloride buffer solution (pH 10).
-
Eriochrome Black T (EBT) indicator solution.
-
Dilute hydrochloric acid.
-
Deionized water.
2. Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a minimal amount of dilute hydrochloric acid. Gentle heating may be required[5].
-
Quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water.
-
Pipette a known volume of the sample solution into a conical flask.
3. Titration Procedure:
-
Add approximately 10 mL of the pH 10 buffer solution to the conical flask[6].
-
Add 2-3 drops of the EBT indicator. The solution should turn a wine-red color[6].
-
Titrate the solution with the standardized 0.01 M EDTA solution.
-
The endpoint is reached when the color of the solution changes from wine-red to a distinct blue[6].
-
Record the volume of EDTA solution used.
-
Perform the titration in triplicate to ensure accuracy.
4. Calculation: The concentration of zinc in the sample can be calculated using the following formula:
Zinc (mg) = (Volume of EDTA used in L) x (Molarity of EDTA) x (Molar mass of Zinc in mg/mol)
Analysis of Bicarbonate
The quantification of bicarbonate in the presence of metal ions can be achieved through methods such as ion chromatography or gas chromatography[8][9].
-
Ion Chromatography: This technique separates anions based on their interaction with an ion-exchange resin. It can effectively separate and quantify bicarbonate from other anions in a sample[8]. The mobile phase pH is a critical parameter, as it influences the equilibrium between carbonate and bicarbonate[8].
-
Gas Chromatography (GC): An indirect method where the sample is acidified to convert all bicarbonate to carbon dioxide. The headspace gas is then injected into a GC equipped with a thermal conductivity detector to quantify the evolved CO₂[9]. This method is particularly useful for determining total inorganic carbon.
Cross-Validation Workflow
Cross-validation of different analytical methods is crucial to ensure the accuracy and interchangeability of results. The following workflow outlines a general procedure for comparing two analytical methods for zinc quantification.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Steps for Cross-Validation:
-
Independent Method Validation: Validate each analytical method (e.g., FAAS and EDTA Titration) individually for key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines[2].
-
Sample Selection: Prepare a set of identical samples with zinc concentrations spanning the analytical range of both methods.
-
Parallel Analysis: Analyze the sample set using both analytical methods.
-
Statistical Comparison: Statistically compare the results obtained from both methods. A paired t-test can be used to determine if there is a significant difference between the means of the two methods. A Bland-Altman plot can be used to assess the agreement between the two methods and identify any systematic bias.
By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively select, validate, and cross-validate appropriate analytical methods for the accurate quantification of zinc and bicarbonate, ensuring the quality and reliability of their analytical data.
References
- 1. umfiasi.ro [umfiasi.ro]
- 2. Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption spectrophotometer | Surman Journal of Science and Technology [sjst.scst.edu.ly]
- 3. nemi.gov [nemi.gov]
- 4. Determination of Cu, Fe, Mn and Zn by flame atomic absorption spectrometry in multivitamin/multimineral dosage forms or tablets after an acidic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Estimation of Zinc by EDTA | DOCX [slideshare.net]
- 7. tutorsglobe.com [tutorsglobe.com]
- 8. dongmyung.co.kr [dongmyung.co.kr]
- 9. frontiersin.org [frontiersin.org]
A Comparative Thermal Analysis of Zinc Bicarbonate and Zinc Carbonate
This guide provides an objective comparison of the thermal properties of zinc bicarbonate and zinc carbonate, supported by experimental data and detailed methodologies. This analysis is crucial for researchers, scientists, and professionals in drug development for applications such as the synthesis of zinc oxide nanoparticles and understanding the thermal stability of zinc-containing compounds.
Introduction to Thermal Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental in characterizing the thermal stability and decomposition pathways of chemical compounds. When subjected to heat, metal carbonates and bicarbonates decompose into metal oxides, releasing carbon dioxide and, in the case of bicarbonates, water. The temperature and energy associated with these decompositions provide critical insights into the material's structure and stability.
While zinc carbonate is a stable, well-characterized compound, this compound is typically unstable and exists primarily in aqueous solutions. It is not commonly isolated as a solid. Therefore, this guide will present a detailed, data-driven analysis of zinc carbonate and a theoretical, comparative pathway for the less stable this compound.
Comparative Data on Thermal Decomposition
The following table summarizes the key quantitative parameters associated with the thermal decomposition of zinc carbonate. Due to its instability, comparable experimental data for solid this compound is not available. It is expected to decompose at significantly lower temperatures, likely below 100°C, in a multi-stage process.
| Parameter | Zinc Carbonate (ZnCO₃) | This compound (Zn(HCO₃)₂) |
| Decomposition Onset | ~200°C - 300°C[1][2] | Expected < 100°C (in solution) |
| Decomposition Products | ZnO, CO₂[1][3][4] | ZnCO₃, H₂O, CO₂ (intermediate) → ZnO, H₂O, CO₂ (final) |
| Enthalpy of Decomposition (ΔH) | +71.5 kJ/mol (Endothermic)[5] | Not available (expected endothermic) |
| Activation Energy (Ea) | 88.6 - 224 kJ/mol (Varies with conditions)[6][7] | Not available |
| Physical Appearance Change | White solid turns yellow when hot, then back to white upon cooling.[8] | N/A (typically in solution) |
Note: The thermal properties of basic zinc carbonates, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), differ, with decomposition often starting at a lower temperature of about 150°C due to dehydroxylation.[6][7][9]
Decomposition Pathways
The thermal decomposition of these two compounds follows distinct pathways, primarily dictated by their relative stability. This compound readily loses water and carbon dioxide to form the more stable zinc carbonate, which then requires significantly more energy to decompose into zinc oxide.
Caption: Comparative decomposition pathways of this compound and zinc carbonate.
Experimental Protocols
Detailed methodologies are essential for reproducible thermal analysis. Below are standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the study of metal carbonates.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and stoichiometry.
-
Instrument Calibration : Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation : Weigh 5-10 mg of the zinc carbonate sample accurately using an analytical balance.[10] For powdered samples, ensure a consistent and loose packing in the crucible to facilitate gas evolution.
-
Crucible Selection : Use an inert crucible, typically made of alumina (Al₂O₃) or platinum.[10]
-
Atmosphere : Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
Heating Program :
-
Data Analysis : Plot the percentage of mass loss against temperature. The onset temperature of the mass loss step corresponds to the beginning of decomposition. The total mass loss can be used to verify the stoichiometry of the reaction (e.g., the decomposition of ZnCO₃ to ZnO results in a theoretical mass loss of 35.1%).
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, allowing for the determination of transition enthalpies.
-
Instrument Calibration : Calibrate the DSC for temperature and enthalpy using certified reference materials, such as indium.[12]
-
Sample Preparation :
-
Weigh 3-10 mg of the zinc carbonate sample into an aluminum DSC pan.[13]
-
Hermetically seal the pan to contain any pressure generated by the evolving CO₂ gas. For decomposition studies, a pinhole in the lid is often used to allow the gas to escape in a controlled manner.
-
-
Reference : Place an empty, sealed aluminum pan of the same type on the reference sensor of the DSC.
-
Atmosphere : Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program :
-
Equilibrate the system at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) through the decomposition region up to ~450-500°C.
-
-
Data Analysis : Plot the heat flow against temperature. The decomposition of zinc carbonate is an endothermic process, which will appear as a peak on the DSC curve.[1] The area under this peak is integrated to calculate the enthalpy of decomposition (ΔH).
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. nagwa.com [nagwa.com]
- 4. Balance the chemical equation for the thermal decomposition of zinc carbo.. [askfilo.com]
- 5. The decomposition of zinc carbonate, \mathrm{ZnCO}{3}(\mathrm{s}), into z.. [askfilo.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Thermal decomposition of zinc carbonate hydroxide [inis.iaea.org]
- 10. epfl.ch [epfl.ch]
- 11. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 12. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 13. sfu.ca [sfu.ca]
A Researcher's Guide to Validating Computational Models of Zinc Bicarbonate with Empirical Data
For Researchers, Scientists, and Drug Development Professionals
The study of zinc bicarbonate, a compound of significant interest in biological and chemical systems, presents a unique set of challenges due to its inherent instability. While solid this compound is elusive and poorly characterized, its transient aqueous and complexed forms play crucial roles, notably in the catalytic cycle of carbonic anhydrase. Computational modeling is a powerful tool for investigating these fleeting species, but the reliability of such models hinges on rigorous validation against empirical data. This guide provides a framework for this validation process, comparing common computational approaches with available experimental data and outlining the methodologies involved.
The Challenge of Modeling an Unstable Species
Solid this compound, Zn(HCO₃)₂, is thermodynamically unstable and readily decomposes into the more stable zinc carbonate (ZnCO₃) or basic zinc carbonates. Consequently, research has largely focused on zinc-bicarbonate interactions in aqueous solutions and on stabilized zinc-bicarbonate complexes. This distinction is critical: computational models are often not of the bulk solid, but rather of specific molecular species, such as zinc-containing active sites in enzymes or synthetic analog complexes.
Computational Modeling Approaches
Computational chemistry offers several methods to investigate this compound species, primarily focusing on predicting their structure, stability, and reactivity.
-
Density Functional Theory (DFT): This is a widely used quantum mechanical method for predicting the electronic structure of molecules. For zinc-bicarbonate systems, DFT is employed to calculate geometries, reaction energies, vibrational frequencies (for comparison with IR and Raman spectroscopy), and NMR chemical shifts. Various functionals are available, and their accuracy can be benchmarked against higher-level methods or experimental data when available. For instance, functionals like ωB97X and ωB97X-D have shown reasonable agreement for the heats of formation of related metal carbonates[1].
-
Correlated Molecular Orbital Theory: High-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) can provide highly accurate "gold standard" energies for benchmarking DFT and other methods[1]. These are computationally expensive and typically limited to smaller model systems.
-
Neural Network Potentials (NNPs): A newer approach involves using machine learning to develop potentials that can predict the energy and forces of a system with quantum mechanical accuracy but at a fraction of the computational cost[2][3]. These models are trained on large datasets of quantum chemical calculations and can be particularly useful for molecular dynamics simulations of zinc complexes in solution[2][3].
Sources of Empirical Data for Model Validation
Direct experimental data on pure this compound is scarce. However, data from related systems and stabilized complexes provide crucial benchmarks for validating computational models.
Structural Data
The most direct validation of a computed molecular structure comes from comparison with experimentally determined atomic coordinates.
-
Single-Crystal X-ray Diffraction: This technique provides the precise three-dimensional structure of a molecule in a crystal lattice, including bond lengths and angles. It has been successfully used to characterize stable, terminal this compound complexes, revealing how the bicarbonate ligand coordinates to the zinc center[4][5][6]. These structures serve as excellent benchmarks for computational models.
Spectroscopic Data
Spectroscopy probes the energy levels of molecules and provides fingerprints that can be compared with computationally predicted spectra.
-
Vibrational Spectroscopy (FTIR and Raman): These methods measure the vibrational frequencies of chemical bonds. The coordination mode of the bicarbonate ligand (e.g., unidentate vs. bidentate) results in characteristic vibrational frequencies. Computational models can predict these frequencies, which can then be compared to experimental spectra of zinc-bicarbonate complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR has been used to study the thermodynamics of the formation of this compound species from the reaction of CO₂ with zinc hydroxide precursors[7]. Calculated NMR chemical shifts from computational models can be compared to these experimental values to validate the predicted electronic environment of the nuclei.
Thermodynamic Data
Thermodynamic parameters quantify the stability and reactivity of a system.
-
Heats of Formation (ΔHf): The Feller-Peterson-Dixon (FPD) approach, a high-level computational method, has been used to predict the gas-phase heats of formation for species like MCO₃, M(HCO₃)₂, and M(HCO₃)(OH), where M is a transition metal including zinc[1]. While these are gas-phase calculations, they provide a basis for benchmarking other computational methods and for understanding the intrinsic stability of these molecules.
-
Binding Constants: The affinity of zinc for proteins in the presence of bicarbonate can be determined experimentally. For example, UV titrations have been used to measure the equilibrium constants for zinc binding to serum transferrin, yielding thermodynamic binding constants[8]. Computational methods can be used to calculate the free energy of binding, which can be compared to these experimental values.
Kinetic Data
Kinetic studies provide information on reaction rates and mechanisms.
-
Catalytic Rate Constants: The kinetics of CO₂ hydration and bicarbonate dehydration catalyzed by zinc complexes, which serve as models for carbonic anhydrase, have been studied[9]. Computational models can be used to map out the reaction energy profile, identify transition states, and calculate activation energies, which are directly related to the experimentally measured reaction rates.
Data Summary for Comparison
The following tables summarize key quantitative data that can be used to validate computational models.
Table 1: Thermodynamic Data for Zinc-Bicarbonate Systems
| Parameter | System | Method | Value | Reference |
| Binding Constant (log K₁) | Zinc(II) binding to C-terminal site of transferrin in 15 mM bicarbonate | UV Titration | 7.8 | [8] |
| Binding Constant (log K₂) | Zinc(II) binding to N-terminal site of transferrin in 15 mM bicarbonate | UV Titration | 6.4 | [8] |
| Gas-Phase Heat of Formation | Zn(HCO₃)₂ | Feller-Peterson-Dixon (FPD) Approach | Predicted values available in literature | [1] |
Table 2: Structural Data for a Terminal this compound Complex
| Complex | Method | Key Structural Feature | Finding | Reference |
| [TpBut,Me]ZnOCO₂H | X-ray Diffraction | Bicarbonate Coordination | Unidentate | [6] |
| [κ⁴-Tptm]ZnOCO₂H | X-ray Diffraction | Bicarbonate Coordination | Unidentate | [6] |
Experimental Protocols
Detailed experimental protocols are specific to each study. However, the general methodologies for the key techniques cited are as follows:
-
Single-Crystal X-ray Diffraction: A suitable single crystal of the target compound is grown. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure, yielding precise atomic positions, bond lengths, and angles. For this compound, this requires the synthesis of a stable, crystalline complex, such as those involving bulky ligands that prevent decomposition[5][6].
-
Low-Temperature NMR Spectroscopy: The zinc-containing precursor is dissolved in a suitable deuterated solvent in an NMR tube. The sample is cooled to a low temperature (e.g., using liquid nitrogen) to slow down dynamic processes and stabilize transient species. The sample is then inserted into the NMR spectrometer, and spectra (e.g., ¹H, ¹³C) are acquired. To study the reaction with CO₂, a known amount of CO₂ (often from a ¹³C-labeled source) is introduced into the tube, and spectra are recorded at various temperatures to determine thermodynamic parameters (ΔH°, ΔS°) from the temperature-dependence of the equilibrium constant[7].
-
UV Titration for Binding Constants: This method is used to determine the binding affinity between a metal ion and a protein. A solution of the protein (e.g., transferrin) is placed in a cuvette in a spectrophotometer. Small aliquots of a zinc solution are added, and the change in UV absorbance at a specific wavelength is monitored after each addition. The experiment is performed in the presence of a competing ligand with a known affinity for zinc. By analyzing the change in absorbance as a function of the zinc concentration, the binding constants can be calculated[8].
Visualizing the Validation Workflow
Diagrams created using the DOT language can help visualize the relationships and workflows in this research area.
Caption: Workflow for validating computational models against empirical data.
Caption: Aqueous equilibrium of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling Zinc Complexes Using Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Zinc Complexes Using Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. [PDF] Structural Characterization of this compound Compounds Relevant to the Mechanism of Action of Carbonic Anhydrase | Semantic Scholar [semanticscholar.org]
- 6. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Low temperature NMR spectroscopic investigation of a this compound compound: Thermodynamics of bicarbonate formation… [ouci.dntb.gov.ua]
- 8. Thermodynamic binding constants of the zinc-human serum transferrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Influence of Counter-Ions on the Stability of Zinc Bicarbonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inherent instability of zinc bicarbonate in aqueous solutions presents a significant challenge in various scientific and pharmaceutical applications. The propensity of zinc and bicarbonate ions to precipitate as insoluble zinc carbonate or basic zinc carbonates necessitates the use of stabilizing agents. This guide provides a comparative analysis of the effects of different counter-ions on the stability of this compound in solution, supported by established chemical principles and a proposed experimental framework for quantitative evaluation.
Data Presentation: A Qualitative Comparison of Counter-Ion Effects
While direct quantitative comparative data from a single study is scarce in publicly available literature, a qualitative assessment of stability can be inferred from principles of coordination chemistry and patent literature. The stability of the zinc-bicarbonate system is enhanced by the presence of certain "stabilizing anions" that can form soluble complexes with zinc ions, thereby preventing their precipitation with carbonate/bicarbonate ions.
Based on this, we can categorize counter-ions into two main groups:
-
Anions of Strong Acids (e.g., Chloride, Sulfate): These ions have a relatively weak interaction with zinc ions in solution. Consequently, they offer minimal stabilization to the zinc-bicarbonate system. Their primary role is to provide a source of zinc ions.
-
Anions of Weak Acids (e.g., Acetate, Citrate): These ions, particularly those from polyprotic or hydroxy-organic acids, act as chelating agents. They form more stable, soluble complexes with zinc, effectively sequestering the zinc ions and preventing their reaction with bicarbonate.
The following table provides a qualitative comparison of the expected stabilizing effect of different counter-ions on this compound solutions.
| Counter-Ion | Chemical Formula | Source Compound Example | Expected Stabilizing Effect | Rationale |
| Chloride | Cl⁻ | Zinc Chloride (ZnCl₂) | Low | Forms weak complexes with Zn²⁺. Does not effectively prevent the precipitation of zinc carbonate. |
| Sulfate | SO₄²⁻ | Zinc Sulfate (ZnSO₄) | Low | Similar to chloride, forms relatively weak ion pairs with Zn²⁺. |
| Acetate | CH₃COO⁻ | Zinc Acetate (Zn(CH₃COO)₂) | Moderate | Forms a more stable complex with Zn²⁺ than chloride or sulfate, offering better resistance to precipitation. |
| Citrate | C₆H₅O₇³⁻ | Zinc Citrate (Zn₃(C₆H₅O₇)₂) | High | A multidentate ligand that forms a stable chelate with Zn²⁺, significantly enhancing the solubility and stability of zinc in the presence of bicarbonate. |
Experimental Protocols
To quantitatively assess the stabilizing effects of different counter-ions, the following experimental protocols are proposed.
Experiment 1: Determination of Maximum Soluble Zinc Concentration
Objective: To determine the maximum concentration of zinc ions that can be maintained in a solution containing a fixed concentration of bicarbonate in the presence of different counter-ions.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of sodium bicarbonate (e.g., 0.5 M).
-
Prepare stock solutions of various zinc salts (e.g., 1 M solutions of zinc chloride, zinc sulfate, zinc acetate, and zinc citrate).
-
-
Titration:
-
To a series of beakers, each containing a fixed volume and concentration of the sodium bicarbonate solution, slowly add increasing volumes of one of the zinc salt solutions while stirring continuously.
-
Monitor the solutions for the first sign of persistent turbidity (precipitation of zinc carbonate).
-
The concentration of zinc at which precipitation is first observed is recorded.
-
-
Analysis:
-
The experiment is repeated for each zinc salt.
-
The results are used to compare the maximum soluble zinc concentration achievable with each counter-ion.
-
Experiment 2: Kinetic Analysis of Zinc Carbonate Precipitation
Objective: To measure the rate of zinc carbonate precipitation from solutions containing different counter-ions.
Methodology:
-
Reaction Setup:
-
Prepare solutions by mixing a zinc salt, a stabilizing counter-ion source (if different from the zinc salt anion), and sodium bicarbonate at concentrations known to lead to precipitation.
-
The reaction should be initiated by the addition of the final component (e.g., adding bicarbonate to a solution of the zinc salt and stabilizing anion).
-
-
Monitoring Precipitation:
-
The turbidity of the solution can be monitored over time using a spectrophotometer or a nephelometer.
-
Alternatively, samples can be taken at regular intervals, filtered, and the concentration of soluble zinc in the filtrate determined by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
-
Data Analysis:
-
The rate of precipitation can be determined from the change in turbidity or the decrease in soluble zinc concentration over time.
-
These rates are then compared across the different counter-ions.
-
Visualizing the Stabilization Mechanism
The interaction between zinc ions, bicarbonate, and a stabilizing counter-ion can be visualized as a competitive equilibrium.
efficacy of zinc bicarbonate versus other sources for zinc bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of common supplemental zinc sources, including zinc sulfate, zinc gluconate, zinc citrate, and zinc oxide. Due to a lack of available research, this guide does not include data on zinc bicarbonate. The information presented is based on a review of publicly available scientific literature.
Executive Summary
The bioavailability of zinc, the proportion of ingested zinc that is absorbed and utilized by the body, varies significantly depending on its chemical form. Organic zinc salts, such as zinc gluconate and zinc citrate, and to some extent the inorganic salt zinc sulfate, generally exhibit higher bioavailability than the inorganic and poorly soluble zinc oxide. While the theoretical role of bicarbonate in digestion suggests a potential influence on zinc absorption, a notable gap in the scientific literature exists regarding the specific bioavailability of this compound. This guide synthesizes available data on other common zinc forms to provide a benchmark for researchers and professionals in drug development.
Comparison of Zinc Bioavailability
The following table summarizes quantitative data from various studies comparing the bioavailability of different zinc sources.
| Zinc Source | Study Type | Subjects | Key Findings | Reference |
| Zinc Sulfate | In vivo | Weaned Piglets | Relative bioavailability of 100% (standard). | [1] |
| In vitro | Caco-2 cells | Lower bioaccessibility compared to organic forms. | [2] | |
| In vivo | Humans | No significant difference in fractional zinc absorption compared to zinc oxide when added to fortified maize tortillas. | [3] | |
| Zinc Gluconate | In vivo | Healthy Adults | Fractional absorption of 60.9%, similar to zinc citrate. | [4] |
| In vivo | Humans | Higher plasma zinc levels compared to zinc oxide after 14 days of supplementation.[5] | [5] | |
| In vivo | Rats | Higher net zinc balance compared to zinc sulfate. | [6] | |
| Zinc Citrate | In vivo | Healthy Adults | Fractional absorption of 61.3%, comparable to zinc gluconate. | [4] |
| In vitro | Caco-2 cells | Higher bioaccessibility than zinc sulfate. | [2] | |
| Zinc Oxide | In vivo | Healthy Adults | Significantly lower fractional absorption (49.9%) compared to zinc citrate and zinc gluconate. | [4] |
| In vivo | Humans | No significant difference in fractional zinc absorption compared to zinc sulfate in fortified food. | [3] | |
| In vivo | Weaned Piglets | Lower relative bioavailability compared to zinc sulfate. | [1] |
Note on this compound: Extensive literature searches did not yield any direct comparative studies on the bioavailability of this compound in humans or animals. This compound is known to be unstable and insoluble in water, which may negatively impact its absorption in the gastrointestinal tract.[7] However, without experimental data, its precise bioavailability remains uncharacterized.
Experimental Protocols
The studies cited in this guide employed various methodologies to assess zinc bioavailability. Below are summaries of common experimental protocols.
In Vivo Human Studies
-
Stable Isotope Tracer Studies: This method involves the administration of a specific isotope of zinc (e.g., 67Zn or 70Zn) orally, followed by the measurement of its appearance in blood or urine over time. This allows for the precise tracking of the absorption and distribution of the administered zinc. The fractional absorption is calculated by comparing the amount of the oral tracer absorbed to that of an intravenously administered tracer.
-
Plasma/Serum Zinc Concentration Monitoring: In this approach, subjects ingest a specific form of zinc supplement, and their blood plasma or serum zinc levels are monitored at regular intervals. Key pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) are used to compare the relative bioavailability of different zinc forms.[5]
In Vivo Animal Studies
-
Balance Studies: These studies involve feeding animals diets supplemented with different forms of zinc and then measuring the zinc content in their feces and urine. The net zinc balance (intake minus excretion) provides an indication of the amount of zinc absorbed and retained by the body.[6]
-
Tissue Accumulation: The concentration of zinc in specific tissues, such as bone, liver, or pancreas, is measured after a period of supplementation with different zinc sources. Higher tissue zinc levels are indicative of greater bioavailability.[1]
In Vitro Models
-
Caco-2 Cell Line: This model uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of cells with characteristics similar to the small intestinal epithelium. These cells are grown on a permeable support, and the transport of zinc from the apical (intestinal lumen) side to the basolateral (bloodstream) side is measured to assess absorption.[2][8]
-
In Vitro Digestion Models: These models simulate the conditions of the human stomach and small intestine to assess the "bioaccessibility" of zinc, which is the amount of zinc that is released from its food or supplement matrix and is available for absorption.
Visualization of Zinc Absorption Pathway
The following diagrams illustrate the key cellular mechanisms and experimental workflows related to zinc absorption.
Caption: Cellular pathway of zinc absorption in the small intestine.
Caption: Generalized experimental workflows for assessing zinc bioavailability.
Conclusion
The selection of a zinc salt for supplementation or fortification is a critical determinant of its ultimate efficacy. The available evidence strongly suggests that organic zinc salts, such as zinc gluconate and zinc citrate, are more readily absorbed than inorganic zinc oxide. Zinc sulfate, an inorganic salt, also demonstrates reasonable bioavailability. The absence of data on this compound highlights a need for further research to fully characterize the absorption profiles of all potential zinc sources. For professionals in drug development and nutritional science, a thorough understanding of these differences is paramount for formulating products that deliver optimal health benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. Human intestinal Caco-2 cell line in vitro assay to evaluate the absorption of Cd, Cu, Mn and Zn from urban environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An experimental model for studies of zinc bioavailability from milk and infant formulas using extrinsic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 5. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling Zinc-Bicarbonate Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of zinc and bicarbonate is paramount, particularly in the context of metalloenzymes like carbonic anhydrase. Isotopic labeling studies have proven to be an indispensable tool in elucidating these mechanisms. This guide provides a comparative overview of key experimental approaches, presents supporting data, and explores alternative reaction pathways, offering a comprehensive resource for designing and interpreting isotopic labeling experiments in this field.
The Prevailing Pathway: The Zinc-Hydroxide Mechanism in Carbonic Anhydrase
The most well-documented reaction pathway for zinc and bicarbonate occurs within the active site of carbonic anhydrase. Isotopic labeling studies have been instrumental in confirming the "ping-pong" mechanism, where a zinc-bound hydroxide ion acts as a potent nucleophile.
A key piece of evidence comes from carbon kinetic isotope effect (KIE) studies. The enzymatic dehydration of bicarbonate (HCO₃⁻) shows a ¹²C/¹³C KIE of approximately 1.011. This value is independent of factors like the presence of sucrose, the use of D₂O as a solvent, or the substitution of zinc with cobalt, suggesting that the dehydration step itself is rate-determining. The magnitude of this isotope effect strongly supports a mechanism where the C-O bond is cleaved in the rate-limiting step, which is consistent with the nucleophilic attack of a zinc-bound hydroxide on CO₂ (in the hydration direction) or the breakdown of a zinc-bound bicarbonate (in the dehydration direction).
Oxygen-18 (¹⁸O) labeling studies further corroborate this mechanism. By using ¹⁸O-labeled water, it has been demonstrated that the oxygen atom incorporated into bicarbonate during CO₂ hydration originates from the zinc-bound hydroxide, not from bulk water. This provides direct evidence for the zinc-hydroxide species as the active nucleophile.
Experimental Protocols for Isotopic Labeling
Precise and reproducible experimental protocols are critical for obtaining meaningful data in isotopic labeling studies. Below are detailed methodologies for ¹³C and ¹⁸O labeling experiments designed to probe the zinc-bicarbonate reaction pathway, primarily within an enzymatic context.
Key Experimental Methodologies
| Parameter | ¹³C Isotopic Labeling (Bicarbonate Dehydration) | ¹⁸O Isotopic Labeling (CO₂ Hydration) |
| Isotope Source | NaH¹³CO₃ | H₂¹⁸O |
| Enzyme | Bovine Carbonic Anhydrase | Human or Bovine Carbonic Anhydrase |
| Reaction Buffer | Buffer at a specific pH (e.g., pH 8.0) | Buffer at a specific pH (e.g., pH 7.5) |
| Initiation | Addition of NaH¹³CO₃ to the enzyme solution. | Dissolving CO₂ into the H₂¹⁸O-containing enzyme solution. |
| Quenching | Rapid quenching of the reaction is often not necessary if monitoring gas evolution. | Acid quenching (e.g., with formic acid) to stop the enzymatic reaction. |
| Analysis | Isotope Ratio Mass Spectrometry (IRMS) of the evolved CO₂. | Mass Spectrometry (e.g., ESI-MS) to analyze the isotopic distribution of bicarbonate. |
| Data Interpretation | Measurement of the ¹²CO₂/¹³CO₂ ratio to determine the kinetic isotope effect. | Determination of ¹⁸O incorporation into bicarbonate to trace the origin of the oxygen atom. |
Quantitative Data from Isotopic Labeling Studies
The following table summarizes key quantitative data obtained from isotopic labeling studies of the carbonic anhydrase-catalyzed reaction between zinc and bicarbonate.
| Parameter | Value | Significance | Reference |
| Carbon Kinetic Isotope Effect (k¹²/k¹³) | 1.011 ± 0.0004 | Indicates that the C-O bond cleavage is the rate-determining step in bicarbonate dehydration. | |
| Solvent Isotope Effect (kH₂O/kD₂O) | ~1.2 | A small solvent isotope effect suggests that proton transfer is not the primary rate-limiting step. | |
| Intrinsic Isotope Effect | ~1.011 | Confirms that the hydration of CO₂ occurs via reaction with a zinc-bound hydroxide rather than a zinc-bound water molecule. |
Visualizing the Reaction Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the confirmed zinc-bicarbonate reaction pathway and a typical experimental workflow for isotopic labeling studies.
A Comparative Guide to the Role of Zinc and Bicarbonate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pivotal roles of zinc and bicarbonate in enzymatic catalysis, with a primary focus on the archetypal zinc metalloenzyme, carbonic anhydrase. We delve into quantitative performance data, explore alternatives for both the metal cofactor and the bicarbonate substrate/buffer system, and provide detailed experimental protocols for the validation of these findings.
The Role of the Zinc-Bicarbonate Intermediate in Catalysis
Contrary to the notion of a stable "zinc bicarbonate" entity acting as a catalyst, the scientific consensus points to a transient zinc-bicarbonate complex as a key intermediate in the catalytic cycle of carbonic anhydrase. In this mechanism, a zinc-bound hydroxide ion performs a nucleophilic attack on a carbon dioxide molecule, leading to the formation of a bicarbonate ion coordinated to the zinc center. This bicarbonate is subsequently displaced by a water molecule, regenerating the active site for the next catalytic cycle.
To better understand this transient intermediate, researchers have synthesized and characterized various zinc-bicarbonate compounds as structural and functional models of the carbonic anhydrase active site. These synthetic mimics have been instrumental in elucidating the mechanism of CO2 hydration.
Comparative Catalytic Performance of Carbonic Anhydrase and Synthetic Mimics
The following table summarizes the kinetic parameters for human carbonic anhydrase II and several synthetic zinc complexes that mimic its activity. This data highlights the remarkable efficiency of the native enzyme compared to its artificial counterparts.
| Catalyst | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Human Carbonic Anhydrase II (HCA II) | 1.4 x 10⁶ | 12 | 1.2 x 10⁸ | |
| [(TPA)Zn(OH₂)]²⁺ | - | - | 710.3 | |
| [(TPA-OH)Zn(OH₂)]²⁺ | - | - | 730.6 | |
| [Zn(cyclen)(OH₂)]²⁺ | - | - | 3300 |
TPA: tris(2-pyridylmethyl)amine; TPA-OH: 6-((bis(pyridin-2-ylmethyl)amino)methyl)pyridin-2-ol; cyclen: 1,4,7,10-tetraazacyclododecane
Alternatives to the Zinc Cofactor in Carbonic Anhydrase
The catalytic activity of carbonic anhydrase is highly dependent on the identity of the metal cofactor. While zinc is the native and most effective metal, several other divalent metal ions can be substituted into the active site, resulting in varying degrees of catalytic efficacy. These studies are crucial for understanding the structural and electronic factors that govern catalysis.
Quantitative Comparison of Carbonic Anhydrase Activity with Different Metal Cofactors
The table below presents a comparison of the catalytic efficiencies of human carbonic anhydrase II reconstituted with various divalent metal ions.
| Metal Cofactor | Relative Activity (%) | kcat/KM (M⁻¹s⁻¹) | Coordination Geometry in Active Site | Reference |
| Zn²⁺ | 100 | 1.2 x 10⁸ | Tetrahedral | |
| Co²⁺ | ~50 | 5.8 x 10⁷ | Tetrahedral to Octahedral | |
| Ni²⁺ | ~2 | 2.4 x 10⁶ | Octahedral | |
| Cu²⁺ | 0 | - | Trigonal Bipyramidal | |
| Mn²⁺ | ~7 | 8.4 x 10⁶ | - | |
| Cd²⁺ | ~2 | 2.4 x 10⁶ | - |
The Role of Bicarbonate and Alternative Buffer Systems
Bicarbonate is not only a product of the carbonic anhydrase-catalyzed hydration of CO2 but also a substrate in the reverse dehydration reaction. In experimental settings, the choice of buffer can significantly influence the observed enzyme activity, primarily by affecting the proton transfer steps that are crucial for regenerating the active form of the enzyme.
While direct replacements for bicarbonate as a substrate are not typically studied, the composition of the assay buffer can be considered an alternative in modulating the overall reaction kinetics.
Influence of Different Buffer Systems on Apparent Carbonic Anhydrase Activity
Studies have shown that the apparent activity of carbonic anhydrase can vary significantly with the buffer used in the assay. This is often due to the buffer's capacity to act as a proton shuttle.
| Buffer | Relative Activity | Notes | Reference |
| Barbitone | Highest | Often yields the highest measured activity. | |
| Imidazole | Lower | Can act as a proton shuttle, but may also inhibit the enzyme at high concentrations. | |
| Tris | Lower | A commonly used buffer in biochemical assays. | |
| HEPES | Lower | A zwitterionic buffer often used to maintain physiological pH. | |
| Phosphate | Lower | Can inhibit some enzymes. | |
| MES | - | Used as a kinetically fast analogue of the bicarbonate buffer system in specific electrochemical studies. |
Experimental Protocols and Visualizations
Detailed methodologies are essential
Assessing the Purity of Synthesized Zinc Bicarbonate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive framework for assessing the purity of synthesized zinc bicarbonate, a compound noted for its inherent instability. Due to the lack of formal purity standards for this compound, this guide focuses on a multi-faceted analytical approach to identify the primary product and characterize potential impurities. The performance of the synthesized product is compared against theoretical expectations for pure this compound and the known characteristics of common contaminants.
Overview of this compound Synthesis and Potential Impurities
This compound is typically synthesized via a precipitation reaction, for example, by reacting aqueous solutions of zinc sulfate and sodium bicarbonate.
Reaction: ZnSO₄ + 2NaHCO₃ → Zn(HCO₃)₂ + Na₂SO₄
However, solid this compound is unstable and can readily decompose or react to form more stable compounds. The primary impurities to consider are:
-
Zinc Carbonate (ZnCO₃): Formed by the decomposition of this compound.
-
Basic Zinc Carbonates (e.g., Hydrozincite - Zn₅(CO₃)₂(OH)₆): These can form, particularly if the pH of the reaction mixture increases.
-
Zinc Hydroxide (Zn(OH)₂): Can precipitate under alkaline conditions.
-
Unreacted Starting Materials: Residual zinc sulfate and sodium bicarbonate.
-
Other Metal Impurities: Trace metals present in the starting materials.
The following sections detail the experimental protocols to identify and quantify these potential impurities, thereby assessing the purity of the synthesized this compound.
Analytical Techniques for Purity Assessment
A combination of analytical techniques is essential for a thorough purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of bicarbonate and distinguish it from carbonate and hydroxide impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a solid sample by grinding a small amount of the synthesized product with dry potassium bromide (KBr) and pressing it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid powder.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for bicarbonate (HCO₃⁻), carbonate (CO₃²⁻), and hydroxide (OH⁻) functional groups.
Data Presentation:
| Functional Group | Characteristic Absorption Bands (cm⁻¹) | Expected in Pure Zn(HCO₃)₂ | Potential Impurity Indicator |
| Bicarbonate (HCO₃⁻) | ~2500-3000 (O-H stretch), ~1630 (C=O stretch), ~1400 (C-O stretch), ~830 (out-of-plane bend) | Yes | |
| Carbonate (CO₃²⁻) | ~1410-1450 (asymmetric stretch), ~860-880 (out-of-plane bend) | No | Yes (Zinc Carbonate) |
| Hydroxide (O-H) | ~3200-3600 (O-H stretch) | No | Yes (Basic Zinc Carbonate, Zinc Hydroxide) |
| Sulfate (SO₄²⁻) | ~1100-1130 | No | Yes (Unreacted Zinc Sulfate) |
Interpretation: The presence of strong bicarbonate bands and the absence or minimal presence of carbonate and hydroxide bands indicate a higher purity of this compound.
Logical Relationship for FTIR Analysis
Caption: Workflow for purity assessment using FTIR spectroscopy.
X-ray Diffraction (XRD)
Objective: To determine the crystalline phase(s) of the synthesized product and identify any crystalline impurities.
Experimental Protocol:
-
Sample Preparation: The synthesized solid product is finely ground to a homogenous powder.
-
Data Acquisition: The XRD pattern is recorded using a diffractometer with Cu Kα radiation. The scan range should cover 2θ values from at least 10° to 80°.
-
Data Analysis: The obtained diffraction pattern is compared with standard reference patterns from databases (e.g., ICDD) for this compound (if available), zinc carbonate (smithsonite), basic zinc carbonates (e.g., hydrozincite), and zinc oxide.
Data Presentation:
| Compound | Crystal System | Key 2θ Peaks (for Cu Kα) | Reference
Safety Operating Guide
Proper Disposal of Zinc Bicarbonate: A Guide for Laboratory Professionals
The safe and responsible disposal of laboratory chemicals is paramount for environmental protection and regulatory compliance. Zinc bicarbonate, while not classified as a hazardous substance by all regulatory bodies, requires careful handling and disposal due to the ecotoxicity of zinc compounds in aquatic environments.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or glasses.[3]
-
Hand Protection: Impervious gloves.[4]
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is recommended.[5]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.[4]
Handle this compound in a well-ventilated area to minimize the risk of inhalation.[3] Avoid generating dust during handling and disposal procedures.[6]
Spill Management
In the event of a this compound spill, follow these steps:
-
Secure the Area: Evacuate unnecessary personnel from the immediate vicinity.
-
Contain the Spill: Prevent the spread of the powder.
-
Clean-up: Carefully sweep the solid material into a suitable, labeled container for disposal.[4][6] Avoid using water for cleanup, especially with finely divided zinc compounds, as this can create a fire or explosion hazard.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected material must be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal service.[3][8] Attempting to treat or neutralize the chemical in-house is not recommended without specific expertise and appropriate facilities, as it can be a hazardous process.[3]
-
Containerization:
-
Place the waste this compound in a clearly labeled, sealed, and leak-proof container.[3]
-
The label should include the chemical name ("this compound") and any relevant hazard warnings.
-
-
Storage:
-
Engage a Professional Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a Safety Data Sheet (SDS) for this compound if available, or for a similar compound like zinc carbonate.
-
Follow all instructions provided by the disposal service regarding packaging and transportation.
-
-
Regulatory Compliance:
Quantitative Data on Zinc Disposal Regulations
| Parameter | Regulation | Limit | Source |
| Drinking Water Standard | U.S. EPA | 5 mg/L | [11] |
| Reportable Quantity (RQ) | U.S. EPA | 1,000 lbs (for zinc and its compounds) | [11] |
This table highlights the environmental regulations surrounding zinc, emphasizing the need to prevent its release into the environment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. media.laballey.com [media.laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. silox-india.com [silox-india.com]
- 9. dla.mil [dla.mil]
- 10. conncoll.edu [conncoll.edu]
- 11. PUBLIC HEALTH STATEMENT - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
